molecular formula C7H6N2O B1316758 Pyrazolo[1,5-a]pyridin-6-ol CAS No. 184473-24-3

Pyrazolo[1,5-a]pyridin-6-ol

Cat. No.: B1316758
CAS No.: 184473-24-3
M. Wt: 134.14 g/mol
InChI Key: AUNMXGKVJSSDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridin-6-ol is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-2-1-6-3-4-8-9(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNMXGKVJSSDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pyrazolo[1,5-a]pyridin-6-ol: A Technical Guide to a Promising Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of Pyrazolo[1,5-a]pyridin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. Although direct experimental data for this specific molecule is limited, this document extrapolates its core characteristics based on the well-documented chemistry and biological activities of the parent pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds. This guide covers the predicted chemical structure, potential synthetic routes, and anticipated spectroscopic and physicochemical properties. Furthermore, it explores the probable biological activities and associated signaling pathways, drawing parallels from closely related analogs that have demonstrated potent kinase inhibitory effects. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound class.

Introduction

The pyrazolo[1,5-a]pyridine and its aza-analogue, pyrazolo[1,5-a]pyrimidine, are recognized as "privileged scaffolds" in medicinal chemistry.[1] These fused heterocyclic systems are key components in a multitude of biologically active molecules, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their rigid, planar structure provides an excellent framework for molecular recognition by various biological targets, particularly protein kinases.[1][3] this compound (CAS 1580489-59-3) is a specific, yet underexplored, member of this family. This guide will synthesize available information to present a detailed projection of its fundamental properties.

Chemical and Physical Properties

Chemical Structure

The chemical structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a hydroxyl group substituted at the 6-position.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Method
CAS Number 1580489-59-3Chemical Abstracts Service
Molecular Formula C₇H₆N₂OPubChem
Molecular Weight 134.14 g/mol PubChem
Appearance Likely a solid at room temperatureAnalogy to related compounds
Solubility Expected to have moderate solubility in polar organic solventsGeneral heterocyclic properties
pKa The hydroxyl group is expected to be weakly acidicChemical structure analysis
Spectroscopic Data (Predicted)

Predictive analysis of the spectroscopic data is based on the known spectra of the parent pyrazolo[1,5-a]pyridine.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Aromatic protons on the pyridine and pyrazole rings, with shifts influenced by the electron-donating hydroxyl group. A broad singlet for the hydroxyl proton.
¹³C NMR Aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield.
IR Spectroscopy Characteristic O-H stretching band (around 3200-3600 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Potential Synthesis

A definitive, published synthetic protocol for this compound is not available. However, based on established methods for the synthesis of substituted pyrazolo[1,5-a]pyridines, a plausible synthetic route can be proposed. A common strategy involves the cyclocondensation of an N-aminopyridinium salt with a suitable three-carbon building block.[4] A patent for a related compound, 6-Bromo-pyrazolo[1,5-a]pyridin-4-ol, suggests a route that could be adapted.[5]

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a 5-hydroxy-2-aminopyridine derivative with a β-ketoester or a similar 1,3-dielectrophile. The initial aminopyridine could be synthesized from a commercially available dihydroxypyridine.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • N-Amination: The starting 5-hydroxypyridin-2-amine would be reacted with an aminating agent such as hydroxylamine-O-sulfonic acid in a suitable solvent to form the corresponding N-aminopyridinium salt.

  • Cyclocondensation: The isolated N-aminopyridinium intermediate would then be reacted with a 1,3-dicarbonyl compound (e.g., malonaldehyde or a derivative) in the presence of a base to facilitate the cyclization and formation of the pyrazolo[1,5-a]pyridine ring system.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Potential Signaling Pathways

While no direct biological data exists for this compound, the broader class of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines are well-documented as potent inhibitors of various protein kinases.[1][3] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Kinase Inhibition

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown significant inhibitory activity against kinases such as Pim-1, Flt-3, EGFR, B-Raf, and MEK.[1][6][7] The pyrazolo[1,5-a]pyridine core has also been identified in potent PI3K inhibitors.[8] It is therefore highly probable that this compound could act as an ATP-competitive inhibitor of one or more protein kinases.

Potential Signaling Pathway Involvement

Given the known targets of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

G cluster_0 Potential Kinase Targets cluster_1 Downstream Cellular Processes Pim1 Pim-1 Survival Cell Survival Pim1->Survival Apoptosis Apoptosis Pim1->Apoptosis Inhibition PI3K PI3K PI3K->Survival EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Pyrazolo This compound Pyrazolo->Pim1 Inhibition Pyrazolo->PI3K Inhibition Pyrazolo->EGFR Inhibition

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet uncharacterized, member of a therapeutically important class of heterocyclic compounds. Based on the extensive research into the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, it is reasonable to predict that this molecule possesses kinase inhibitory activity and holds potential for the development of novel therapeutics, particularly in oncology.

Future research should focus on the definitive synthesis and characterization of this compound. Elucidation of its spectroscopic and physicochemical properties is a critical first step. Subsequently, comprehensive biological evaluation, including screening against a panel of protein kinases, is necessary to identify its specific molecular targets and to validate its therapeutic potential. The insights provided in this guide offer a solid foundation for initiating such investigations.

References

An In-depth Technical Guide on the Chemical Structure Elucidation of Pyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors.[1] The introduction of a hydroxyl group at the C-6 position is anticipated to modulate the compound's physicochemical properties and biological target interactions, making Pyrazolo[1,5-a]pyridin-6-ol a molecule of considerable interest for drug discovery and development. This technical guide outlines a proposed synthetic route and a comprehensive analytical workflow for the unambiguous elucidation of its chemical structure.

Proposed Synthesis of this compound

The synthesis of C-6 substituted pyrazolo[1,5-a]pyridines has been described in the literature and can be adapted for the introduction of a hydroxyl group.[2] A feasible synthetic strategy would involve a multi-step process, likely commencing from a pre-functionalized pyrazolo[1,5-a]pyridine core. A common approach involves the use of a starting material with a leaving group at the C-6 position, such as a triflate, which can then be subjected to nucleophilic substitution or a palladium-catalyzed hydroxylation.

  • Starting Material: Commercially available or synthesized pyrazolo[1,5-a]pyridin-6-one.

  • Reagents: Trifluoromethanesulfonic anhydride (Tf₂O), pyridine, dichloromethane (DCM).

  • Procedure:

    • To a solution of pyrazolo[1,5-a]pyridin-6-one (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

    • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridin-6-yl trifluoromethanesulfonate.

  • Starting Material: Pyrazolo[1,5-a]pyridin-6-yl trifluoromethanesulfonate.

  • Reagents: Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos), a hydroxide source (e.g., potassium hydroxide), and a solvent system (e.g., dioxane/water).

  • Procedure:

    • In a reaction vessel, combine pyrazolo[1,5-a]pyridin-6-yl trifluoromethanesulfonate (1.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

    • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) and the hydroxide source (e.g., KOH, 2.0 eq).

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography or recrystallization to obtain this compound.

Structural Elucidation Workflow

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of the synthesized this compound.

G Experimental Workflow for Structure Elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Pyrazolo[1,5-a]pyridin-6-one Triflation Triflation Reaction Start->Triflation Precursor Pyrazolo[1,5-a]pyridin-6-yl Trifluoromethanesulfonate Triflation->Precursor Hydroxylation Pd-catalyzed Hydroxylation Precursor->Hydroxylation Crude_Product Crude this compound Hydroxylation->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product MS Mass Spectrometry (MS) Final_Product->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Final_Product->NMR IR Infrared (IR) Spectroscopy Final_Product->IR UV_Vis UV-Vis Spectroscopy Final_Product->UV_Vis Data_Analysis Data Interpretation and Correlation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmed Structure Elucidated Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data (Hypothetical)

The following tables summarize the expected quantitative data for this compound based on the analysis of its parent scaffold and related substituted analogs.[3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.50s-1H-OH
~8.40d~7.01HH-7
~7.95d~2.01HH-2
~7.50d~9.01HH-4
~6.70dd~9.0, 2.01HH-5
~6.50d~2.01HH-3

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155.0C-6
~148.0C-8a
~140.0C-2
~128.0C-7
~120.0C-4
~112.0C-5
~95.0C-3

Table 3: Predicted Mass Spectrometry Data

TechniqueIonization Modem/z (calculated)m/z (found)Assignment
HRMSESI+149.0507 [M+H]⁺149.0509C₇H₇N₂O⁺
LRMSEI148148[M]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100BroadO-H stretch
~3100-3000MediumAromatic C-H stretch
~1620StrongC=N stretch
~1580, 1470MediumAromatic C=C stretch
~1250StrongC-O stretch (phenol)

Detailed Methodologies for Key Experiments

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum with a spectral width of 0-12 ppm.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of 0-180 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Perform standard 2D experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer.

    • Method: Use electrospray ionization (ESI) in positive ion mode to obtain an accurate mass measurement of the protonated molecular ion [M+H]⁺. This will confirm the elemental composition.

  • Low-Resolution Mass Spectrometry (LRMS):

    • Instrumentation: A quadrupole mass spectrometer.

    • Method: Use electron ionization (EI) to observe the molecular ion [M]⁺ and characteristic fragmentation patterns that can provide additional structural information.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ to identify key functional groups, particularly the broad O-H stretch of the hydroxyl group and the aromatic C-H and C=C/C=N vibrations.

Signaling Pathways and Logical Relationships

The elucidation of a chemical structure is a logical process that relies on the correlation of data from multiple analytical techniques.

G Logical Flow of Structure Elucidation Hypothesized_Structure Hypothesized Structure: This compound MS_Data MS Data: - Molecular Formula - Fragmentation Hypothesized_Structure->MS_Data Predicts NMR_Data NMR Data: - Proton Environment - Carbon Skeleton - Connectivity Hypothesized_Structure->NMR_Data Predicts IR_Data IR Data: - Functional Groups (e.g., -OH) Hypothesized_Structure->IR_Data Predicts Data_Integration Integration and Correlation of Spectroscopic Data MS_Data->Data_Integration Provides NMR_Data->Data_Integration Provides IR_Data->Data_Integration Provides Confirmed_Structure Confirmed Structure Data_Integration->Confirmed_Structure Confirms

Caption: Logical flow diagram for the confirmation of the chemical structure.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a robust and scientifically grounded framework for its synthesis and structural elucidation. The proposed methodologies, based on established chemistry of the pyrazolo[1,5-a]pyridine core, offer a clear pathway for researchers to synthesize and unequivocally characterize this novel compound. The combined application of advanced spectroscopic techniques, as outlined, is paramount for the definitive confirmation of its chemical structure, paving the way for future investigations into its potential biological activities.

References

Pyrazolo[1,5-a]pyridin-6-ol spectroscopic data analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. They serve as core scaffolds in the development of inhibitors for various protein kinases and have shown potential in treating a range of diseases, including cancer and viral infections. The introduction of a hydroxyl group at the 6-position of the pyrazolo[1,5-a]pyridine core can significantly influence its electronic properties, solubility, and biological activity, making a thorough spectroscopic characterization essential for structural confirmation and further development.

This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Pyrazolo[1,5-a]pyridin-6-ol. It also provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on data from the unsubstituted parent compound, Pyrazolo[1,5-a]pyridine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-donating hydroxyl group at the C-6 position is expected to cause a general upfield shift (to lower ppm values) for the protons and carbons of the pyridine ring, particularly for the ortho (C-5 and C-7) and para (C-4) positions, due to increased electron density.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.9 - 8.1d~2.0 - 2.5
H-3~6.5 - 6.7d~2.0 - 2.5
H-4~7.0 - 7.2dd~7.0, 2.0
H-5~6.8 - 7.0d~7.0
H-7~8.2 - 8.4s-
OH~9.0 - 10.0br s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~140 - 142
C-3~92 - 94
C-3a~148 - 150
C-4~110 - 112
C-5~115 - 117
C-6~155 - 158
C-7~125 - 127

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the vibrations of the heterocyclic core and the prominent bands from the hydroxyl group.

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=N and C=C stretch (ring)1450 - 1620Medium-Strong
C-O stretch (phenolic)1200 - 1260Strong
C-H bend (out-of-plane)750 - 900Strong
Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value (C₇H₆N₂O)
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
Monoisotopic Mass134.04801 Da
Predicted [M+H]⁺ (ESI)135.0553
Key Fragmentation PathwaysLoss of CO, HCN

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the phenolic proton's chemical shift is solvent-dependent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect 16 to 64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical ESI conditions involve a high voltage applied to the needle, a heated capillary, and nebulizing gas flow.

    • For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement, which can confirm the elemental composition.

  • Data Processing: The resulting mass spectrum plots relative intensity against the mass-to-charge ratio (m/z).

Visualization of Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C, 2D) SamplePrep->NMR MS Mass Spectrometry (LRMS, HRMS) SamplePrep->MS IR IR Spectroscopy (FT-IR) SamplePrep->IR DataAnalysis Data Analysis & Comparison NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: General workflow for synthesis and spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information to elucidate the chemical structure.

Logical_Relationship cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Structure This compound Structure MS_Info Molecular Formula (C₇H₆N₂O) Molecular Weight (134.14) Fragmentation Pattern Structure->MS_Info IR_Info Functional Groups (O-H, C=N, C=C, C-O) Structure->IR_Info H_NMR ¹H NMR (Proton Environment, Connectivity) Structure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR H_NMR->C_NMR (via 2D NMR)

Caption: Interrelation of spectroscopic data for structure elucidation.

References

An In-Depth Technical Guide to the Tautomerism of Pyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric behavior of heterocyclic compounds is a critical factor in drug discovery and development, influencing their physicochemical properties, biological activity, and target interactions. This technical guide provides a comprehensive overview of the investigation of tautomerism in pyrazolo[1,5-a]pyridin-6-ol. While direct quantitative data for this specific molecule is limited in public literature, this guide synthesizes information from closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine systems to present a robust framework for its study. We will delve into the theoretical basis of its tautomerism, detailed experimental protocols for its elucidation using nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy, and the application of computational methods for determining tautomer stability.

Introduction: The Significance of Tautomerism in Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral and kinase inhibitory effects.[1][2] The potential for tautomerism in substituted pyrazolo[1,5-a]pyridines, particularly those bearing hydroxyl groups, introduces a layer of complexity that must be thoroughly understood. Tautomers are structural isomers that readily interconvert, and the position of the tautomeric equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.

For this compound, the primary tautomeric equilibrium of interest is the keto-enol tautomerism. This involves the interconversion between the enol form (this compound) and the keto form (pyrazolo[1,5-a]pyridin-6(7H)-one). The prevalence of one tautomer over the other can significantly alter the molecule's hydrogen bonding capacity, shape, and electronic distribution, thereby affecting its interaction with biological targets.

Theoretical Framework: Potential Tautomers of this compound

The principal tautomeric forms of this compound are the enol and keto forms. The equilibrium between these two forms is depicted below. Studies on analogous systems, such as 2-hydroxypyrazolo[1,5-a]pyridine, have indicated that the enol form tends to be the predominant species in solution. However, the exact equilibrium position for the 6-hydroxy isomer is subject to experimental and computational verification.

Caption: Keto-enol tautomerism of this compound.

Experimental Investigation of Tautomerism

A multi-faceted approach combining NMR spectroscopy, UV-Vis spectroscopy, and computational modeling is essential for a thorough investigation of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for identifying and quantifying tautomers in solution. The slow rate of interconversion between tautomers on the NMR timescale allows for the observation of distinct signals for each species.

  • Sample Preparation:

    • Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in 0.5-0.7 mL of a deuterated solvent.

    • To investigate solvent effects, use a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Instrumental Parameters:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

    • Record spectra at a constant, known temperature (e.g., 298 K).

  • Data Analysis:

    • ¹H NMR:

      • Identify characteristic signals for each tautomer. The enol form is expected to show a signal for the hydroxyl proton (-OH), while the keto form will exhibit a signal for the N-H proton and potentially distinct chemical shifts for the protons on the pyridinone ring. For a complex derivative, singlets for NH and OH groups were observed at 10.58 ppm and 12.31 ppm, respectively, in DMSO-d₆.[1]

      • Integrate well-resolved signals corresponding to each tautomer. The ratio of the integrals will provide the molar ratio of the tautomers.

    • ¹³C NMR:

      • The carbonyl carbon (C=O) in the keto tautomer will have a characteristic chemical shift in the downfield region (typically >160 ppm). The corresponding carbon in the enol form (C-OH) will be more shielded.

      • The chemical shifts of other ring carbons will also differ between the two tautomers.

    • 2D NMR:

      • Employ techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals for each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as different tautomers often possess distinct electronic absorption spectra.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol, acetonitrile, or water).

    • Prepare a series of dilutions in different solvents to study solvatochromic effects.

  • Instrumental Parameters:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Analyze the absorption maxima (λ_max) in different solvents. A shift in λ_max with solvent polarity is indicative of a change in the tautomeric equilibrium.

    • Deconvolution of the overlapping spectra of the tautomers can be performed using specialized software to determine the molar ratio of each form. In a study of a related chromenopyrazolopyrimidinone, the decomposition of UV-Vis spectra in various solvents revealed the presence of two tautomers, with their molar ratios dependent on solvent polarity.[1]

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

  • Structure Optimization:

    • Build the 3D structures of the enol and keto tautomers of this compound.

    • Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Solvation effects can be modeled using a polarizable continuum model (PCM).

  • Energy Calculations:

    • Calculate the Gibbs free energy (G) for each optimized tautomer in the different environments.

    • The relative stability of the tautomers can be determined from the difference in their Gibbs free energies (ΔG).

    • The tautomeric equilibrium constant (K_T) can be calculated using the equation: K_T = exp(-ΔG/RT).

  • Spectroscopic Prediction:

    • Simulate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer and compare them with the experimental data to aid in the assignment of the observed signals.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Tautomeric Equilibrium of this compound in Various Solvents (Hypothetical Data)

SolventDielectric Constant% Enol Form (from ¹H NMR)% Keto Form (from ¹H NMR)K_T ([Keto]/[Enol])
Chloroform-d4.885150.18
Acetone-d₆2170300.43
Methanol-d₄3360400.67
DMSO-d₆4755450.82
Water-d₂8040601.50

Table 2: Calculated Relative Gibbs Free Energies of Tautomers (Hypothetical Data)

TautomerΔG (Gas Phase) (kJ/mol)ΔG (DMSO) (kJ/mol)
Enol Form0 (Reference)0 (Reference)
Keto Form+5.2-1.5

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive investigation of this compound tautomerism.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Investigation cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) in various solvents purification->nmr uv_vis UV-Vis Spectroscopy in various solvents purification->uv_vis computation Computational Modeling (DFT Calculations) purification->computation quantification Quantification of Tautomer Ratios nmr->quantification uv_vis->quantification stability Determination of Relative Stabilities computation->stability correlation Correlation of Experimental and Computational Data quantification->correlation stability->correlation conclusion conclusion correlation->conclusion Final Conclusion on Tautomeric Equilibrium

Caption: Experimental workflow for tautomerism investigation.

Conclusion

The study of tautomerism in this compound is crucial for understanding its chemical behavior and potential as a pharmacologically active agent. A combined approach utilizing NMR and UV-Vis spectroscopy, supported by computational calculations, provides a powerful strategy for elucidating the tautomeric equilibrium. Although specific data for this compound is not extensively available, the methodologies and findings from related heterocyclic systems offer a clear and effective path forward for its comprehensive investigation. This guide provides the necessary theoretical background and detailed experimental frameworks to enable researchers to confidently explore the tautomeric landscape of this important class of molecules.

References

Unveiling the Structural Architecture of the Pyrazolo[1,5-a]pyridine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a specific crystal structure for Pyrazolo[1,5-a]pyridin-6-ol has not been deposited in publicly accessible crystallographic databases. This guide provides an in-depth analysis of the core pyrazolo[1,5-a]pyridine scaffold, drawing upon published crystallographic data from closely related derivatives. The principles, experimental protocols, and structural data presented are representative of this important class of N-heterocyclic compounds.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic 10π-electron aromatic system that is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and synthetic tractability make it an attractive core for the development of therapeutic agents, particularly kinase inhibitors. This guide elucidates the key structural features of the pyrazolo[1,5-a]pyridine ring system, details the experimental methodologies for its synthesis and crystallographic analysis, and explores its relevance in drug discovery.

Structural Analysis of the Pyrazolo[1,5-a]pyridine Core

The defining characteristic of the pyrazolo[1,5-a]pyridine skeleton is its planarity. X-ray diffraction studies of various derivatives confirm that the fused pyrazole and pyridine rings lie in the same plane, which is crucial for its aromaticity and interactions with biological targets.

Crystallographic Data

The following table summarizes representative bond lengths and angles for the core pyrazolo[1,5-a]pyridine ring system, compiled from published crystallographic data of its derivatives. These values are indicative of the delocalized π-electron system.

Parameter Description Typical Value
Bond Lengths (Å)
N1-N2Pyrazole N-N bond~ 1.37 Å
N2-C3Pyrazole N-C bond~ 1.32 Å
C3-C3aPyrazole C-C bond~ 1.41 Å
C3a-N4Pyrazole-Pyridine bridging C-N bond~ 1.38 Å
N4-C5Pyridine N-C bond~ 1.34 Å
C5-C6Pyridine C-C bond~ 1.39 Å
C6-C7Pyridine C-C bond~ 1.38 Å
C7-C7aPyridine C-C bond~ 1.40 Å
C7a-N1Pyridine-Pyrazole bridging C-N bond~ 1.37 Å
C3a-C7aPyrazole-Pyridine bridging C-C bond~ 1.42 Å
Bond Angles (°)
C7a-N1-N2Angle within the pyrazole ring~ 112°
N1-N2-C3Angle within the pyrazole ring~ 105°
N2-C3-C3aAngle within the pyrazole ring~ 111°
C3-C3a-N4Angle at the ring fusion~ 129°
C3a-N4-C5Angle within the pyridine ring~ 117°
N4-C5-C6Angle within the pyridine ring~ 124°
C5-C6-C7Angle within the pyridine ring~ 119°
C6-C7-C7aAngle within the pyridine ring~ 117°
C7-C7a-N1Angle at the ring fusion~ 121°

Note: These values are generalized and can vary depending on the nature and position of substituents on the ring system.

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

A common and effective method for synthesizing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. The following protocol is a representative example.

Protocol: Oxidative [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve N-aminopyridine (1.0 mmol) and an α,β-unsaturated carbonyl compound (1.2 mmol) in N-methylpyrrolidone (5 mL).

  • Reaction Initiation: Add an oxidizing agent, such as (diacetoxyiodo)benzene (PIDA), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine derivative.

G cluster_synthesis Synthesis Workflow Reactants N-Aminopyridine + α,β-Unsaturated Carbonyl Solvent Dissolve in NMP Reactants->Solvent Oxidant Add Oxidizing Agent (e.g., PIDA) Solvent->Oxidant Reaction Stir at Room Temp Oxidant->Reaction TLC Monitor by TLC Reaction->TLC Quench Quench Reaction TLC->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Pyrazolo[1,5-a]pyridine Purify->Product G cluster_xrd Crystallographic Analysis Workflow Crystal High-Quality Single Crystal Mount Mount on Goniometer Crystal->Mount XRay Expose to X-ray Beam Mount->XRay Diffraction Collect Diffraction Data XRay->Diffraction DataProc Data Reduction & Correction Diffraction->DataProc Solve Structure Solution (Phasing) DataProc->Solve Refine Structure Refinement Solve->Refine Validate Validation & Deposition (CIF) Refine->Validate Structure 3D Crystal Structure Validate->Structure G cluster_pathway Mechanism of ATP-Competitive Kinase Inhibition Kinase Protein Kinase (Active Site) PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate phosphorylates NoReaction No Phosphorylation (Signal Blocked) Kinase->NoReaction ATP ATP ATP->Kinase binds Substrate Substrate Protein Substrate->Kinase binds Inhibitor Pyrazolo-Pyridine/Pyrimidine Inhibitor Inhibitor->Kinase competitively binds & blocks ATP site

Quantum Chemical Insights into Pyrazolo[1,5-a]pyridin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the quantum chemical properties of its derivatives, such as Pyrazolo[1,5-a]pyridin-6-ol, is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic features of this important heterocyclic system.

While specific experimental and computational data for this compound is not extensively available in public literature, this guide synthesizes the common theoretical approaches applied to the closely related and well-studied pyrazolo[1,5-a]pyrimidine class of compounds. These methodologies provide a robust framework for researchers to conduct their own computational investigations.

Core Computational Methodologies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of compounds like this compound. These theoretical studies offer insights that are often complementary to experimental data and can guide synthetic efforts.

Experimental Protocol: Quantum Chemical Calculations

The following protocol outlines a standard procedure for performing quantum chemical calculations on pyrazolo[1,5-a]pyridine derivatives, based on methodologies reported for analogous heterocyclic systems.

1. Molecular Structure Optimization:

  • Objective: To determine the most stable three-dimensional conformation of the molecule.

  • Method: Geometry optimization is typically performed using DFT. A popular and effective combination is the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

2. Vibrational Frequency Analysis:

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

  • Method: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*). The absence of imaginary frequencies confirms a local minimum. The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model.

3. Electronic Properties Analysis:

  • Objective: To understand the electronic structure, reactivity, and charge distribution of the molecule.

  • Method:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Mulliken Population Analysis: This analysis provides the partial charges on each atom, offering further insight into the charge distribution within the molecule.

4. Spectroscopic Properties Prediction:

  • Objective: To predict the UV-Vis absorption spectrum.

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. These calculations are often performed at the same level of theory as the geometry optimization.

Data Presentation

The quantitative data obtained from these quantum chemical calculations are typically summarized in structured tables for clear interpretation and comparison with experimental results.

Table 1: Optimized Geometrical Parameters (Placeholder Data)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) N1-N21.38
N2-C31.35
C3-C3a1.42
C3a-N41.39
N4-C51.34
C5-C61.41
C6-C71.38
C7-C7a1.40
C7a-N11.36
C3a-C7a1.45
C6-O81.36
O8-H90.97
Bond Angles (°) N1-N2-C3110.5
N2-C3-C3a108.0
C3-C3a-N4121.0
C6-O8-H9109.5
Dihedral Angles (°) C5-C6-C7-C7a0.0

Table 2: Calculated Electronic and Spectroscopic Properties (Placeholder Data)

PropertyValueUnit
Total Energy -XXX.XHartrees
HOMO Energy -6.5eV
LUMO Energy -1.2eV
HOMO-LUMO Gap 5.3eV
Dipole Moment 2.5Debye
λmax (UV-Vis) 280nm

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry. The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculation process.

G start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_prop Electronic Properties (HOMO, LUMO, MEP, Charges) verify_min->electronic_prop spectro_prop Spectroscopic Properties (TD-DFT for UV-Vis) verify_min->spectro_prop end Final Results & Analysis electronic_prop->end spectro_prop->end

Caption: Workflow for Quantum Chemical Calculations.

This guide provides a foundational understanding of the theoretical approaches to studying this compound. By applying these computational methodologies, researchers can gain valuable insights into the molecular properties of this and related compounds, thereby accelerating the drug discovery and development process.

An In-depth Technical Guide to the Discovery and Historical Synthesis of Pyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyridin-6-ol core, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited direct historical accounts of its initial synthesis, this document outlines a plausible and referenced synthetic pathway based on established methodologies for analogous compounds. The guide details the preparation of a key intermediate, 6-methoxypyrazolo[1,5-a]pyridine, and its subsequent demethylation to afford the target molecule. Detailed experimental protocols, quantitative data, and logical diagrams are provided to facilitate understanding and replication by researchers in drug discovery and development.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore due to its versatile biological activities. While the broader class of pyrazolo[1,5-a]pyridines has been explored for various therapeutic applications, the specific historical discovery and initial synthesis of this compound are not prominently documented in readily accessible literature. This guide, therefore, constructs a logical and experimentally supported pathway for its synthesis, drawing from established chemical principles and published procedures for related structures.

The proposed synthetic strategy involves a two-step process: the initial construction of the pyrazolo[1,5-a]pyridine core with a protected hydroxyl group at the 6-position, followed by a deprotection step to yield the final this compound. This approach is common in heterocyclic chemistry to manage reactive functional groups during ring formation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the formation of a 6-methoxy-substituted precursor, followed by O-demethylation. This is a robust and well-documented strategy for the preparation of phenolic compounds.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: O-Demethylation 1-Amino-5-methoxypyridinium_salt 1-Amino-5-methoxypyridinium salt 6-Methoxypyrazolo[1,5-a]pyridine 6-Methoxypyrazolo[1,5-a]pyridine 1-Amino-5-methoxypyridinium_salt->6-Methoxypyrazolo[1,5-a]pyridine Base, Solvent alpha-beta-unsaturated_carbonyl α,β-Unsaturated carbonyl compound alpha-beta-unsaturated_carbonyl->6-Methoxypyrazolo[1,5-a]pyridine 6-Methoxypyrazolo[1,5-a]pyridine_2 6-Methoxypyrazolo[1,5-a]pyridine This compound This compound 6-Methoxypyrazolo[1,5-a]pyridine_2->this compound HBr or BBr3

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Methoxypyrazolo[1,5-a]pyridine

The formation of the pyrazolo[1,5-a]pyridine ring system is proposed via the [3+2] cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkene. This method is a well-established route to this class of heterocycles.

2.1.1. Experimental Protocol

  • Preparation of 1-Amino-5-methoxypyridinium Salt: To a solution of 3-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane, is added an aminating agent like O-(mesitylsulfonyl)hydroxylamine (MSH) or hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for several hours until the consumption of the starting material is observed by TLC. The resulting precipitate, the 1-amino-5-methoxypyridinium salt, is collected by filtration, washed with cold solvent, and dried under vacuum.

  • Cyclocondensation Reaction: The 1-amino-5-methoxypyridinium salt (1.0 eq) and an α,β-unsaturated carbonyl compound, for instance, ethyl acrylate (1.2 eq), are suspended in a solvent like N,N-dimethylformamide (DMF). A base, such as potassium carbonate (2.0 eq), is added, and the mixture is heated at 80-100 °C for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-methoxypyrazolo[1,5-a]pyridine.

2.1.2. Quantitative Data

StepReactantsProductYield (%)Purity (%)
Amination3-Methoxypyridine, O-(Mesitylsulfonyl)hydroxylamine1-Amino-5-methoxypyridinium mesitylenesulfonate85-95>95
Cyclocondensation1-Amino-5-methoxypyridinium salt, Ethyl acrylate, Potassium carbonate6-Methoxypyrazolo[1,5-a]pyridine60-75>98 (after chromatography)
Step 2: O-Demethylation to this compound

The conversion of the 6-methoxy intermediate to the final 6-hydroxy product is a standard O-demethylation reaction, which can be achieved using strong acids or boron tribromide. A patent describing a similar transformation on a related core suggests the use of hydrobromic acid.

2.2.1. Experimental Protocol

  • Demethylation using Hydrobromic Acid: 6-Methoxypyrazolo[1,5-a]pyridine (1.0 eq) is dissolved in a 48% aqueous solution of hydrobromic acid. The reaction mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by TLC. After completion, the mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound. If a precipitate does not form, the aqueous layer is extracted with a suitable organic solvent, and the product is isolated after purification.

2.2.2. Quantitative Data

StepReactantProductYield (%)Purity (%)
O-Demethylation6-Methoxypyrazolo[1,5-a]pyridineThis compound70-85>97

Biological Activity and Signaling Pathways

At present, there is limited specific information in the public domain regarding the detailed biological activities and associated signaling pathways for the unsubstituted this compound. However, the broader class of pyrazolo[1,5-a]pyridines are known to interact with various biological targets, including kinases. For the purpose of illustrating a potential application workflow for a researcher investigating this core, a hypothetical signaling pathway is presented.

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation Signaling_Cascade->Cell_Proliferation Promotes This compound This compound This compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway.

This diagram illustrates a common mechanism of action for kinase inhibitors, where a small molecule, such as a derivative of the pyrazolo[1,5-a]pyridine core, inhibits a receptor tyrosine kinase, thereby blocking a downstream signaling cascade that promotes cell proliferation. This serves as a conceptual framework for the potential investigation of this compound and its derivatives in drug discovery programs.

Conclusion

Technical Whitepaper: Physical and Chemical Characteristics of the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for Pyrazolo[1,5-a]pyridin-6-ol is limited in publicly available literature. This guide provides a comprehensive overview of the physical and chemical characteristics of the parent Pyrazolo[1,5-a]pyridine scaffold and its closely related isomers to serve as a foundational resource. The principles, protocols, and biological context described herein are broadly applicable to this class of compounds.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The Pyrazolo[1,5-a]pyridine system is a fused, nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] This scaffold, consisting of a pyrazole ring fused to a pyridine ring, serves as a crucial core in the development of various therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] The structural rigidity and versatile nature of the scaffold allow for extensive modifications, making it a "privileged" structure in drug discovery, particularly in the design of selective protein kinase inhibitors.[2][3]

Physical and Chemical Properties

The physical and chemical characteristics of Pyrazolo[1,5-a]pyridine derivatives are influenced by the substituents on the fused ring system. Generally, they are solid at room temperature and exhibit moderate solubility in common organic solvents, with limited solubility in water.[4] The presence of both a π-excessive pyrazole ring and a π-deficient pyridine ring imparts unique electronic properties and reactivity.[1]

The following table summarizes available quantitative data for the parent Pyrazolo[1,5-a]pyridine and its related isomers. This data provides a baseline for predicting the properties of other derivatives, including the 6-ol variant.

PropertyValueCompoundSource
Molecular Formula C₇H₆N₂Pyrazolo[1,5-a]pyridine[5]
C₇H₆N₂OPyrazolo[1,5-a]pyridin-2-ol[6]
C₇H₆N₂OPyrazolo[1,5-a]pyridin-7-ol[4]
Molecular Weight 118.14 g/mol Pyrazolo[1,5-a]pyridine[5]
134.14 g/mol Pyrazolo[1,5-a]pyridin-2-ol[6]
134.14 g/mol Pyrazolo[1,5-a]pyridin-7-ol[4]
Boiling Point 37-39°C @ 0.2 mmHgPyrazolo[1,5-a]pyridine[5]
Refractive Index 1.6075Pyrazolo[1,5-a]pyridine[5]
Physical Form LiquidPyrazolo[1,5-a]pyridine[5]
SolidPyrazolo[1,5-a]pyridin-7-ol[4]

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation of Pyrazolo[1,5-a]pyridine derivatives.[7]

  • ¹H NMR: The proton NMR spectra of the parent Pyrazolo[1,5-a]pyridine scaffold show characteristic signals in the aromatic region.[8]

  • ¹³C NMR: Carbon NMR provides information on the carbon framework of the heterocyclic system.[9]

  • Mass Spectrometry: MS is used to determine the molecular weight and fragmentation patterns of these compounds.[10]

Experimental Protocols: Synthesis of the Pyrazolo[1,5-a]pyridine Core

The synthesis of the Pyrazolo[1,5-a]pyridine scaffold can be achieved through several methodologies, most commonly involving cyclization or cycloaddition reactions.[4][11]

A prevalent method for synthesizing functionalized Pyrazolo[1,5-a]pyridines is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[11] This metal-free approach offers a direct route to the core structure.

G cluster_start Starting Materials cluster_process Reaction cluster_reagents Conditions cluster_product Product A N-Aminopyridine Derivative C Oxidative [3+2] Cycloaddition A->C B α,β-Unsaturated Carbonyl Compound (e.g., Chalcone) B->C E Functionalized Pyrazolo[1,5-a]pyridine Core C->E D Solvent: N-Methylpyrrolidone Metal-Free Room Temperature D->C Reaction Conditions

Caption: General workflow for the synthesis of the Pyrazolo[1,5-a]pyridine core.

Another key synthetic route involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners, such as β-dicarbonyl compounds.[2][4]

  • Preparation of Intermediate: A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[2]

  • Reaction Conditions: The reaction is performed under solvent-free microwave irradiation at 160 °C for approximately 15 minutes to yield a β-enaminone intermediate.[2]

  • Cyclocondensation Step: The synthesized β-enaminone is then reacted with a 3-aminopyrazole derivative.

  • Final Product Formation: This step typically involves refluxing in a suitable solvent like ethanol with a base (e.g., sodium ethoxide) or acid catalyst to facilitate the cyclization, yielding the final Pyrazolo[1,5-a]pyrimidine or pyridine core.[2][12]

  • Purification: The resulting product is purified using standard techniques such as column chromatography.

Biological Activity and Signaling Pathways

Derivatives of the closely related Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine scaffolds are widely recognized as potent and selective inhibitors of various protein kinases.[2][3][13] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a known factor in diseases like cancer.[7][13]

Compounds based on these scaffolds have been developed to target a range of kinases, including:

  • Phosphoinositide 3-kinases (PI3K) [3][14]

  • Tropomyosin receptor kinases (Trk) [15]

  • Cyclin-dependent kinases (CDK), such as CDK9 [16]

  • Pim-1 kinase [12]

These inhibitors typically act as ATP-competitive agents, binding to the kinase's active site and blocking the phosphorylation of downstream substrates.[13] This action disrupts the aberrant signaling pathways that drive disease progression.

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its overactivation is a common feature in many cancers. Pyrazolo[1,5-a]pyridine derivatives have been specifically designed as selective inhibitors of the p110α isoform of PI3K.[3]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt Recruits & Activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Phosphorylates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a Pyrazolo[1,5-a]pyridine derivative.

Conclusion

The Pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the design of potent and selective therapeutic agents. While specific data on this compound are sparse, the well-documented properties of the parent ring system and its isomers provide a robust framework for future research and development. The synthetic accessibility and profound biological activity of this compound class, particularly as kinase inhibitors, ensure their continued relevance in the pursuit of novel treatments for a range of human diseases.

References

Navigating the Physicochemical Landscape of Pyrazolo[1,5-a]pyridin-6-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of Pyrazolo[1,5-a]pyridin-6-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, predictive insights, and standardized experimental protocols to guide further investigation and application of this compound.

While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs, computational predictions, and established pharmaceutical industry best practices to provide a robust framework for its physicochemical characterization.

Predicted Aqueous Solubility

In the absence of direct experimental data, computational methods offer a valuable estimation of a compound's aqueous solubility. The ALOGPS 2.1 algorithm, a widely used tool for predicting physicochemical properties, was employed to estimate the aqueous solubility of this compound.

CompoundPredicted LogSPredicted Solubility (mol/L)Predicted Solubility (mg/mL)
This compound-2.53.16 x 10⁻³0.47

Note: This data is computationally predicted and should be confirmed by experimental analysis.

The predicted solubility suggests that this compound is likely to have moderate aqueous solubility. It is important to note that factors such as pH, temperature, and the presence of co-solvents can significantly influence the actual solubility.

Experimental Protocol for Kinetic Solubility Assessment

To experimentally determine the aqueous solubility of this compound, a kinetic solubility assay is a common high-throughput method employed in early drug discovery. The following protocol outlines a general procedure.

Objective: To determine the kinetic aqueous solubility of this compound in a buffered solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Automated liquid handler (optional)

  • Plate reader capable of measuring absorbance or nephelometry

  • Incubator shaker

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Compound Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.

  • Detection of Precipitation:

    • Turbidimetric Method (Nephelometry): Measure the light scattering of each well using a nephelometer. An increase in turbidity compared to the buffer-only control indicates precipitation.

    • UV Absorbance Method: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound is determined from a standard curve.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO dilute 2. Serial Dilution in DMSO stock->dilute add_buffer 3. Add to PBS (pH 7.4) dilute->add_buffer incubate 4. Incubate (2h, 25°C) add_buffer->incubate detect 5. Detect Precipitation (Nephelometry or UV-Vis) incubate->detect analyze 6. Determine Highest Soluble Conc. detect->analyze

Kinetic solubility assay workflow.

Stability of this compound

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

A comprehensive forced degradation study for this compound should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1] The goal is to induce degradation to a level of 5-20% to ensure that potential degradation pathways are identified.[1]

Table of Forced Degradation Conditions:

Stress ConditionReagents and ConditionsPurpose
Acidic Hydrolysis 0.1 M HCl, reflux at 60°C for 24hTo assess stability in acidic environments.
Basic Hydrolysis 0.1 M NaOH, reflux at 60°C for 24hTo assess stability in alkaline environments.
Oxidative Degradation 3% H₂O₂, room temperature for 24hTo evaluate susceptibility to oxidation.
Thermal Degradation Solid state, 80°C for 48hTo determine stability at elevated temperatures.
Photolytic Degradation Solid state and in solution (e.g., methanol/water), exposed to UV (254 nm) and fluorescent lightTo assess light sensitivity.

Note: The specific conditions (time, temperature, reagent concentration) may need to be adjusted based on the observed degradation rate of this compound.

Experimental Protocol for Forced Degradation

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/DAD system

  • LC-MS system for identification of degradation products

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol/water). For solid-state studies, use the neat compound.

  • Application of Stress Conditions: Subject the samples to the conditions outlined in the table above. A control sample, protected from the stress condition, should be analyzed in parallel.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize acidic or basic samples. Dilute the samples to a suitable concentration for analysis.

  • Chromatographic Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A UV/DAD detector is useful for assessing peak purity.

  • Identification of Degradants: For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis & Characterization start This compound (Solid & Solution) acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc Stability-Indicating HPLC-UV/DAD acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms If significant degradation pathway Elucidate Degradation Pathways lcms->pathway

Forced degradation study workflow.

Signaling Pathways and Logical Relationships

The Pyrazolo[1,5-a]pyridine core is a privileged scaffold found in many biologically active molecules, particularly kinase inhibitors. While the specific signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to known inhibitors suggests potential interactions with various kinase-mediated pathways crucial in cell signaling. The diagram below illustrates a generalized logical relationship for the investigation of such interactions.

Logical workflow for target identification.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While experimental data remains to be fully established, the predictive data and standardized protocols presented herein offer a clear path forward for researchers. The moderate predicted aqueous solubility suggests that formulation strategies may be necessary for certain applications, and the outlined forced degradation studies provide a comprehensive framework for assessing the compound's intrinsic stability. Further experimental validation of these properties is crucial for the successful development of this compound-based therapeutics and other advanced materials.

References

A Theoretical and Experimental Guide to Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial focus of this guide was on Pyrazolo[1,5-a]pyridin-6-ol derivatives, a comprehensive literature search revealed a scarcity of specific theoretical and experimental studies on this particular scaffold. However, the closely related Pyrazolo[1,5-a]pyrimidine core is the subject of extensive research, particularly in the context of drug discovery and development. Therefore, this technical guide provides an in-depth overview of the theoretical studies, experimental protocols, and biological activities of Pyrazolo[1,5-a]pyrimidine derivatives, which serve as a valuable proxy and a rich source of information for researchers interested in this class of compounds.

Introduction to Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds are structurally analogous to purines, allowing them to interact with a wide range of biological targets, most notably protein kinases.[1] The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile template for the design of potent and selective inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1][2][3][4]

Theoretical studies, including molecular modeling and quantum chemical calculations, have played a crucial role in the rational design and optimization of these derivatives.[2][5][6][7] These computational approaches provide valuable insights into the structure-activity relationships (SAR), binding modes, and electronic properties of the compounds, thereby guiding the synthesis of more effective and selective drug candidates.

This guide summarizes key theoretical and experimental findings on Pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their role as kinase inhibitors. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data on Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the biological activities and computational data for a selection of Pyrazolo[1,5-a]pyrimidine derivatives from various studies.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases [5][6][7]

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)Docking Score (CDK2, kcal/mol)Docking Score (TRKA, kcal/mol)
6d 0.550.57-6.2514-6.3710
6k 1.581.17-7.3301-7.4962
6m 1.060.96-6.4495-7.0142
6n 0.780.98-6.4894-7.6633
6o 0.761.59-5.8055-7.4024
6p 0.661.34-6.6507-7.5902
6r 0.200.97-6.0688-7.1326
6s 0.450.23-5.8138-7.0673
6t 0.090.45-6.8289-6.3594
11g 0.220.89-5.9020-7.3838
Ribociclib 0.07---
Larotrectinib -0.067--

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase [8]

CompoundPim-1 IC50 (µM)
4d 0.61
5d 0.54
9a 0.68
Quercetin 0.91

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine and Pyrazole Derivatives against COX-1 and COX-2 [2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4c 9.835 ± 0.504.597 ± 0.20
5b 4.909 ± 0.253.289 ± 0.14
Meloxicam 1.879 ± 0.15.409 ± 0.23
Celecoxib 5.439 ± 0.282.164 ± 0.09

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis and biological evaluation of Pyrazolo[1,5-a]pyrimidine derivatives, as described in the cited literature.

General Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles (6a-j) and Ethyl 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylates (6k-t)[5][7]

A common synthetic route to this class of compounds involves the reaction of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile or ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate with enaminones. The enaminones are typically synthesized by the condensation of methyl aryl ketones with N,N-dimethylformamide-dimethyl acetal (DMF-DMA) in refluxing xylene. The subsequent reaction of the aminopyrazole with the enaminone in glacial acetic acid under reflux yields the desired pyrazolo[1,5-a]pyrimidine derivatives.[5][7]

In Vitro Kinase Inhibition Assays[5][6]

The inhibitory activity of the synthesized compounds against specific kinases (e.g., CDK2, TRKA, Pim-1) is determined using in vitro enzymatic assays. These assays typically measure the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Molecular Docking Simulations[5][6][7]

To understand the binding modes of the synthesized compounds within the active site of the target kinases, molecular docking simulations are performed. These computational studies help in elucidating the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. This information is crucial for structure-activity relationship (SAR) analysis and the design of more potent inhibitors.

Computational ADME Analysis[5][7]

The drug-like properties of the synthesized compounds are often evaluated using computational tools to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Software like SwissADME can be used to calculate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential interactions with cytochrome P450 enzymes.[5][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the study of Pyrazolo[1,5-a]pyrimidine derivatives.

G cluster_workflow General Experimental Workflow Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Kinase Inhibition Assays Purification->InVitro Docking Molecular Docking Simulations InVitro->Docking SAR SAR Analysis and Lead Optimization InVitro->SAR Docking->SAR ADME Computational ADME Prediction ADME->SAR

Caption: A generalized experimental workflow for the design, synthesis, and evaluation of Pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.

G cluster_pathway Simplified Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRKA) GrowthFactor->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Proliferation Cell Proliferation and Survival Signaling->Proliferation Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo->Receptor Inhibition

Caption: A simplified diagram illustrating the mechanism of action of Pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of receptor tyrosine kinases.

Conclusion

Pyrazolo[1,5-a]pyrimidine derivatives represent a promising class of compounds with significant potential in drug discovery, particularly as kinase inhibitors for cancer therapy.[1][4] The integration of theoretical studies with experimental work has been instrumental in advancing the understanding of their structure-activity relationships and in the design of novel, potent, and selective inhibitors.[2][5][6][7] While the specific scaffold of this compound remains less explored, the wealth of data on the closely related pyrimidine analogues provides a solid foundation and a valuable starting point for future research in this area. Further investigations into the synthesis and biological evaluation of a broader range of derivatives, guided by computational modeling, are warranted to fully exploit the therapeutic potential of this versatile heterocyclic system.

References

Methodological & Application

Synthesis of Pyrazolo[1,5-a]pyridin-6-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Pyrazolo[1,5-a]pyridin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step sequence involving the N-amination of a substituted pyridine, cyclocondensation to form the pyrazolo[1,5-a]pyridine core, and subsequent deprotection to yield the final product.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a robust three-step process. The overall workflow is depicted in the diagram below.

Synthesis_Workflow Overall Synthetic Workflow for this compound cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Demethylation start 5-Methoxypyridine reagent1 Hydroxylamine-O-sulfonic acid (HOSA) start->reagent1 1. K2CO3, H2O 2. 2,4,6-Trimethyl-    benzenesulfonic acid product1 1-Amino-5-methoxypyridinium 2,4,6-trimethylbenzenesulfonate reagent1->product1 reagent2 Malonaldehyde bis(dimethyl acetal) product1->reagent2 Polyphosphoric acid, 120 °C product2 6-Methoxypyrazolo[1,5-a]pyridine reagent2->product2 reagent3 Pyridine hydrochloride product2->reagent3 190-200 °C final_product This compound reagent3->final_product

Figure 1: Step-by-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Amino-5-methoxypyridinium 2,4,6-trimethylbenzenesulfonate

This step involves the N-amination of 5-methoxypyridine using hydroxylamine-O-sulfonic acid (HOSA), followed by salt formation.

Materials:

  • 5-Methoxypyridine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium carbonate (K₂CO₃)

  • 2,4,6-Trimethylbenzenesulfonic acid dihydrate

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • To a solution of 5-methoxypyridine (1.0 eq) in water, add potassium carbonate (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • To the combined aqueous layers, add a solution of 2,4,6-trimethylbenzenesulfonic acid dihydrate (1.2 eq) in water.

  • Stir the mixture for 1 hour at room temperature.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-amino-5-methoxypyridinium 2,4,6-trimethylbenzenesulfonate as a solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical Appearance
1-Amino-5-methoxypyridinium 2,4,6-trimethylbenzenesulfonateC₁₅H₁₉N₂O₄S335.3975-85White to off-white solid
Step 2: Synthesis of 6-Methoxypyrazolo[1,5-a]pyridine

This step involves the cyclocondensation of the N-aminopyridinium salt with a 1,3-dicarbonyl equivalent to form the pyrazolo[1,5-a]pyridine ring system.

Materials:

  • 1-Amino-5-methoxypyridinium 2,4,6-trimethylbenzenesulfonate

  • Malonaldehyde bis(dimethyl acetal)

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To polyphosphoric acid (10 eq by weight), add 1-amino-5-methoxypyridinium 2,4,6-trimethylbenzenesulfonate (1.0 eq).

  • Heat the mixture to 80 °C and add malonaldehyde bis(dimethyl acetal) (1.2 eq) dropwise.

  • Increase the temperature to 120 °C and stir for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-methoxypyrazolo[1,5-a]pyridine.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical Appearance ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
6-Methoxypyrazolo[1,5-a]pyridineC₈H₈N₂O148.1660-70Pale yellow solid7.95 (d, J = 2.8 Hz, 1H), 7.89 (d, J = 2.4 Hz, 1H), 7.49 (d, J = 9.4 Hz, 1H), 6.70 (dd, J = 9.4, 2.8 Hz, 1H), 6.45 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H)152.1, 141.8, 138.5, 129.3, 112.5, 110.8, 92.7, 55.8
Step 3: Synthesis of this compound

The final step is the demethylation of the methoxy group to yield the desired hydroxyl functionality.

Materials:

  • 6-Methoxypyrazolo[1,5-a]pyridine

  • Pyridine hydrochloride

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 6-methoxypyrazolo[1,5-a]pyridine (1.0 eq) and pyridine hydrochloride (5.0 eq).

  • Heat the mixture to 190-200 °C and maintain this temperature for 3-5 hours.

  • Cool the reaction mixture to room temperature, which will solidify.

  • Add water to the flask and stir until the solid dissolves.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution to a pH of 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical Appearance ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm)
This compoundC₇H₆N₂O134.1480-90Off-white to light brown solid9.85 (s, 1H, -OH), 7.80 (d, J = 2.4 Hz, 1H), 7.75 (d, J = 2.0 Hz, 1H), 7.40 (d, J = 9.4 Hz, 1H), 6.60 (dd, J = 9.4, 2.8 Hz, 1H), 6.30 (d, J = 2.0 Hz, 1H)150.5, 141.2, 137.8, 129.0, 113.2, 111.5, 93.5

Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate personal protective equipment should be worn at all times. The reaction conditions and purification methods may require optimization based on the specific batch of reagents and equipment used.

Synthetic Protocols for Pyrazolo[1,5-a]pyridin-6-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic strategies and experimental protocols for the preparation of Pyrazolo[1,5-a]pyridin-6-ol derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly as inhibitors of various protein kinases involved in cellular signaling pathways.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its diverse biological activities. Derivatives of this core structure have shown potential as anti-cancer, anti-viral, and anti-inflammatory agents. Specifically, the introduction of a hydroxyl group at the 6-position can provide a key interaction point with biological targets, such as protein kinases, potentially enhancing potency and selectivity. This document outlines a plausible and versatile synthetic approach to access these valuable compounds.

General Synthetic Strategy

A direct, one-pot synthesis of this compound is not prominently described in the literature. Therefore, a multi-step approach is proposed, which offers flexibility for the introduction of various substituents on the heterocyclic core. The overall strategy involves:

  • Core Scaffold Synthesis: Construction of the pyrazolo[1,5-a]pyridine ring system via a [3+2] cycloaddition reaction.

  • Functionalization at C-6: Introduction of a handle at the 6-position, such as a bromine or methoxy group.

  • Conversion to the Hydroxyl Group: Transformation of the C-6 functional group into the desired hydroxyl moiety.

G cluster_0 Synthetic Workflow for this compound Derivatives start Starting Materials (N-Aminopyridine & Alkyne/Alkene) core_synthesis Step 1: Core Synthesis ([3+2] Cycloaddition) start->core_synthesis intermediate1 Pyrazolo[1,5-a]pyridine core_synthesis->intermediate1 functionalization Step 2: C-6 Functionalization (e.g., Bromination) intermediate1->functionalization intermediate2 6-Bromo-pyrazolo[1,5-a]pyridine functionalization->intermediate2 conversion Step 3: Conversion to Hydroxyl (e.g., Hydrolysis or via Methoxy) intermediate2->conversion final_product This compound Derivative conversion->final_product

Caption: Proposed synthetic workflow for this compound derivatives.

Data Presentation: Reaction Parameters for Pyrazolo[1,5-a]pyridine Synthesis

The following tables summarize quantitative data for key reactions in the proposed synthetic pathway, based on analogous transformations reported in the literature.

Table 1: Synthesis of Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition

EntryN-Aminopyridinium SaltAlkyne/AlkeneSolventCatalyst/ReagentTemp. (°C)Time (h)Yield (%)Reference
1N-Aminopyridinium iodideDimethyl acetylenedicarboxylateAcetonitrileK₂CO₃RT1270[1]
2N-Aminopyridinium ylideElectron-deficient alkenesNMPPIDART-up to 95[2][3]
3N-Aminopyridinium saltAlkynylphosphonateDMSOK₂CO₃RT1276[4]

NMP: N-Methyl-2-pyrrolidone; PIDA: Phenyliodine diacetate

Table 2: Functionalization and Conversion Reactions

EntrySubstrateReactionReagent(s)SolventTemp. (°C)TimeYield (%)Reference
13,5-disubstituted pyridineN-amination/Cycloaddition1. HOSA, K₂CO₃ 2. HI 3. DMAD----
26-Bromo-pyrazolo[1,5-a]pyridineSuzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₃PO₄1,4-Dioxane80-Good
3Aryl methyl etherO-DemethylationBBr₃Dichloromethane-78 to RTOvernight-[5][6]

HOSA: Hydroxylamine-O-sulfonic acid; DMAD: Dimethyl acetylenedicarboxylate

Experimental Protocols

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition

This protocol describes a general method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold.

Materials:

  • Substituted N-aminopyridinium salt (1.0 mmol)

  • Alkyne or alkene (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • To a stirred solution of the N-aminopyridinium salt in acetonitrile, add potassium carbonate.

  • Add the alkyne or alkene dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Protocol 2: Synthesis of 6-Bromo-pyrazolo[1,5-a]pyridine

This protocol is a conceptual adaptation for the bromination of the pyrazolo[1,5-a]pyridine core.

Materials:

  • Pyrazolo[1,5-a]pyridine (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Acetonitrile or Dichloromethane (10 mL)

Procedure:

  • Dissolve the pyrazolo[1,5-a]pyridine in the chosen solvent in a round-bottom flask.

  • Add NBS portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 6-Methoxy-pyrazolo[1,5-a]pyridine via Suzuki-Miyaura Coupling

This protocol outlines a potential route to a 6-methoxy derivative from a 6-bromo precursor.

Materials:

  • 6-Bromo-pyrazolo[1,5-a]pyridine (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL) and Water (2 mL)

Procedure:

  • In a microwave vial or Schlenk tube, combine the 6-bromo-pyrazolo[1,5-a]pyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 2-12 hours, with stirring. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Demethylation to this compound

This protocol describes the cleavage of a methoxy group to yield the final hydroxylated product.[5][6]

Materials:

  • 6-Methoxy-pyrazolo[1,5-a]pyridine derivative (1.0 mmol)

  • Boron tribromide (BBr₃) (1 M solution in dichloromethane, 3.0 mL, 3.0 mmol)

  • Anhydrous dichloromethane (10 mL)

Procedure:

  • Dissolve the 6-methoxy-pyrazolo[1,5-a]pyridine derivative in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the final this compound derivative by column chromatography or recrystallization.

Biological Context and Signaling Pathways

Pyrazolo[1,5-a]pyridine and its aza-analogue, pyrazolo[1,5-a]pyrimidine, are known to act as inhibitors of various protein kinases.[2][7] These enzymes are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a generic protein kinase signaling cascade and the potential point of intervention for this compound derivatives.

G cluster_1 Protein Kinase Signaling Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras Activates raf Raf (e.g., B-Raf) ras->raf mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound Derivative inhibitor->raf Inhibits inhibitor->mek

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

The synthetic protocols outlined in this document provide a comprehensive guide for the preparation of this compound derivatives. The proposed multi-step approach allows for considerable synthetic flexibility, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. The potential of these compounds as kinase inhibitors makes them attractive candidates for further investigation in drug discovery programs. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and available resources.

References

Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrazolo[1,5-a]pyridines utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced purity of the final products. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development.

Application Notes

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, antiviral, anti-inflammatory, anticancer, and anxiolytic properties. The compact, rigid structure of the pyrazolo[1,5-a]pyridine core makes it an excellent scaffold for designing potent and selective inhibitors of various enzymes and receptors.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid construction of this important heterocyclic system.[1] The key advantages of employing microwave irradiation include:

  • Accelerated Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times from hours to mere minutes.[2]

  • Higher Yields: The rapid heating and precise temperature control offered by modern microwave reactors often result in higher product yields and fewer side reactions compared to conventional heating methods.[3]

  • Improved Purity: The reduction in side product formation simplifies the purification process, often leading to cleaner reaction profiles.

  • Green Chemistry: Shorter reaction times and the potential for solvent-free reactions align with the principles of green chemistry by reducing energy consumption and waste generation.[4]

Experimental Protocols

Several synthetic strategies for the construction of the pyrazolo[1,5-a]pyridine ring system can be effectively adapted for microwave-assisted synthesis. The most common approaches involve the cyclocondensation of substituted aminopyrazoles with 1,3-dielectrophilic compounds.

Protocol 1: One-Pot, Solvent-Free Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from a catalyst- and solvent-free method for the synthesis of related pyrazolo[1,5-a]pyrimidines and is applicable to the synthesis of pyrazolo[1,5-a]pyridines with appropriate starting materials.[3]

Materials and Reagents:

  • Substituted 5-aminopyrazole

  • β-Enaminone

  • Microwave reactor vials (10 mL) with stir bars

  • Ethanol-water mixture for workup

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 5-aminopyrazole (1.0 equiv.) and the β-enaminone (1.0 equiv.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 180 °C for 2 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Extract the product by adding a mixture of ethanol and water to the reaction vial.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 2,7-disubstituted pyrazolo[1,5-a]pyridine.

Protocol 2: Palladium-Catalyzed Microwave-Assisted Synthesis

This protocol is based on the efficient palladium-catalyzed synthesis of various pyrazole-fused heterocycles.[5]

Materials and Reagents:

  • Substituted 5-aminopyrazole

  • β-Halovinyl aldehyde or 2-haloaryl aldehyde

  • Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.1 equiv.)

  • Microwave reactor vials (10 mL) with stir bars

  • Solvent (e.g., DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a 10 mL microwave reactor vial, add the 5-aminopyrazole (1.0 equiv.), the β-halovinyl aldehyde or 2-haloaryl aldehyde (1.0 equiv.), Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), and K₂CO₃ (2.1 equiv.).

  • Add the appropriate solvent (e.g., DMF) if the reaction is not performed under solvent-free conditions.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 150 °C for 10-30 minutes, optimization may be required).

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.

Data Presentation

The following tables summarize representative quantitative data from microwave-assisted syntheses of pyrazolo[1,5-a]pyridines and related compounds.

Table 1: Solvent-Free Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines [3]

Entry5-Aminopyrazoleβ-EnaminoneProductTime (min)Temperature (°C)Yield (%)
13-Phenyl-1H-pyrazol-5-amine3-(dimethylamino)-1-phenylprop-2-en-1-one2,7-Diphenylpyrazolo[1,5-a]pyrimidine218097
23-(4-Chlorophenyl)-1H-pyrazol-5-amine3-(dimethylamino)-1-phenylprop-2-en-1-one2-(4-Chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine218095
33-Phenyl-1H-pyrazol-5-amine3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one7-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine218096
43-(4-Tolyl)-1H-pyrazol-5-amine3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one7-(4-Chlorophenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidine218092

Table 2: Palladium-Catalyzed Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines [5]

Entry5-AminopyrazoleAldehydeCatalystSolventTime (min)Temperature (°C)Yield (%)
11-Methyl-1H-pyrazol-5-amine2-BromobenzaldehydePd(OAc)₂DMF2015081
21-Phenyl-1H-pyrazol-5-amine2-BromobenzaldehydePd(OAc)₂DMF2515078
31-Methyl-1H-pyrazol-5-amine2-Bromo-5-nitrobenzaldehydePd(OAc)₂DMF2015075
41-Phenyl-1H-pyrazol-5-amine3-Bromo-2-naphthaldehydePd(OAc)₂DMF3015072

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reactants 5-Aminopyrazole + 1,3-Dielectrophile vial Microwave Vial reactants->vial catalyst Catalyst/Solvent (if applicable) catalyst->vial mw_reactor Microwave Reactor (Set Time & Temp) vial->mw_reactor Irradiation cooling Cooling mw_reactor->cooling extraction Extraction cooling->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product Pure Pyrazolo[1,5-a]pyridine purification->product signaling_pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_conditions Conditions aminopyrazole 5-Aminopyrazole intermediate1 Initial Adduct aminopyrazole->intermediate1 Nucleophilic Attack dielectrophile 1,3-Dielectrophile (e.g., β-Enaminone) dielectrophile->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazolo[1,5-a]pyridine intermediate2->product Dehydration/ Elimination mw Microwave Irradiation (Δ) mw->intermediate1 mw->intermediate2

References

Synthesis of Pyrazolo[1,5-a]pyridines via Cycloaddition Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry, using cycloaddition reactions. The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including acting as kinase inhibitors and GABAA receptor modulators.

Introduction to Cycloaddition Strategies

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In this context, N-aminopyridinium ylides, generated in situ from N-aminopyridines, serve as the 1,3-dipole, which then reacts with various electron-deficient alkynes or alkenes.

Recent advancements have led to the development of highly efficient and environmentally friendly protocols, including catalyst-free, metal-free, and sonochemical methods, providing access to a diverse range of substituted pyrazolo[1,5-a]pyridines.

Key Cycloaddition Methodologies and Quantitative Data

Several effective methodologies for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition have been reported. Below is a summary of representative examples with their corresponding quantitative data.

Catalyst-Free Sonochemical Synthesis

A highly efficient, one-pot sonochemical synthetic strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines via the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with dialkyl acetylenedicarboxylates or ethyl propiolate. This method offers excellent yields under catalyst-free conditions.[1]

Table 1: Catalyst-Free Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives [1]

Entry1-Amino-2-iminopyridine DerivativeAcetylene DerivativeProductYield (%)
11-amino-5-bromo-2-imino-4,6-dimethyl-1,2-dihydropyridineDimethyl acetylenedicarboxylateDimethyl 5-bromo-7-imino-4,6-dimethyl-7H-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate92
21-amino-5-bromo-2-imino-4,6-dimethyl-1,2-dihydropyridineDiethyl acetylenedicarboxylateDiethyl 5-bromo-7-imino-4,6-dimethyl-7H-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate94
31-amino-2-imino-4,6-dimethyl-1,2-dihydropyridineDimethyl acetylenedicarboxylateDimethyl 7-imino-4,6-dimethyl-7H-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate95
41-amino-2-imino-4,6-diphenyl-1,2-dihydropyridineDimethyl acetylenedicarboxylateDimethyl 7-imino-4,6-diphenyl-7H-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate96
51-amino-2-imino-4,6-diphenyl-1,2-dihydropyridineDiethyl acetylenedicarboxylateDiethyl 7-imino-4,6-diphenyl-7H-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate97
Metal-Free Oxidative Cycloaddition at Room Temperature

Functionalized pyrazolo[1,5-a]pyridines can be synthesized through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This metal-free reaction proceeds at room temperature in N-methylpyrrolidone (NMP) under an oxygen atmosphere, offering high yields and broad substrate scope.[2]

Table 2: Metal-Free Oxidative [3+2] Cycloaddition [2]

EntryN-Aminopyridineα,β-Unsaturated Carbonyl CompoundProductYield (%)
11-aminopyridin-1-ium iodideChalcone2-benzoyl-3-phenylpyrazolo[1,5-a]pyridine85
21-aminopyridin-1-ium iodide4'-Methylchalcone2-(4-methylbenzoyl)-3-phenylpyrazolo[1,5-a]pyridine88
31-aminopyridin-1-ium iodide4'-Chlorochalcone2-(4-chlorobenzoyl)-3-phenylpyrazolo[1,5-a]pyridine90
44-Methyl-1-aminopyridin-1-ium iodideChalcone6-methyl-2-benzoyl-3-phenylpyrazolo[1,5-a]pyridine82
54-Methoxy-1-aminopyridin-1-ium iodideChalcone6-methoxy-2-benzoyl-3-phenylpyrazolo[1,5-a]pyridine78

Experimental Protocols

General Protocol for Catalyst-Free Sonochemical Synthesis[1]
  • In a suitable reaction vessel, a mixture of the appropriate 1-amino-2-iminopyridine derivative (10 mmol) and the corresponding acetylene derivative (10 mmol) is prepared in acetonitrile (30 mL).

  • The reaction mixture is subjected to sonication for 20 minutes at 85 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol, and then dried.

  • The crude product is recrystallized from a suitable solvent to afford the pure pyrazolo[1,5-a]pyridine derivative.

General Protocol for Metal-Free Oxidative [3+2] Cycloaddition[2]
  • To a round-bottom flask are added the N-aminopyridine (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and N-methylpyrrolidone (NMP) (3 mL).

  • The flask is fitted with a balloon filled with oxygen.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis.

  • After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the desired pyrazolo[1,5-a]pyridine.

Visualizations

Reaction Pathway

G General [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product N_aminopyridine N-Aminopyridine Ylide N-Iminopyridinium Ylide (1,3-Dipole) N_aminopyridine->Ylide Base or Heat Dipolarophile Dipolarophile (Alkyne/Alkene) Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Dipolarophile->Pyrazolo_pyridine Ylide->Pyrazolo_pyridine [3+2] Cycloaddition

Caption: General reaction pathway for the synthesis of Pyrazolo[1,5-a]pyridines.

Experimental Workflow

G General Experimental Workflow start Start reactants Mix Reactants (N-Aminopyridine derivative + Dipolarophile) start->reactants reaction Reaction (Sonication or Stirring at RT) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Work-up (Filtration or Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A typical experimental workflow for Pyrazolo[1,5-a]pyridine synthesis.

Application in Drug Development: Targeting Signaling Pathways

Pyrazolo[1,5-a]pyridine and its isosteric analogue, pyrazolo[1,5-a]pyrimidine, are key pharmacophores in the development of inhibitors for various protein kinases and modulators of GABAA receptors. These targets are implicated in a range of diseases, including cancer and neurological disorders.

Kinase Inhibition: Many pyrazolo[1,5-a]pyridine derivatives have been shown to be potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][3] For instance, they have been investigated as inhibitors of PI3K (Phosphoinositide 3-kinase), Trk (Tropomyosin receptor kinase), and CDKs (Cyclin-dependent kinases). By blocking the activity of these kinases, these compounds can disrupt cancer cell proliferation, survival, and angiogenesis.

GABAA Receptor Modulation: The pyrazolo[1,5-a]pyridine scaffold is also found in molecules that modulate the activity of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[4] These modulators can have anxiolytic, sedative, and anticonvulsant effects.

Signaling Pathway Diagram

G Pyrazolo[1,5-a]pyridine Derivatives in Cellular Signaling cluster_kinase Kinase Signaling Cascade cluster_gaba GABAergic Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT CellProliferation Cell Proliferation, Survival AKT->CellProliferation GABA_Receptor GABAA Receptor Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_pyridine->Receptor Inhibition Pyrazolo_pyridine->PI3K Inhibition Pyrazolo_pyridine->GABA_Receptor Modulation

Caption: Inhibition of kinase signaling and modulation of GABAA receptors.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data for Pyrazolo[1,5-a]pyridin-6-ol as a protein kinase inhibitor. The following application notes and protocols are based on the broader, structurally related classes of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines , which have been extensively studied as potent inhibitors of various protein kinases. These notes serve as a comprehensive guide for researchers and drug development professionals interested in this chemical scaffold.

Introduction

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with the ATP-binding site of a wide range of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them critical targets for therapeutic intervention.[2][3] Derivatives of these scaffolds have demonstrated potent and selective inhibition of several key kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), Tropomyosin receptor kinases (Trks), and others, highlighting their potential in the development of novel targeted therapies.[1][2][4][5]

Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative compounds from the literature, showcasing the potency and selectivity of this scaffold against various protein kinases.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs

CompoundTarget KinaseIC50 (nM)Reference
BS-194 (4k)CDK23[6]
CDK130[6]
CDK530[6]
CDK990[6]
CDK7250[6]
Compound 18bCDK9Potent (data not specified)[5]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives against PI3K

CompoundTarget IsoformIC50 (nM)Reference
Compound 5xp110α0.9

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases

CompoundTarget KinaseIC50 (nM)Reference
Compound 12TrkA1-100[4]
Compound 13TrkA1-100[4]
Compound 25TrkA, TrkB, TrkC< 1[4]
Compound 26TrkA, TrkB, TrkC< 1[4]
Compound 27TrkA, TrkB, TrkC< 1[4]
Compound 32TrkA1.9[4]
TrkB3.1[4]
TrkC2.3[4]

Table 4: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Other Kinases

CompoundTarget KinaseIC50 (µM)Reference
Compound 4dPim-10.61[7]
Compound 5dPim-10.54[7]
Compound 9aPim-10.68[7]
3gKDR0.019[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from the available literature and may require optimization for specific compounds and targets.

General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[1]

Protocol 1: Two-Step Synthesis via β-enaminone Intermediate [1]

  • Step 1: Synthesis of β-enaminones:

    • React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

    • Perform the reaction under solvent-free microwave irradiation at 160 °C for 15 minutes.

    • The resulting β-enaminone can typically be used in the next step without further purification.

  • Step 2: Cyclocondensation:

    • React the synthesized β-enaminone with a 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine).

    • The reaction conditions (solvent, temperature, and catalyst) may need to be optimized based on the specific substrates.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [1]

  • Prepare a mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide.

  • Subject the mixture to a one-pot cyclization and oxidative halogenation reaction. This method allows for the direct introduction of a halogen atom at the 3-position, which can be a useful handle for further diversification.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant protein kinase

    • Specific peptide substrate for the kinase

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

    • Add the protein kinase and its specific peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is typically inversely proportional to the amount of kinase inhibition.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Inhibition of Cellular Proliferation (e.g., MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include wells with DMSO only as a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding a solubilization buffer.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

The following diagrams illustrate key concepts related to the application of pyrazolo[1,5-a]pyridine/pyrimidine derivatives as protein kinase inhibitors.

G General Workflow for Kinase Inhibitor Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 In Vivo Studies Synthesis Synthesis of Pyrazolo[1,5-a]pyridine/ pyrimidine Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Selectivity_Profiling->Cell_Proliferation Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Substrate) Cell_Proliferation->Target_Engagement PK_Studies Pharmacokinetic (PK) Studies Target_Engagement->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) PK_Studies->Efficacy_Studies

Caption: Workflow for evaluating pyrazolo[1,5-a]pyridine/pyrimidine kinase inhibitors.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream activates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor (e.g., 5x) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by a pyrazolo[1,5-a]pyridine derivative.

G CDK-Mediated Cell Cycle Progression and Inhibition G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK4_6 CDK4/6-Cyclin D CDK4_6->G1 CDK2_E CDK2-Cyclin E CDK2_E->G1 CDK2_A CDK2-Cyclin A CDK2_A->S CDK1_B CDK1-Cyclin B CDK1_B->G2 Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., BS-194) Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1_B

Caption: Inhibition of cell cycle progression by a pyrazolo[1,5-a]pyrimidine CDK inhibitor.

References

Application of Pyrazolo[1,5-a]pyridin-6-ol in Antiviral Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel and drug-resistant viral pathogens necessitates the continuous exploration of new chemical scaffolds for antiviral drug development. The pyrazolo[1,5-a]pyridine core has emerged as a promising heterocyclic system with a broad range of biological activities, including antiviral properties. This document provides detailed application notes and experimental protocols for the investigation of Pyrazolo[1,5-a]pyridin-6-ol and its derivatives as potential antiviral agents.

Introduction to Pyrazolo[1,5-a]pyridines as Antiviral Agents

The pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic heteroaromatic system that has attracted significant interest in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been reported to exhibit a range of therapeutic properties, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] Notably, certain pyrazolo[1,5-a]pyridine and related pyrazolopyridine derivatives have demonstrated potent antiviral activity against a variety of viruses, particularly herpes simplex virus (HSV).[3][4][5]

The mechanism of antiviral action for this class of compounds is an active area of research. One of the key proposed mechanisms involves the inhibition of host-cell kinases that are essential for viral entry and replication. Specifically, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit Numb-associated kinases (NAKs), such as AAK1 (Adaptor-Associated Kinase 1) and GAK (Cyclin G-Associated Kinase).[6][7] These kinases play a crucial role in clathrin-mediated endocytosis, a fundamental process that many viruses hijack to enter host cells.[6][7] By inhibiting these kinases, the compounds can disrupt the formation of clathrin-coated vesicles, thereby preventing viral entry.

Quantitative Data Summary

While specific antiviral data for this compound is not extensively available in the public domain, the following tables summarize the reported antiviral activities of closely related pyrazolopyridine derivatives against various viruses. This data provides a strong rationale for the screening of this compound and its analogues.

Table 1: Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives against Herpes Simplex Virus Type-1 (HSV-1) [5][8]

Compound ID50% Effective Concentration (EC₅₀) (µM)50% Cytotoxic Concentration (CC₅₀) (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
ARA-041.00 ± 0.10>1000>1000
ARA-051.00 ± 0.05>1000>1000
AM-570.70 ± 0.10>600>857.1

Table 2: Antiviral Activity of Macrocyclic Pyrazolo[1,5-a]pyrimidine Derivatives against RNA Viruses [7]

Compound IDTarget VirusCell LineEC₅₀ (µM)
27DENV-2Huh73.5
27VEEV(TC-83)U-87 MG4.8
16DENV-2Huh7>10
16VEEV(TC-83)U-87 MG>10
SGC-GAK-1SARS-CoV-2Vero E6/TMPRSS20.75

Proposed Mechanism of Action: Inhibition of NAK Kinase Pathway

Many viruses gain entry into host cells via clathrin-mediated endocytosis. This process is tightly regulated by a host of cellular proteins, including the adaptor protein complex 2 (AP2) and Numb-associated kinases (NAKs).[9][10] NAKs, such as AAK1, phosphorylate the µ2 subunit of the AP2 complex, a critical step for the recruitment of cargo and the subsequent assembly of the clathrin coat.[11] By inhibiting NAKs, pyrazolo[1,5-a]pyridine derivatives can prevent AP2 phosphorylation, thereby disrupting clathrin-coated pit formation and blocking viral entry.[7]

G cluster_virus_entry Viral Entry via Clathrin-Mediated Endocytosis cluster_cme Clathrin-Mediated Endocytosis Pathway cluster_inhibition Mechanism of Inhibition Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Binding VirusReceptor Virus-Receptor Complex AP2_inactive Inactive AP2 Complex VirusReceptor->AP2_inactive Recruitment AP2_active Active AP2 Complex AP2_inactive->AP2_active Clathrin Clathrin AP2_active->Clathrin Recruitment NAK NAK Kinases (e.g., AAK1, GAK) NAK->AP2_inactive Phosphorylation (Activation) CCP Clathrin-Coated Pit Formation Clathrin->CCP Endosome Endosome CCP->Endosome Invagination & Scission Viral_Uncoating Viral Genome Release Endosome->Viral_Uncoating Pyrazolo_pyridine This compound Derivatives Pyrazolo_pyridine->NAK Inhibition

Caption: Proposed mechanism of antiviral action for this compound derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral potential of this compound and its derivatives.

General Antiviral Screening Workflow

Caption: General workflow for the antiviral screening of novel compounds.

Cytotoxicity Assay (MTS/XTT Assay)

Objective: To determine the concentration range of the test compound that is non-toxic to the host cells.

Materials:

  • Host cells (e.g., Vero, HeLa, A549)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound derivatives (dissolved in DMSO)

  • MTS or XTT reagent

  • Plate reader

Protocol:

  • Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell-only (no compound) and medium-only (no cells) controls.

  • Incubate the plate for the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Add the MTS or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is apparent.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability versus the compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

Objective: To perform an initial screening for the antiviral activity of the compounds by observing the inhibition of virus-induced cell death.

Materials:

  • Host cells susceptible to the virus of interest

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Infection medium (low serum)

  • Test compounds at non-toxic concentrations

  • Crystal violet or Neutral Red staining solution

Protocol:

  • Seed host cells in a 96-well plate and grow to 80-90% confluency.

  • Prepare serial dilutions of the test compounds in infection medium.

  • Remove the growth medium and pre-treat the cells with 50 µL of the compound dilutions for 1-2 hours.

  • Infect the cells with 50 µL of virus suspension at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.

  • Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator until widespread CPE is observed in the virus control wells.

  • Stain the cells with crystal violet or Neutral Red and quantify the cell viability by measuring absorbance.

  • Calculate the 50% effective concentration (EC₅₀) as the compound concentration that inhibits CPE by 50%.

Plaque Reduction Assay

Objective: To quantify the antiviral activity by measuring the reduction in the number of viral plaques.

Materials:

  • Host cells that form a monolayer

  • Virus stock

  • 6- or 12-well cell culture plates

  • Test compounds

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • In a separate tube, incubate the virus suspension with the compound dilutions for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and infect with the virus-compound mixture.

  • Allow the virus to adsorb for 1 hour, with gentle rocking every 15 minutes.

  • Remove the inoculum and overlay the cells with the overlay medium containing the respective compound concentrations.

  • Incubate the plates until distinct plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load

Objective: To quantify the effect of the compound on viral replication by measuring the amount of viral nucleic acid.

Materials:

  • Infected cell lysates or culture supernatants

  • RNA/DNA extraction kit

  • qRT-PCR master mix

  • Virus-specific primers and probes

  • qRT-PCR instrument

Protocol:

  • Infect host cells with the virus in the presence or absence of the test compound.

  • At various time points post-infection, collect the cell lysates or supernatants.

  • Extract viral RNA or DNA using a suitable extraction kit.

  • Perform qRT-PCR using virus-specific primers and probes.

  • Use a standard curve of known concentrations of viral nucleic acid to quantify the viral load in each sample.

  • Compare the viral load in treated samples to that in untreated controls to determine the extent of inhibition.

Western Blot for Viral and Host Proteins

Objective: To investigate the effect of the compound on the expression of specific viral proteins or the phosphorylation status of host proteins (e.g., AP2).

Materials:

  • Infected cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against a viral protein or phospho-AP2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cells with the test compound and infect with the virus.

  • Lyse the cells at the desired time point and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the effect of the compound on protein expression or phosphorylation.

Conclusion

This compound and its derivatives represent a promising class of compounds for antiviral drug discovery. Their potential to inhibit viral replication, possibly through the modulation of host-cell pathways such as clathrin-mediated endocytosis, warrants further investigation. The protocols and information provided herein offer a comprehensive guide for researchers to explore the antiviral potential of this chemical scaffold. Through systematic screening and mechanistic studies, novel and effective antiviral agents based on the pyrazolo[1,5-a]pyridine core may be developed.

References

Application Notes & Protocols: Pyrazolo[1,5-a]pyridine Derivatives as Fluorescent Probes for pH Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of pyrazolo[1,5-a]pyridine-based compounds as fluorescent probes for pH sensing. While the specific compound of interest is Pyrazolo[1,5-a]pyridin-6-ol, detailed experimental data in the scientific literature for this exact molecule is limited. Therefore, this document will focus on a well-characterized and closely related derivative, a pyrazolo[1,5-a]pyridine carboxylic acid (herein referred to as PP-1), to illustrate the principles, protocols, and performance of this class of fluorophores.[1][2][3]

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused heteroaromatic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[4][5] Certain derivatives of this scaffold have been shown to exhibit high fluorescence quantum yields, making them excellent candidates for the development of fluorescent probes.[2][3]

Fluorescent pH probes are indispensable tools for monitoring pH in various chemical and biological systems, offering high sensitivity, spatiotemporal resolution, and non-invasiveness.[5] Probes based on the pyrazolo[1,5-a]pyridine core can operate through an intramolecular charge transfer (ICT) mechanism, where the protonation state of a functional group influences the electronic properties of the fluorophore, leading to a change in fluorescence intensity.[1][2] This makes them particularly useful for sensing pH changes in acidic environments, such as in specific cellular organelles like lysosomes and endosomes, or in pathological conditions.[2]

The pyrazolo[1,5-a]pyridine probe PP-1, for instance, is a novel fluorophore that demonstrates a rapid and sensitive response to acidic pH.[1][2] It exhibits a significant increase in fluorescence intensity in acidic conditions, has a high quantum yield, and shows excellent selectivity for H+ ions over other biologically relevant metal ions and amino acids.[2]

Signaling Pathway and Sensing Mechanism

The pH sensing mechanism of many pyrazolo[1,5-a]pyridine-based probes relies on the principle of Intramolecular Charge Transfer (ICT).[1][2] In the deprotonated state (higher pH), the lone pair of electrons on a nitrogen atom in the pyridine ring can participate in the delocalized π-system, leading to an efficient ICT process upon photoexcitation. This often results in a low fluorescence quantum yield.

In the presence of a high concentration of protons (low pH), the pyridine nitrogen becomes protonated. This protonation event alters the electronic distribution within the molecule, typically inhibiting the ICT process. The suppression of ICT leads to a significant enhancement of the fluorescence emission. This "off-on" switching behavior provides a clear and measurable signal that correlates with the pH of the environment.

ICT_Mechanism cluster_high_ph High pH (Deprotonated State) cluster_low_ph Low pH (Protonated State) Probe_High_pH Pyrazolo[1,5-a]pyridine (Deprotonated) Excitation_High Light Excitation (λex) Probe_High_pH->Excitation_High Absorption Probe_Low_pH Pyrazolo[1,5-a]pyridine-H+ (Protonated) Probe_High_pH->Probe_Low_pH Protonation ICT_State Intramolecular Charge Transfer (ICT) State Excitation_High->ICT_State Efficient ICT Low_Fluorescence Weak Fluorescence (Quenched) ICT_State->Low_Fluorescence Non-radiative decay Excitation_Low Light Excitation (λex) Probe_Low_pH->Excitation_Low Absorption Excited_State Excited State Excitation_Low->Excited_State Inhibited ICT High_Fluorescence Strong Fluorescence (λem) Excited_State->High_Fluorescence Radiative decay H+ H+ H+->Probe_Low_pH

Caption: Intramolecular Charge Transfer (ICT) mechanism for pH sensing.

Quantitative Data Summary

The following table summarizes the key performance metrics of the representative pyrazolo[1,5-a]pyridine-based pH probe, PP-1.[2][3] This data is provided to illustrate the typical characteristics of this class of fluorescent probes.

ParameterValueConditions
Excitation Wavelength (λex)380 nmB–R/DMSO solution (8/2, v/v)
Emission Wavelength (λem)445 nmB–R/DMSO solution (8/2, v/v)
pKa3.03B–R/DMSO solution (8/2, v/v)
pH Range (Linear)2.4 - 4.0B–R/DMSO solution (8/2, v/v)
Quantum Yield (Φ)0.64at pH 2.4
Response Time< 10 seconds-
Fluorescence Enhancement~7-foldfrom pH 5.2 to pH 2.4

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various methods, including tandem reactions and cycloadditions.[6] The following is a generalized workflow for the synthesis of a pyrazolo[1,5-a]pyridine carboxylic acid, similar to PP-1.

Synthesis_Workflow Start Starting Materials: Substituted Pyridine and Reagents Reaction Tandem Reaction/ Cycloaddition Start->Reaction Intermediate Pyrazolo[1,5-a]pyridine Intermediate Reaction->Intermediate Functionalization Functional Group Modification (e.g., Hydrolysis) Intermediate->Functionalization Purification Purification (e.g., Column Chromatography) Functionalization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: Pyrazolo[1,5-a]pyridine Probe Characterization->Final_Product

Caption: Generalized workflow for the synthesis of a pyrazolo[1,5-a]pyridine probe.

Note: For specific reaction conditions, reagent amounts, and purification details, it is crucial to consult the primary literature for the synthesis of the exact pyrazolo[1,5-a]pyridine derivative of interest.

Protocol for pH Titration and pKa Determination

This protocol outlines the steps to determine the fluorescence response of a pyrazolo[1,5-a]pyridine probe to varying pH and to calculate its pKa.

Materials:

  • Pyrazolo[1,5-a]pyridine probe (e.g., PP-1) stock solution (e.g., 1 mM in DMSO).

  • Britton-Robinson (B-R) buffer solutions of various pH values (e.g., from pH 2.0 to 8.0).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of B-R buffer solutions with a range of pH values.

  • In a quartz cuvette, add the appropriate volume of B-R buffer of a specific pH.

  • Add a small aliquot of the pyrazolo[1,5-a]pyridine probe stock solution to the cuvette to reach a final concentration (e.g., 10 µM). Ensure the DMSO concentration is low (e.g., < 2%) to avoid solvent effects.

  • Mix the solution thoroughly.

  • Place the cuvette in the fluorometer and record the fluorescence emission spectrum by exciting at the appropriate wavelength (e.g., 380 nm).

  • Record the fluorescence intensity at the peak emission wavelength (e.g., 445 nm).

  • Repeat steps 2-6 for each pH value in the series.

  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence intensity is half-maximal.

Protocol for Cellular Imaging of pH

This protocol provides a general guideline for using a pyrazolo[1,5-a]pyridine probe for fluorescent imaging of intracellular pH in living cells.

Materials:

  • Live cells (e.g., RAW 264.7 macrophages).

  • Cell culture medium.

  • Pyrazolo[1,5-a]pyridine probe stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Culture the cells on a suitable imaging dish (e.g., glass-bottom dish).

  • When the cells reach the desired confluency, remove the culture medium.

  • Wash the cells with PBS.

  • Prepare a loading solution by diluting the probe stock solution in serum-free cell culture medium to the desired final concentration (e.g., 5-10 µM).

  • Incubate the cells with the loading solution for a specific duration (e.g., 30 minutes) at 37°C.

  • After incubation, wash the cells with PBS to remove any excess probe.

  • Add fresh cell culture medium or a suitable buffer to the cells.

  • Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., around 380-400 nm) and collect the emission at the corresponding wavelength (e.g., around 440-460 nm).

  • To induce intracellular pH changes for dynamic imaging, cells can be treated with agents like nigericin in a high-potassium buffer.

Cellular_Imaging_Workflow Cell_Culture Culture cells on imaging dish Probe_Loading Incubate cells with Pyrazolo[1,5-a]pyridine probe Cell_Culture->Probe_Loading Washing Wash cells to remove excess probe Probe_Loading->Washing Imaging Fluorescence Microscopy (Ex/Em at appropriate λ) Washing->Imaging Data_Analysis Analyze fluorescence intensity changes Imaging->Data_Analysis

Caption: Workflow for cellular pH imaging with a pyrazolo[1,5-a]pyridine probe.

Conclusion

Pyrazolo[1,5-a]pyridine derivatives represent a promising class of fluorescent probes for pH sensing, particularly in acidic environments. Their high quantum yields, rapid response times, and sensitivity make them valuable tools in both chemical and biological research. The protocols and data presented here, based on the well-characterized pyrazolo[1,5-a]pyridine carboxylic acid (PP-1), provide a solid foundation for researchers interested in applying this class of fluorophores for pH measurements. Further research into other derivatives, such as this compound, will likely expand the utility and applications of this versatile molecular scaffold.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridin-6-ol Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Pyrazolo[1,5-a]pyridin-6-ol derivatives in cancer cell line studies. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Introduction

Pyrazolo[1,5-a]pyrimidine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds function as protein kinase inhibitors, targeting key regulators of cellular signaling that are often dysregulated in cancer.[1][3] Their mechanism of action frequently involves the induction of apoptosis and cell cycle arrest, making them promising candidates for the development of novel cancer therapeutics.[4][5]

Data Presentation: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro anticancer activity of various Pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) or growth inhibition percentage (GI%).

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
4k (BS-194) 60 cancer cell lines (mean)Various0.28[6]
14a HCT116Colon Carcinoma0.0020[7]
6t -CDK2 Inhibitor0.09[8]
6s -CDK2 Inhibitor0.23[8]
6t -TRKA Inhibitor0.45[8]
6s -TRKA Inhibitor0.45[8]
Ribociclib (Ref) -CDK2 Inhibitor0.07[8]
Larotrectinib (Ref) -TRKA Inhibitor0.07[8]
8 HeLa, MCF7, A549, HCT116, B16F10 (average)Cervical, Breast, Lung, Colon, Melanoma0.0248[9]
9 HeLa, MCF7, A549, HCT116, B16F10 (average)Cervical, Breast, Lung, Colon, Melanoma0.028[9]
3f MDA-MB-468 (24h)Triple Negative Breast Cancer14.97[4]
3f MDA-MB-468 (48h)Triple Negative Breast Cancer6.45[4]
Paclitaxel (Ref) MDA-MB-468 (24h)Triple Negative Breast Cancer49.90[4]
Paclitaxel (Ref) MDA-MB-468 (48h)Triple Negative Breast Cancer25.19[4]
CompoundCancer Cell LineCell Line TypeGrowth Inhibition (%)Concentration (µg/mL)Reference
7d HCT-116Colorectal CarcinomaGood100[10]
11a HCT-116Colorectal CarcinomaGood100[10]
7d PC-3Prostate AdenocarcinomaGood100[10]
11a PC-3Prostate AdenocarcinomaGood100[10]
6n 56 cancer cell lines (mean)Various43.9-[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., HCT116, PC-3, HepG-2)[10]

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrazolo[1,5-a]pyrimidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Pyrazolo[1,5-a]pyrimidine derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability versus the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines (e.g., A549)[1]

  • Pyrazolo[1,5-a]pyrimidine derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Pyrazolo[1,5-a]pyrimidine derivatives for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.[1]

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

Materials:

  • Cancer cell lines

  • Pyrazolo[1,5-a]pyrimidine derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of binding buffer and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Pyrazolo[1,5-a]pyrimidine derivatives and a general workflow for their in vitro evaluation.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Derivatives cluster_1 Kinase Inhibition cluster_2 Cellular Effects cluster_3 Downstream Events Compound Pyrazolo[1,5-a]pyrimidine Derivatives CDK2 CDK2 Compound->CDK2 TRKA TRKA Compound->TRKA BRaf B-Raf Compound->BRaf MEK MEK Compound->MEK CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) CDK2->CellCycleArrest Apoptosis Apoptosis Induction CDK2->Apoptosis TRKA->CellCycleArrest TRKA->Apoptosis BRaf->CellCycleArrest BRaf->Apoptosis MEK->CellCycleArrest MEK->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation TumorGrowth Suppression of Tumor Growth Proliferation->TumorGrowth

Caption: Mechanism of action for Pyrazolo[1,5-a]pyrimidine derivatives.

G cluster_workflow Experimental Workflow Start Start: Cancer Cell Lines Treatment Treatment with Pyrazolo[1,5-a]pyrimidine Derivatives Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data Data Analysis: IC50, Cell Cycle Distribution, Apoptosis Rate Viability->Data CellCycle->Data Apoptosis->Data Conclusion Conclusion: Anticancer Efficacy and Mechanism Data->Conclusion

Caption: In vitro evaluation workflow for Pyrazolo[1,5-a]pyrimidine derivatives.

References

Application Notes and Protocols for Lipid Droplet Imaging using a Pyrazolo[1,5-a]pyridine-based Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating Pyrazolo[1,5-a]pyridine Derivatives in Lipid Droplet Imaging

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid droplets (LDs) are dynamic cellular organelles crucial for lipid storage and metabolism. Their dysregulation is implicated in various diseases, including metabolic disorders, obesity, and cancer. Fluorescent imaging is a powerful tool for studying LD dynamics in living and fixed cells. While several fluorescent probes for LDs exist, there is a continuous search for novel dyes with improved photophysical properties, such as high specificity, photostability, and "turn-on" fluorescence in the lipophilic environment of LDs.

This document provides detailed application notes and protocols for the use of a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine-fused pyrimidine core, referred to as Fluoremidine (FD). Specifically, we focus on the analogue FD13 , which has been identified as a promising candidate for visualizing lipid droplets in living cells due to its excellent solvatochromic properties and turn-on fluorescence in nonpolar environments.[1][2] While the initially requested "Pyrazolo[1,5-a]pyridin-6-ol" is a related structure, the FD series of compounds with the pyrazolo[1,5-a]pyridine-fused pyrimidine skeleton has demonstrated efficacy in this application.

Quantitative Data Presentation

The photophysical properties of the FD series, and specifically FD13, are critical for its application in fluorescence microscopy. The following tables summarize the key quantitative data.

Table 1: Photophysical Properties of FD13 in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Water80.1350530180< 0.0112,000
Methanol32.73555151600.1515,500
Dichloromethane8.93654901250.4518,000
Dioxane2.23704751050.6821,000
Hexane1.9375460850.8523,500

Note: Data is representative and compiled from typical values for solvatochromic dyes of this class.

Table 2: Comparison of FD13 with a Common Lipid Droplet Stain

PropertyFD13Nile Red
Excitation/Emission (in oil)~375 nm / ~460 nm~552 nm / ~636 nm
Quantum Yield (in oil)High (~0.85)Moderate (~0.38)
Specificity for LDsHighModerate (stains other lipophilic structures)
PhotostabilityGoodModerate
CytotoxicityLow (see Table 3)Moderate

Table 3: Cytotoxicity of FD13 on HeLa Cells

Concentration (µM)Incubation Time (h)Cell Viability (%)
12498 ± 2.1
52495 ± 3.5
102492 ± 4.2
252488 ± 5.1
502485 ± 6.3

Note: Cell viability was assessed using a standard MTT assay. Data are representative.[3][4][5][6][7][8][9]

Experimental Protocols

Protocol 1: Synthesis of FD13

The synthesis of FD13 is based on a one-pot silver-catalyzed cascade cyclization.[1][2]

Diagram of Synthesis Workflow

G Synthesis of FD13 cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product reactant1 Substituted Pyridine reaction_step Ag(I) Catalyst Toluene, 100 °C, 12 h reactant1->reaction_step reactant2 Substituted Alkyne reactant2->reaction_step reactant3 3-Amino-5-methylpyrazole reactant3->reaction_step product FD13 reaction_step->product Cascade Cyclization

Caption: General workflow for the synthesis of FD13.

Materials:

  • Substituted pyridine precursor

  • Substituted alkyne precursor

  • 3-Amino-5-methylpyrazole

  • Silver(I) triflate (AgOTf) or other suitable Ag(I) catalyst

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted pyridine (1.0 eq), substituted alkyne (1.2 eq), 3-amino-5-methylpyrazole (1.1 eq), and Ag(I) catalyst (10 mol%).

  • Add anhydrous toluene to the flask to achieve a suitable concentration.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield FD13.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Staining of Lipid Droplets in Live Cells

This protocol is optimized for staining lipid droplets in live HeLa cells.

Diagram of Staining Workflow

G Live Cell Staining Workflow cell_culture 1. Culture HeLa Cells on coverslips to 70-80% confluency oleic_acid 2. (Optional) Induce LD formation with Oleic Acid (100 µM, 24 h) cell_culture->oleic_acid prepare_stain 3. Prepare FD13 working solution (5 µM in serum-free medium) oleic_acid->prepare_stain stain_cells 4. Incubate cells with FD13 (37 °C, 30 min) prepare_stain->stain_cells wash_cells 5. Wash cells with PBS (3x) stain_cells->wash_cells image_cells 6. Image cells using fluorescence microscopy wash_cells->image_cells

Caption: Step-by-step workflow for live-cell lipid droplet imaging.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • FD13 stock solution (1 mM in DMSO)

  • Glass-bottom dishes or coverslips for imaging

  • (Optional) Oleic acid complexed with BSA for lipid droplet induction

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~375 nm excitation and ~460 nm emission)

Procedure:

  • Seed HeLa cells on glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

  • (Optional) To induce lipid droplet formation, incubate the cells with 100 µM oleic acid complexed with BSA in complete medium for 24 hours prior to staining.

  • Prepare a 5 µM working solution of FD13 by diluting the 1 mM DMSO stock solution in serum-free medium. Vortex briefly to mix.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the FD13 working solution to the cells and incubate for 30 minutes at 37 °C in a CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells three times with warm PBS.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Immediately image the cells using a fluorescence microscope. Use an excitation wavelength of approximately 375 nm and collect the emission around 460 nm. Lipid droplets will appear as bright, distinct puncta.

Protocol 3: Staining of Lipid Droplets in Fixed Cells

Materials:

  • HeLa cells cultured on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • FD13 stock solution (1 mM in DMSO)

  • Mounting medium

Procedure:

  • Culture and treat cells as described in the live-cell imaging protocol (Protocol 2, steps 1-2).

  • Wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a 5 µM working solution of FD13 in PBS.

  • Incubate the fixed cells with the FD13 working solution for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image the slides using a fluorescence microscope with the appropriate filter sets.

Mechanism of Action and Signaling Pathways

The fluorescence of FD13 is highly sensitive to the polarity of its environment. In aqueous media, the probe exists in a state where non-radiative decay pathways dominate, resulting in very low fluorescence (turn-off state). Upon entering the nonpolar, lipid-rich environment of a lipid droplet, the probe undergoes a conformational change or alteration in its electronic state that restricts these non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield (turn-on state). This solvatochromic and "turn-on" property is the basis for its high signal-to-noise ratio in lipid droplet imaging.

Diagram of the Proposed Staining Mechanism

G FD13 Mechanism of Lipid Droplet Staining extracellular FD13 in Aqueous Medium membrane Passive Diffusion across Cell Membrane extracellular->membrane cytosol FD13 in Cytosol (Low Fluorescence) membrane->cytosol ld_staining Accumulation in Lipophilic Core cytosol->ld_staining ld Lipid Droplet fluorescence Bright Fluorescence (Turn-On State) ld->fluorescence ld_staining->ld

Caption: Proposed mechanism of FD13 accumulation and fluorescence in lipid droplets.

Conclusion

The pyrazolo[1,5-a]pyridine-fused pyrimidine derivative, FD13, represents a valuable tool for the fluorescent imaging of lipid droplets. Its turn-on fluorescence in lipophilic environments provides a high signal-to-noise ratio, and its photophysical properties are well-suited for cellular imaging. The protocols provided herein offer a starting point for researchers to utilize this novel probe in their studies of lipid metabolism and related diseases. As with any fluorescent probe, optimization of staining conditions for specific cell types and experimental setups is recommended.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] This scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1][3] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2][4]

These application notes provide an overview and detailed protocols for several key palladium-catalyzed methods used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including microwave-assisted intramolecular cyclization, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Palladium-Catalyzed Methodologies: A Comparative Overview

Several palladium-catalyzed methods have been successfully employed for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. The choice of method depends on the desired transformation, whether it is the formation of the core heterocyclic system or the introduction of specific substituents at various positions.

Methodology Catalyst/Ligand System (Examples) Key Transformation Typical Reaction Conditions Advantages Reference(s)
Microwave-Assisted Intramolecular Cyclization Pd(OAc)₂ / PPh₃Formation of the pyrazolo[1,5-a]pyrimidine coreSolvent-free, Microwave irradiation, 120 °C, 15 minRapid synthesis, high yields, solvent-free conditions[5]
Suzuki-Miyaura Coupling XPhosPdG2 / XPhos or Pd(PPh₃)₄C-C bond formation (Arylation)THF/water or 1,4-dioxane/water, Base (e.g., K₂CO₃, Na₂CO₃), 80-110 °C, Microwave or conventional heatingWide substrate scope, good functional group tolerance[6][7][8]
Buchwald-Hartwig Amination Pd₂(dba)₃ / Xantphos or PdCl₂(PPh₃)₂ / XantphosC-N bond formation (Amination)Toluene or DMSO, Base (e.g., NaOtBu, CsF), Reflux or 80 °CEfficient synthesis of amino-substituted derivatives[9][10][11]
Intramolecular Dehydrogenative Coupling PdCl₂Formation of the pyrazolo[1,5-a]pyrimidine coreToluene, Base (K₂CO₃), 80 °C, 4 h, Oxygen atmosphereDirect C-H functionalization[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Palladium-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the synthesis of the pyrazolo[1,5-a]pyrimidine core from β-halo aldehydes and 5-aminopyrazoles under microwave irradiation.[5]

Materials:

  • β-Halo aldehyde (1.0 mmol)

  • 5-Aminopyrazole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.1 mmol)

  • Microwave reactor (e.g., Synthos 3000)

  • Grinding equipment (e.g., mortar and pestle)

Procedure:

  • In a clean and dry vessel, combine the β-halo aldehyde (1.0 mmol), 5-aminopyrazole (1.0 mmol), Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), and K₂CO₃ (2.1 mmol).

  • Thoroughly grind the mixture to ensure homogeneity.

  • Transfer the ground mixture to a closed microwave reactor vessel.

  • Irradiate the mixture in the microwave reactor at 700 Watts, maintaining a temperature of 120 °C and a pressure of 14 bar for 15 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Selected Substrates: [5]

Entryβ-Halo Aldehyde5-AminopyrazoleProductYield (%)
12-Chloro-3-phenylacrylaldehyde3-Phenyl-1H-pyrazol-5-amine5,7-Diphenylpyrazolo[1,5-a]pyrimidine85
22-Chloro-3-(4-methoxyphenyl)acrylaldehyde3-Phenyl-1H-pyrazol-5-amine7-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine82
32-Chloro-3-(4-chlorophenyl)acrylaldehyde3-Phenyl-1H-pyrazol-5-amine7-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine88
Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol details the C3-arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one using a Suzuki-Miyaura cross-coupling reaction.[6][8]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • XPhosPdG2 (0.05 equiv)

  • XPhos (0.05 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Microwave reactor

Procedure:

  • To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), the corresponding boronic acid (1.5 equiv), XPhosPdG2 (0.05 equiv), XPhos (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Add a 4:1 mixture of THF and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for 60 minutes.

  • After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data for Selected Boronic Acids: [6]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one92
3Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one78
Protocol 3: Buchwald-Hartwig Amination for C3-Amination

This protocol describes a microwave-assisted copper-catalyzed C3-amination of a 5-amino-3-bromo-substituted precursor, which follows the principles of Buchwald-Hartwig-type couplings.[9]

Materials:

  • 3-Bromo-5-(substituted-amino)pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Amine (2.0 equiv)

  • Cesium fluoride (CsF, 1.0 equiv)

  • Benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 3-bromo-5-(substituted-amino)pyrazolo[1,5-a]pyrimidine (1.0 equiv), the desired amine (2.0 equiv), CsF (1.0 equiv), and BnNEt₃Cl (10 mol%).

  • Add DMSO as the solvent.

  • Seal the vial and heat the mixture in a microwave reactor.

  • Upon completion, the reaction is cooled and worked up by dilution with water and extraction with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Quantitative Data for Selected Amines: [9]

EntryAmineProductYield (%)
1Pyrrolidine5-(Pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine97
2IsopropylamineN³-Isopropyl-N⁵-(substituted)-pyrazolo[1,5-a]pyrimidine-3,5-diamine96
34-MethoxyanilineN³-(4-Methoxyphenyl)-N⁵-(substituted)-pyrazolo[1,5-a]pyrimidine-3,5-diamine86

Visualizations

G cluster_0 General Palladium-Catalyzed Cross-Coupling Pyrazolo_Halide Pyrazolo[1,5-a]pyrimidine-X (X = Cl, Br, I, OTf) Oxidative_Addition Oxidative Addition Pyrazolo_Halide->Oxidative_Addition Coupling_Partner R-M (M = B(OH)₂, SnR₃, etc.) or R-H (C-H Activation) or R₂NH (Amination) Transmetalation Transmetalation or Amine Coordination/ Deprotonation Coupling_Partner->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Product Functionalized Pyrazolo[1,5-a]pyrimidine Base Base Base->Transmetalation Ligand Ligand Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start reagents Combine Reactants: - Halogenated Pyrazolo[1,5-a]pyrimidine - Coupling Partner (e.g., Boronic Acid) - Palladium Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Reaction Setup: - Seal Vessel - Heat (Conventional or Microwave) solvent->reaction workup Reaction Workup: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Characterized Product purification->product

Caption: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Pyrazolo[1,5-a]pyridine compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Pyrazolo[1,5-a]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am experiencing a low yield in my Pyrazolo[1,5-a]pyridine synthesis. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your starting materials, such as N-aminopyridines and 1,3-dicarbonyl compounds or α,β-unsaturated compounds, can significantly interfere with the reaction.

    • Recommendation: Ensure the purity of your reactants by using freshly purified materials. Recrystallization or column chromatography of starting materials may be necessary.

  • Reaction Conditions: The reaction conditions are critical and highly dependent on the chosen synthetic route.

    • Recommendation:

      • Solvent: The choice of solvent can impact reactant solubility and reaction kinetics. For [3+2] cycloaddition reactions, N-methylpyrrolidone (NMP) has been shown to be effective.[1] For cross-dehydrogenative coupling, ethanol is a common choice.[2] If yields are low, a solvent screen is advisable.

      • Catalyst: While some modern methods are catalyst-free,[3] many syntheses rely on acid or base catalysis. In the synthesis from N-amino-2-iminopyridines, acetic acid acts as a catalyst, and its concentration is crucial.[4] Using less effective Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can result in lower yields.[4]

      • Temperature and Reaction Time: These parameters are critical and often need to be optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some reactions proceed at room temperature,[1] while others require elevated temperatures.[2]

      • Atmosphere: For oxidative coupling reactions, the presence of an oxidant is essential. Using molecular oxygen (O2) can be more effective than air, leading to significantly higher yields.[4] Reactions performed under an inert atmosphere like argon will show diminished yields in such cases.[4]

  • Reaction Monitoring: Inadequate monitoring can lead to premature or delayed quenching of the reaction, both of which can result in lower yields of the desired product.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization technique for these aromatic compounds.

Issue 2: Formation of Side Products

Q2: My reaction is producing significant side products. How can I minimize their formation and purify my desired product?

A2: The formation of side products is a common issue, particularly the formation of[1][5][6]triazolo[1,5-a]pyridine derivatives.

  • Controlling Reaction Conditions:

    • Acid Concentration: In the synthesis involving N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, excessive amounts of acetic acid (e.g., 8 equivalents) can promote the formation of undesired[1][5][6]triazolo[1,5-a]pyridine byproducts.[4]

    • Recommendation: Maintain the optimal concentration of the acid catalyst. For the aforementioned reaction, around 6 equivalents of acetic acid has been found to be optimal to prevent byproduct formation.[4]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separating the desired Pyrazolo[1,5-a]pyridine from side products.

      • Recommendation: A systematic approach to eluent selection is crucial. Common solvent systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[7] For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation and prevent streaking on the silica gel.[7]

    • Recrystallization: For solid products, recrystallization can be a highly effective purification method, especially for removing minor impurities.

      • Recommendation: Common solvents for recrystallization of Pyrazolo[1,5-a]pyridines and their intermediates include ethanol, dioxane, or mixtures thereof.[2]

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes to Pyrazolo[1,5-a]pyridines?

A3: Several synthetic strategies are commonly employed:

  • [3+2] Cycloaddition: This is a widely used method involving the reaction of N-aminopyridinium ylides with alkynes or alkenes.[8][9][10] This can be performed under metal-free conditions at room temperature.[1]

  • Cross-Dehydrogenative Coupling (CDC): This method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, often promoted by an acid and an oxidant like molecular oxygen.[4]

  • Intramolecular Cyclization: Synthesis can also be achieved through intramolecular cyclization of transient nitrenes and ethynylpyridines.[8]

Q4: How can I confirm the structure of my synthesized Pyrazolo[1,5-a]pyridine?

A4: A combination of spectroscopic techniques is essential for structural confirmation:

  • NMR Spectroscopy: 1H and 13C NMR are crucial for determining the substitution pattern on the bicyclic ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural elucidation.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a) [4]

EntryAcid (molar equiv.)AtmosphereYield (%)
1Acetic Acid (2)Air34
2Acetic Acid (4)Air52
3Acetic Acid (6)Air74
4Acetic Acid (6)O₂94
5Acetic Acid (6)Argon6
6p-TSA (1)O₂39
7p-TSA (2)O₂41
8TFA (1)O₂48
9TFA (2)O₂55

Reaction conditions: N-amino-2-imino-pyridine 1a (3 mmol), ethyl acetoacetate (2a) (3 mmol), in ethanol (10 mL), at 130 °C for 18 h.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester via Cross-Dehydrogenative Coupling [2]

  • Reactant Mixture: In a suitable reaction vessel, combine N-amino-2-imino-pyridine derivative (3 mmol), ethyl acetoacetate (3 mmol), and ethanol (10 mL).

  • Acid Addition: Add acetic acid (6 equivalents).

  • Reaction Conditions: Heat the mixture to 130 °C under an oxygen atmosphere for 18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure product as yellow-white crystals.

Protocol 2: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives via [3+2] Cycloaddition [3]

  • Reactant Mixture: In a reaction vessel, prepare a mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Reaction Conditions: The reaction can be performed by either heating at reflux for 3 hours or by sonication for 20 minutes at 85 °C.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature.

  • Isolation: The solid product that forms is collected by filtration, washed with ethanol, and dried.

  • Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile).

Visualizations

Below are diagrams illustrating key experimental workflows and signaling pathways relevant to Pyrazolo[1,5-a]pyridine synthesis and application.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (N-aminopyridine, 1,3-dicarbonyl) reaction Reaction (Solvent, Catalyst, Temp, Atm) start->reaction 1. Mix monitoring TLC Monitoring reaction->monitoring 2. Monitor workup Work-up monitoring->workup 3. Quench crude Crude Product workup->crude purify Column Chromatography or Recrystallization crude->purify 4. Purify pure Pure Product purify->pure analysis Spectroscopic Analysis (NMR, MS, IR) pure->analysis 5. Characterize

Caption: General experimental workflow for Pyrazolo[1,5-a]pyridine synthesis.

troubleshooting_workflow cluster_purity cluster_conditions cluster_purification start Low Yield or Side Products purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions purity->conditions Purity OK repurify Recrystallize or Chromatograph Starting Materials purity->repurify Impure purification Improve Purification Technique conditions->purification Conditions Optimized solvent Solvent Screen conditions->solvent catalyst Catalyst Loading conditions->catalyst temp_time Temperature/ Time Study conditions->temp_time column Optimize Column Chromatography purification->column recrystallize Recrystallization Solvent Screen purification->recrystallize

Caption: Troubleshooting workflow for common synthesis problems.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Pyrazolo Pyrazolo[1,5-a]pyridine (PI3K Inhibitor) Pyrazolo->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain Pyrazolo[1,5-a]pyridines.[1][5][11]

References

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridin-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Pyrazolo[1,5-a]pyridin-6-ol. The following information is curated to address specific issues that may be encountered during experimentation, enhance reaction yield, and ensure product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in the synthesis of this compound, offering potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to starting material quality, reaction conditions, and potential side reactions.

  • Starting Material Purity: Ensure the purity of your starting materials, typically an aminopyridine and a pyrazole derivative or a suitable 1,3-dicarbonyl compound. Impurities can inhibit the reaction or lead to the formation of side products. It is recommended to purify starting materials by recrystallization or chromatography if their purity is questionable.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. High-boiling point solvents such as DMF, DMSO, or xylenes are often used to drive the reaction to completion. If you are using a lower-boiling point solvent, consider switching to one of these.

    • Temperature: Cyclocondensation reactions often require elevated temperatures. A systematic increase in the reaction temperature, while monitoring the reaction progress by TLC or LC-MS, can significantly improve the yield.

    • Catalyst: The reaction can be catalyzed by either acid or base. For acid catalysis, reagents like acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid can be effective. For base-catalyzed reactions, a non-nucleophilic base is preferable to avoid unwanted side reactions.

  • Incomplete Reaction: If the reaction is not going to completion, extending the reaction time can be beneficial. Monitor the consumption of the limiting reagent to determine the optimal reaction duration.

  • Side Reactions: The formation of byproducts is a common cause of low yields. See Q2 for a more detailed discussion on common side reactions.

Q2: I am observing significant impurity formation in my reaction mixture. What are the common side products and how can I minimize them?

A2: Impurity formation is a frequent challenge. Common side reactions include self-condensation of starting materials, N-oxidation, and the formation of regioisomers.

  • Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions. To minimize this, add the base slowly to the reaction mixture or use a milder base.

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation, particularly at high temperatures in the presence of an oxidizing agent. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

  • Regioisomer Formation: Depending on the substitution pattern of the starting materials, the formation of different regioisomers is possible. The regioselectivity is often influenced by the reaction conditions. For instance, in acid-catalyzed reactions, the more nucleophilic nitrogen of the aminopyridine will preferentially attack the more electrophilic carbonyl group of the 1,3-dicarbonyl compound. Careful control of pH and temperature can help in selectively obtaining the desired isomer.[1]

  • Hydroxyl Group Reactivity: The hydroxyl group at the 6-position can potentially undergo side reactions. If you suspect this is an issue, consider using a protecting group strategy. A common approach is to use a benzyl or silyl protecting group for the hydroxyl moiety, which can be removed after the successful cyclization.

Q3: The purification of this compound is proving to be difficult. What are the recommended purification techniques?

A3: The purification strategy will depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities are significantly more soluble in a particular solvent system, recrystallization is an effective method for purification. Experiment with different solvent mixtures to find the optimal conditions for crystallization.

  • Column Chromatography: For complex mixtures or when crystallization is not feasible, column chromatography is the method of choice. Silica gel is a common stationary phase. The choice of eluent will depend on the polarity of the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

  • Acid-Base Extraction: Due to the presence of the basic pyridine nitrogen and the acidic hydroxyl group, acid-base extraction can be a useful preliminary purification step to remove non-polar impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the product into the aqueous phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Experimental Protocols

General Procedure for the Synthesis of Hydroxylated Pyrazolo[1,5-a]pyridine Derivatives (Adapted):

This protocol describes a plausible cyclocondensation reaction to form a dihydroxypyrazolo[1,5-a]pyrimidine, which serves as a structural analogue.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aminopyrazole derivative (1 equivalent) in a suitable high-boiling point solvent (e.g., ethanol, acetic acid, or DMF).

  • Reagent Addition: Add the appropriate 1,3-dicarbonyl compound (e.g., diethyl malonate, 1.1 equivalents) to the solution.

  • Catalyst Addition: If required, add a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) or a base (e.g., sodium ethoxide).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified using an appropriate method as described in Q3 (crystallization, column chromatography, or acid-base extraction).

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of related pyrazolo[1,5-a]pyridine and pyrimidine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Starting Material 1Starting Material 2SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateEthanolSodium EthoxideReflux2489[2]
N-aminopyridinium ylidesElectron-deficient alkenesDichloromethane(diacetoxyiodo)benzeneRoom Temp--[3]
5-aminopyrazole4-alkoxy-1,1,1-trifluoro-3-alken-2-onesAcetic Acid/Ethanol-Microwave-High[1]
3-substituted 5-aminopyrazolesArylidenepyruvic acids-----[4]

Mandatory Visualization

Below are diagrams illustrating key concepts in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aminopyridine Aminopyridine Cyclocondensation Cyclocondensation Aminopyridine->Cyclocondensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Cyclocondensation Isolation Isolation Cyclocondensation->Isolation Cooling/Precipitation Purification Purification Isolation->Purification Crude Product Product This compound Purification->Product Pure Product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield? Impure_Reagents Impure Starting Materials Low_Yield->Impure_Reagents Yes Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Yes Side_Reactions Side Reactions Low_Yield->Side_Reactions Yes Purify_Reagents Purify/Verify Reagents Impure_Reagents->Purify_Reagents Optimize_Conditions Optimize Temp, Solvent, Catalyst Suboptimal_Conditions->Optimize_Conditions Minimize_Side_Reactions Inert Atmosphere, Protecting Groups Side_Reactions->Minimize_Side_Reactions signaling_pathway Aminopyridine Aminopyridine Derivative Intermediate Cyclization Intermediate Aminopyridine->Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Product This compound Intermediate->Product Desired Pathway Side_Product Side Products Intermediate->Side_Product Undesired Pathway

References

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Pyrazolo[1,5-a]pyridin-6-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a polar heterocyclic compound containing a hydroxyl group. This combination of features can lead to several purification challenges, including:

  • High Polarity: The compound may exhibit strong interactions with polar stationary phases like silica gel, leading to poor mobility (low Rf value) and band broadening during column chromatography.

  • Potential for Tailing: The presence of the basic pyridine nitrogen and the acidic hydroxyl group can cause tailing on silica gel due to strong interactions with silanol groups.

  • Solubility Issues: Finding a suitable single solvent for recrystallization can be difficult due to its polar nature. It may be highly soluble in very polar solvents and poorly soluble in non-polar solvents.

  • Co-elution with Polar Impurities: Starting materials or side products with similar polarity can be challenging to separate.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials, such as substituted aminopyrazoles or 1,3-dicarbonyl compounds.

  • Regioisomers formed during the cyclization reaction.

  • Over-alkylated or other side-reaction products.

  • Solvent residues from the reaction or work-up.

Q3: Is this compound stable on silica gel?

A3: While there is no specific data on the stability of this compound on silica gel, polar heterocyclic compounds can sometimes be sensitive to acidic stationary phases. It is advisable to perform a quick stability test by spotting a solution of the crude product on a TLC plate, letting it sit for a few hours, and then eluting to see if any degradation has occurred.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography

Issue 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvents.

  • Possible Cause: The eluent system is not polar enough to overcome the strong interaction between your polar compound and the silica gel.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol or ethanol) in your mobile phase.

    • Add a Modifier: For basic compounds that streak, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonium hydroxide (in methanol) to the mobile phase can improve the peak shape and mobility.[2]

    • Consider Reversed-Phase Chromatography: If the compound remains immobile on silica, reversed-phase chromatography (using a C18 stationary phase) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) may be a more suitable option.[2][3]

Issue 2: The compound streaks badly on the TLC plate and the column.

  • Possible Cause: This is a common issue with polar and basic compounds due to strong, non-ideal interactions with the acidic silanol groups on the silica surface.[3]

  • Troubleshooting Steps:

    • Use a Basic Modifier: As mentioned above, adding triethylamine or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel and reduce streaking.[2]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase (e.g., amino-functionalized silica).[3]

    • Dry-Loading the Sample: If the compound is not very soluble in the column eluent, dry-loading the sample onto a small amount of silica gel can improve the initial band shape and reduce streaking.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemModifier (if needed)
Silica GelDichloromethane (DCM) / Methanol (MeOH)0.5% Triethylamine (TEA)
Ethyl Acetate (EtOAc) / Hexane / Methanol0.5% Ammonium Hydroxide
Alumina (Neutral)Dichloromethane (DCM) / Ethyl Acetate (EtOAc)N/A
C18 (Reversed-Phase)Water / Acetonitrile (ACN) with gradient0.1% Formic Acid or TFA
Recrystallization

Issue 3: Difficulty finding a suitable single solvent for recrystallization.

  • Possible Cause: The compound has high solubility in polar solvents and low solubility in non-polar solvents, making it difficult to find a single solvent where solubility changes significantly with temperature.

  • Troubleshooting Steps:

    • Use a Two-Solvent System:

      • Dissolve the compound in a minimum amount of a "good" (high solubility) polar solvent (e.g., methanol, ethanol, or acetone) at an elevated temperature.

      • Slowly add a "bad" (low solubility) non-polar solvent (e.g., hexane, ethyl acetate, or water) dropwise until the solution becomes slightly cloudy (the point of saturation).

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 2: Potential Solvent Systems for Recrystallization

"Good" Solvent (High Solubility)"Bad" Solvent (Low Solubility)
Methanol (MeOH)Diethyl Ether or Water
Ethanol (EtOH)Hexane or Water
AcetoneHexane or Heptane
Isopropanol (IPA)Water

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., dichloromethane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 100% DCM).

    • Gradually increase the polarity by adding small increments of the polar solvent containing the basic modifier (e.g., 1-10% Methanol with 0.5% TEA in DCM).

    • Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the "good" solvent (e.g., hot methanol) to dissolve it completely.

  • Addition of "Bad" Solvent: While the solution is still warm, slowly add the "bad" solvent (e.g., water) dropwise with stirring until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "bad" solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Strategy cluster_analysis Final Analysis Crude Crude Product (this compound + Impurities) TLC TLC Analysis (Assess Polarity & Purity) Crude->TLC Initial Assessment Column Column Chromatography TLC->Column Significant Impurities Recrystal Recrystallization TLC->Recrystal Minor Impurities Column->Recrystal Further Polishing Pure Pure Product Column->Pure Recrystal->Pure Analysis Purity Check (NMR, LC-MS) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Is_Streaking Is there streaking on TLC? Start->Is_Streaking Is_Low_Rf Is the Rf value very low? Is_Streaking->Is_Low_Rf No Add_Modifier Add Basic Modifier (e.g., TEA) Is_Streaking->Add_Modifier Yes Increase_Polarity Increase Eluent Polarity Is_Low_Rf->Increase_Polarity Yes Change_Stationary Change Stationary Phase (Alumina or C18) Is_Low_Rf->Change_Stationary No Improvement Solution Improved Separation Add_Modifier->Solution Increase_Polarity->Is_Low_Rf Still Low Increase_Polarity->Solution Change_Stationary->Solution

Caption: Troubleshooting logic for column chromatography issues.

References

Identification of byproducts in Pyrazolo[1,5-a]pyridin-6-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pyrazolo[1,5-a]pyridin-6-ol. Our resources are designed to help you identify and mitigate the formation of byproducts, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for the synthesis of the Pyrazolo[1,5-a]pyridine core is the condensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound, such as a β-ketoester. This reaction is typically performed under acidic or basic conditions and may be enhanced by microwave irradiation to improve yields and reduce reaction times.[1][2]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The most common byproduct is the regioisomeric Pyrazolo[1,5-a]pyridin-4-ol. This isomer arises from the alternative cyclization pathway during the condensation reaction. Other potential impurities can include unreacted starting materials and polymeric materials, especially if the reaction is overheated or reaction times are excessively long.

Q3: How can I minimize the formation of the Pyrazolo[1,5-a]pyridin-4-ol byproduct?

A3: Optimizing reaction conditions is key to favoring the formation of the desired 6-ol isomer. This includes careful selection of the solvent, catalyst, and reaction temperature. For instance, the regioselectivity of the cyclization can be influenced by the nature of the substituents on both the 3-aminopyrazole and the β-ketoester, as well as the pH of the reaction medium.[1]

Q4: What analytical techniques are best for identifying the desired product and its isomeric byproduct?

A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is highly effective. 1H NMR and 13C NMR can distinguish between the isomers based on the chemical shifts and coupling constants of the aromatic protons and carbons. HPLC can be used to separate the isomers and determine the purity of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incorrect Reaction Conditions: Temperature too low, reaction time too short. 2. Poor Quality Starting Materials: Impure 3-aminopyrazole or β-ketoester. 3. Improper pH: The reaction is sensitive to the acidity or basicity of the medium.1. Optimize Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Consider using microwave irradiation to enhance the reaction rate. 2. Purify Starting Materials: Ensure the purity of your reactants by recrystallization or chromatography. 3. Adjust pH: Experiment with different acidic or basic catalysts (e.g., acetic acid, p-toluenesulfonic acid, or a non-nucleophilic base) to find the optimal pH for the reaction.
Presence of a Major Byproduct 1. Formation of Regioisomer: The reaction conditions may favor the formation of the Pyrazolo[1,5-a]pyridin-4-ol isomer. 2. Side Reactions: The starting materials may be undergoing decomposition or polymerization.1. Modify Reaction Conditions: Alter the solvent polarity or the catalyst to influence the regioselectivity of the cyclization. 2. Control Temperature: Avoid excessive heating, which can lead to degradation of reactants and products.
Difficult Purification 1. Similar Polarity of Product and Byproduct: The desired 6-ol and the isomeric 4-ol byproduct may have very similar polarities, making chromatographic separation challenging. 2. Presence of Polymeric Material: High temperatures can lead to the formation of insoluble polymers.1. Optimize Chromatography: Use a long chromatography column with a shallow solvent gradient to improve separation. Consider derivatization of the mixture to alter the polarities of the components before separation. 2. Filter Reaction Mixture: If polymeric material is present, filter the crude reaction mixture before work-up and purification.

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of 3-aminopyrazole with a suitable β-ketoester, such as ethyl 3-oxobutanoate, followed by cyclization.

Materials:

  • 3-Aminopyrazole

  • Ethyl 3-oxobutanoate

  • Acetic Acid (Glacial)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-aminopyrazole (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add ethyl 3-oxobutanoate (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

Byproduct Identification

The primary byproduct in this synthesis is the regioisomeric Pyrazolo[1,5-a]pyridin-4-ol. The formation of these two isomers depends on which nitrogen atom of the 3-aminopyrazole attacks which carbonyl group of the β-ketoester.

Table 1: Expected Analytical Data for Product and Byproduct

Compound Structure Key 1H NMR Signals (indicative) Key 13C NMR Signals (indicative)
This compound (Desired Product) Distinct aromatic protons with specific coupling patterns. The proton at C7 will likely be a doublet.Characteristic shifts for the carbon atoms of the fused ring system. The carbon bearing the hydroxyl group (C6) will have a specific downfield shift.
Pyrazolo[1,5-a]pyridin-4-ol (Byproduct) Different chemical shifts and coupling patterns for the aromatic protons compared to the 6-ol isomer. The proton at C5 will likely be a doublet.The chemical shift of the carbon bearing the hydroxyl group (C4) will be different from that of C6 in the desired product.

Note: The actual chemical shifts will depend on the solvent and the specific substituents on the pyrazole ring.

Visualizations

Reaction_Pathway 3-Aminopyrazole 3-Aminopyrazole Intermediate Condensation Intermediate 3-Aminopyrazole->Intermediate Ethyl 3-oxobutanoate Ethyl 3-oxobutanoate Ethyl 3-oxobutanoate->Intermediate Product This compound (Desired Product) Intermediate->Product Cyclization (Pathway A) Byproduct Pyrazolo[1,5-a]pyridin-4-ol (Byproduct) Intermediate->Byproduct Cyclization (Pathway B)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Pure Desired Product (High Purity) Analysis->Pure Yes Impure Presence of Byproducts/ Low Yield Analysis->Impure No End End Pure->End Troubleshoot Consult Troubleshooting Guide Impure->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Pyrazolo[1,5-a]pyridin-6-ol Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues encountered with Pyrazolo[1,5-a]pyridin-6-ol in solution. The following information is designed to help you troubleshoot common experimental problems and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is the cause and is the compound degraded?

A1: Discoloration of this compound solutions is a common indicator of degradation, likely due to oxidation. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, high temperatures, and the presence of metal ions. While a color change suggests degradation, the extent of decomposition and its impact on biological activity would need to be quantified by analytical methods such as HPLC.

Q2: I'm observing a decrease in the biological activity of my this compound solution over time. How can I prevent this?

A2: A loss of biological activity is often linked to the chemical degradation of the compound. To mitigate this, consider the following preventative measures:

  • Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or wrapping containers in aluminum foil.

  • Solvent Choice: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers at a slightly acidic pH, as phenolic compounds can be more susceptible to oxidation at neutral or alkaline pH.

  • Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to stabilize the solution. However, the compatibility of the antioxidant with your experimental system must be verified.[1]

Q3: I am seeing new peaks in my HPLC chromatogram when analyzing my this compound sample. What could these be?

A3: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. These new peaks represent degradation products. The identity of these products will depend on the degradation pathway. Potential degradation products could arise from:

  • Oxidation: Forming quinones or other oxidized species.

  • Hydrolysis: Cleavage of the pyrazole or pyridine ring, particularly under strong acidic or basic conditions.

  • Photodegradation: Light-induced structural changes.

To identify these degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be required.

Troubleshooting Guides

Issue 1: Solution Discoloration
Potential Cause Troubleshooting Steps
Oxidation 1. Prepare fresh solutions using degassed solvents. 2. Store solutions under an inert atmosphere (nitrogen or argon). 3. Protect solutions from light by using amber vials or covering with foil. 4. Store solutions at a lower temperature (e.g., -20°C).
High pH 1. If experimentally feasible, buffer the solution to a slightly acidic pH (e.g., pH 4-6).
Metal Ion Contamination 1. Use high-purity solvents and reagents. 2. If suspected, add a chelating agent like EDTA, ensuring it does not interfere with your experiment.
Issue 2: Inconsistent Analytical Results (e.g., HPLC Peak Area)
Potential Cause Troubleshooting Steps
Ongoing Degradation 1. Analyze samples immediately after preparation. 2. If storage is necessary, store at -80°C and minimize freeze-thaw cycles. 3. Ensure the autosampler in your HPLC is temperature-controlled.
Inappropriate Solvent 1. Evaluate the stability of this compound in different solvents (e.g., DMSO, ethanol, acetonitrile, buffered aqueous solutions) to find the most suitable one for your application.[2][3][4][5][6]

Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to deliberately induce degradation.[7][8][9][10][11]

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[7][11]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionIncubation Time (hours)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C24Quantitative DataQuantitative Data
0.1 M NaOH, 60°C24Quantitative DataQuantitative Data
3% H₂O₂, RT24Quantitative DataQuantitative Data
Thermal (80°C)48Quantitative DataQuantitative Data
Photostability-Quantitative DataQuantitative Data

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Stability Issue Observed (e.g., color change, loss of activity) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Evaluate Solvent (Purity, pH, Degassed) start->check_solvent implement_changes Implement Corrective Actions (e.g., use fresh solvent, store at -20°C) check_storage->implement_changes check_solvent->implement_changes issue_resolved Issue Resolved implement_changes->issue_resolved forced_degradation Conduct Forced Degradation Study implement_changes->forced_degradation If issue persists identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants develop_method Develop Stability-Indicating Method identify_degradants->develop_method

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway: Oxidation

degradation_pathway parent This compound intermediate Radical Intermediate parent->intermediate Oxidation oxidizing_agent [O] (e.g., O₂, H₂O₂) quinone Quinone-type Product (Colored) intermediate->quinone

Caption: Potential oxidative degradation pathway.

Experimental Workflow for Stability Indicating Method Development

method_development_workflow start Start: Unstable Compound stress_samples Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) start->stress_samples hplc_screening HPLC Method Screening (Columns, Mobile Phases, pH) stress_samples->hplc_screening method_optimization Method Optimization (Gradient, Flow Rate, Temperature) hplc_screening->method_optimization Initial Separation Achieved method_validation Method Validation (ICH Guidelines) method_optimization->method_validation validated_method Validated Stability-Indicating Method method_validation->validated_method

Caption: Workflow for stability-indicating method development.

References

Technical Support Center: Improving Regioselectivity in Pyrazolo[1,5-a]pyridine Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming challenges in the regioselective synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition reactions. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you achieve optimal regioselectivity in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of pyrazolo[1,5-a]pyridines, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity with Unsymmetrical Alkynes/Alkenes

  • Question: My [3+2] cycloaddition of an N-aminopyridinium ylide with an unsymmetrical alkyne/alkene is yielding a mixture of regioisomers. How can I improve the selectivity?

  • Answer: Poor regioselectivity in these reactions is a common challenge and is primarily governed by a combination of electronic and steric factors of both the 1,3-dipole (N-aminopyridinium ylide) and the dipolarophile (alkyne/alkene). Here’s a systematic approach to troubleshoot this issue:

    • Electronic Effects: The regioselectivity is often controlled by the frontier molecular orbital (FMO) interactions, specifically the HOMO of the ylide and the LUMO of the dipolarophile.

      • Recommendation: Modify the electronic properties of your reactants. Electron-withdrawing groups on the dipolarophile can lower its LUMO energy, enhancing the interaction with the ylide's HOMO and potentially favoring one regioisomer. Conversely, electron-donating groups on the pyridine ring of the ylide can raise its HOMO energy.

    • Steric Hindrance: The steric bulk of substituents on both reactants can significantly influence the regiochemical outcome by favoring the transition state with the least steric repulsion.

      • Recommendation: If possible, introduce a bulky substituent on either the dipolarophile or the N-aminopyridinium ylide to sterically disfavor the formation of the undesired regioisomer.

    • Catalyst Choice: The use of a catalyst can dramatically alter the regioselectivity.

      • Recommendation: For cycloadditions with terminal alkynes, copper(I) catalysts are known to promote the formation of a single regioisomer. If you are not using a catalyst, consider screening different Lewis or Brønsted acids, as they can modulate the electronics of the dipolarophile.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.

      • Recommendation: Perform a solvent screen using solvents of varying polarity (e.g., toluene, THF, acetonitrile, DMF). A less polar solvent may favor a more concerted-like mechanism, potentially leading to higher selectivity.

Issue 2: Low or No Product Yield

  • Question: I am observing low or no yield of the desired pyrazolo[1,5-a]pyridine product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, from reactant stability to suboptimal reaction conditions.

    • Ylide Generation: Inefficient in-situ generation of the N-aminopyridinium ylide is a common culprit.

      • Recommendation: Ensure your base is appropriate for the N-aminopyridinium salt used. Common bases include K₂CO₃, Et₃N, or DBU. The reaction temperature for ylide formation can also be critical.

    • Reaction Temperature and Time: The cycloaddition may require specific thermal conditions to proceed efficiently.

      • Recommendation: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.

    • Alternative Energy Sources: Conventional heating may not always be the most effective method.

      • Recommendation: Consider using microwave irradiation or ultrasonication. These techniques can often lead to significantly shorter reaction times and higher yields. A sonochemical approach has been reported to provide high yields of pyrazolo[1,5-a]pyridines under catalyst-free conditions.[1]

Issue 3: Difficulty in Separating Regioisomers

  • Question: I have a mixture of regioisomers that are difficult to separate by column chromatography. What can I do?

  • Answer: Separating closely related regioisomers can be challenging.

    • Chromatography Optimization:

      • Recommendation: Experiment with different solvent systems for your column chromatography, using a gradient elution if necessary. Sometimes, switching the stationary phase (e.g., from silica gel to alumina or a reverse-phase material) can improve separation.

    • Derivatization:

      • Recommendation: If the isomers have a suitable functional group, consider a temporary derivatization to create diastereomers, which are often easier to separate. After separation, the original functionality can be restored.

    • Recrystallization:

      • Recommendation: Attempt fractional recrystallization from various solvents. This can sometimes be effective for separating isomers with different crystalline properties.

Data Presentation

The following tables summarize the impact of various reaction parameters on the regioselectivity of pyrazolo[1,5-a]pyridine synthesis.

Table 1: Effect of Catalyst on Regioselectivity

CatalystDipolarophileSolventTemperature (°C)Regiomeric Ratio (Major:Minor)Reference
NoneMethyl propiolateToluene110Mixture of isomersGeneral Observation
CuIMethyl propiolateAcetonitrile80>95:5Conceptual
Ag₂OPhenylacetyleneDMF100High selectivityConceptual
TEMPOCinnamic aldehydeDioxane100High regioselectivity[2]

Table 2: Effect of Solvent on Regioselectivity

SolventDipolarophileCatalystTemperature (°C)Regiomeric Ratio (Major:Minor)Reference
TolueneEthyl 2-butynoateNone1103:1Hypothetical
AcetonitrileEthyl 2-butynoateNone825:1Hypothetical
DMFEthyl 2-butynoateNone1532:1Hypothetical

Table 3: Effect of Substituents on Regioselectivity

Ylide Substituent (R¹)Dipolarophile Substituent (R²)Regiomeric OutcomeRationale
H-CO₂Me (Electron-withdrawing)Favors formation of 2-substituted pyrazolo[1,5-a]pyridineFMO control: larger HOMO coefficient on C-3 of ylide interacts with larger LUMO coefficient on the β-carbon of the alkyne.
4-Me (Electron-donating)-CO₂MeEnhanced selectivity for 2-substituted productIncreased HOMO energy of the ylide strengthens the FMO interaction.
H-Ph (Electron-donating)Reduced selectivitySmaller difference in LUMO coefficients of the alkyne.
4-Cl (Electron-withdrawing)-CO₂MePotentially reduced selectivityLowered HOMO energy of the ylide weakens the FMO interaction.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective [3+2] Cycloaddition of N-Aminopyridinium Ylide with a Terminal Alkyne

This protocol is a general procedure for achieving high regioselectivity in the synthesis of 2-substituted pyrazolo[1,5-a]pyridines.

  • Reactant Preparation: To a solution of the N-aminopyridinium iodide (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.2 mmol) and copper(I) iodide (0.1 mmol, 10 mol%).

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-substituted pyrazolo[1,5-a]pyridine.

Protocol 2: TEMPO-Mediated Regioselective [3+2] Annulation-Aromatization

This protocol describes a metal-free approach for the regioselective synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds.[2]

  • Reactant Mixture: In a sealed tube, combine the N-aminopyridine (0.2 mmol), the α,β-unsaturated compound (0.3 mmol), and TEMPO (0.4 mmol) in dioxane (1.0 mL).

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start reactants Combine N-aminopyridinium salt, dipolarophile, and catalyst (if any) in a suitable solvent. start->reactants base Add base to generate ylide in-situ. reactants->base heat Apply heat/energy source (conventional, microwave, or ultrasound). base->heat monitor Monitor reaction progress (TLC/LC-MS). heat->monitor quench Quench reaction and remove solvent. monitor->quench chromatography Purify by column chromatography. quench->chromatography characterize Characterize product (NMR, MS, etc.). chromatography->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.

regioselectivity_factors regioselectivity Desired Regioselectivity isomer_a Regioisomer A regioselectivity->isomer_a Favored Pathway isomer_b Regioisomer B regioselectivity->isomer_b Disfavored Pathway electronic Electronic Effects (FMO Theory) electronic->regioselectivity steric Steric Hindrance steric->regioselectivity catalyst Catalyst catalyst->regioselectivity solvent Solvent Polarity solvent->regioselectivity temperature Reaction Temperature temperature->regioselectivity

Caption: Key factors influencing regioselectivity in pyrazolo[1,5-a]pyridine cycloaddition.

References

Technical Support Center: Pyrazolo[1,5-a]pyridin-6-ol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the derivatization of Pyrazolo[1,5-a]pyridin-6-ol is limited in publicly available literature. The following troubleshooting guide and FAQs are based on established chemical principles and data from closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds. These recommendations should be used as a starting point for optimization.

Troubleshooting Guide & FAQs

This guide addresses common challenges encountered during the derivatization of the this compound core, focusing on reactions at the hydroxyl group and functionalization of the heterocyclic rings.

O-Alkylation and O-Acylation Reactions

Q1: I am observing very low conversion in the O-alkylation of this compound with an alkyl halide. What are the likely causes and how can I improve the yield?

A1: Low conversion in O-alkylation is often due to insufficient deprotonation of the hydroxyl group, steric hindrance, or low reactivity of the alkyl halide.

  • Base Selection: The phenoxide generated from this compound is a relatively weak nucleophile. Stronger bases may be required for complete deprotonation.

    • Troubleshooting: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as NaH, KOtBu, or LiHMDS. Ensure the reaction is performed under anhydrous conditions, as these bases are water-sensitive.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate.

    • Troubleshooting: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base, leaving a more reactive "naked" phenoxide.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting: Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C. Monitor the reaction for any signs of decomposition.

  • Side Reaction - N-alkylation: Although O-alkylation is generally favored, competitive N-alkylation at one of the pyrazole nitrogens can occur, leading to a mixture of products and lower yield of the desired O-alkylated derivative.

    • Troubleshooting: Using a milder base and lower temperatures can sometimes favor O-alkylation. Careful chromatographic purification is often necessary to separate the isomers.

Q2: My O-acylation reaction with an acyl chloride or anhydride is sluggish and gives a poor yield. What can I do?

A2: Sluggish O-acylation can be attributed to the low nucleophilicity of the hydroxyl group and potential side reactions.

  • Catalyst: The addition of a nucleophilic catalyst can accelerate the reaction.

    • Troubleshooting: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) along with a stoichiometric amount of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reagent Purity: Acyl chlorides and anhydrides are sensitive to moisture.

    • Troubleshooting: Use freshly opened or distilled reagents and ensure all glassware is thoroughly dried.

  • Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

To perform cross-coupling reactions, the this compound core must first be functionalized with a suitable handle, typically a halogen (Br, I) or a triflate group.

Q3: I am struggling with the halogenation of the this compound ring system. How can I achieve better regioselectivity and yield?

A3: Halogenation of pyrazolo[1,5-a]pyridine systems can be challenging due to the presence of multiple reactive sites. Regioselectivity is a common issue.

  • Reagent Choice: The choice of halogenating agent is critical.

    • Troubleshooting: For bromination, N-Bromosuccinimide (NBS) is a common choice. For iodination, N-Iodosuccinimide (NIS) is often used. The reactivity can be tuned by the solvent and temperature.

  • Directing Group Effects: The hydroxyl group is an activating, ortho-, para-directing group. However, the electronics of the fused pyrazole ring will also influence the regioselectivity.

    • Troubleshooting: Protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) before halogenation can alter the electronic properties and may improve selectivity. The protecting group can be removed later in the synthetic sequence.

Q4: My Suzuki coupling reaction on a bromo-Pyrazolo[1,5-a]pyridine derivative is giving low yields and significant debromination of my starting material. How can I optimize this?

A4: Low yields and debromination in Suzuki couplings of heteroaromatic halides are common problems. This is often related to the catalyst system and reaction conditions.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for efficient cross-coupling with electron-rich and sterically hindered heterocyclic halides.

    • Troubleshooting: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos, often in combination with a suitable palladium precatalyst like a G2 or G3 palladacycle.[1]

  • Base Selection: The base plays a key role in the transmetalation step.

    • Troubleshooting: An inappropriate base can lead to side reactions. While K₂CO₃ or Cs₂CO₃ are commonly used, sometimes a phosphate base like K₃PO₄ can be more effective.

  • Solvent System: The reaction is sensitive to the solvent.

    • Troubleshooting: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The ratio may need to be optimized. Anhydrous conditions with a non-aqueous base might also be explored.

Q5: I am attempting a Buchwald-Hartwig amination on a halo-Pyrazolo[1,5-a]pyridine derivative, but the reaction is not proceeding. What could be the issue?

A5: The nitrogen atoms within the pyrazolopyridine core can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Ligand Choice: The use of appropriate ligands is critical to prevent catalyst poisoning and promote the desired C-N bond formation.

    • Troubleshooting: Employ bulky, electron-rich biarylphosphine ligands such as those developed by Buchwald (e.g., XPhos, RuPhos) or Josiphos-type ligands. These ligands can promote the reductive elimination step and stabilize the active catalytic species.

  • Base and Solvent: As with Suzuki coupling, the choice of base and solvent is important.

    • Troubleshooting: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.

Quantitative Data Summary

Reaction TypeSubstrate TypeReagents/Catalyst SystemTypical Yield RangeReference
O-AlkylationPhenolic HeterocycleAlkyl halide, NaH, DMF60-90%General Knowledge
O-AcylationPhenolic HeterocycleAcyl chloride, TEA, DMAP, CH₂Cl₂70-95%General Knowledge
Suzuki Coupling3-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acid, XPhosPdG2/XPhos67-89%[1]
Suzuki Coupling5-Bromo-3-aryl-pyrazolo[1,5-a]pyridineArylboronic acid, PdCl₂(PPh₃)₂47-53%[2]
Suzuki Coupling3-Iodo-pyrazolo[1,5-a]pyridin-5-amineArylboronic acid, Pd catalystModerate to Good[2]

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for O-Alkylation of a Pyrazolopyridinol

  • To a solution of the this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki Coupling of a Halo-Pyrazolo[1,5-a]pyridine

  • In a reaction vessel, combine the halo-Pyrazolo[1,5-a]pyridine derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more advanced catalyst system), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1, 0.1 M).

  • Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in O-Alkylation start Low Yield in O-Alkylation check_base Is the base strong enough? (e.g., NaH, KOtBu) start->check_base check_solvent Is a polar aprotic solvent used? (e.g., DMF, DMSO) check_base->check_solvent Yes solution_base Switch to a stronger base (NaH, KOtBu) check_base->solution_base No check_temp Has the reaction temperature been optimized? check_solvent->check_temp Yes solution_solvent Use anhydrous DMF or DMSO check_solvent->solution_solvent No check_side_reaction Is N-alkylation a possible side reaction? check_temp->check_side_reaction Yes solution_temp Increase temperature incrementally (e.g., to 60-80 °C) check_temp->solution_temp No solution_side_reaction Use milder conditions. Purify by chromatography. check_side_reaction->solution_side_reaction Yes

Caption: Troubleshooting workflow for low yields in O-alkylation reactions.

Suzuki_Coupling_Optimization Optimization of Suzuki Coupling cluster_catalyst Catalyst/Ligand Strategy cluster_base_solvent Base/Solvent Strategy start Low Yield / Debromination in Suzuki Coupling catalyst_ligand Evaluate Catalyst and Ligand start->catalyst_ligand base_solvent Optimize Base and Solvent catalyst_ligand->base_solvent catalyst_ligand_1 Use bulky, electron-rich phosphine ligands (XPhos, SPhos) catalyst_ligand->catalyst_ligand_1 catalyst_ligand_2 Use modern palladacycle precatalysts (G2, G3) catalyst_ligand->catalyst_ligand_2 successful_coupling Successful Coupling base_solvent->successful_coupling base_solvent_1 Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) base_solvent->base_solvent_1 base_solvent_2 Optimize solvent ratio (e.g., dioxane/water) base_solvent->base_solvent_2

Caption: Logical relationships for optimizing Suzuki coupling reactions.

References

Troubleshooting spectroscopic analysis of Pyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Pyrazolo[1,5-a]pyridin-6-ol. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining and interpreting high-quality spectroscopic data.

General Spectroscopic Workflow

The following diagram illustrates a standard workflow for spectroscopic analysis, from sample preparation to data interpretation and troubleshooting.

General Spectroscopic Analysis Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Troubleshooting Sample Sample Preparation (Purity Check, Weighing) Solvent Solvent/Matrix Selection (e.g., DMSO-d6, KBr) Sample->Solvent Calibrate Instrument Calibration & Setup Solvent->Calibrate Background Background Scan (if applicable, e.g., IR) Calibrate->Background Acquire Acquire Sample Spectrum Background->Acquire Process Data Processing (e.g., Fourier Transform, Baseline Correction) Acquire->Process Interpret Spectral Interpretation (Compare to Reference Data) Process->Interpret Result Data Match Expected? Interpret->Result Success Analysis Complete Result->Success Yes Troubleshoot Troubleshoot Issues (Consult Guides) Result->Troubleshoot No Troubleshoot->Sample Re-evaluate

Caption: A standard workflow for acquiring and troubleshooting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the molecular structure of this compound.

Expected NMR Data

The following table summarizes the anticipated chemical shifts for this compound. Note that exact values can vary based on solvent and concentration.

Analysis Nucleus Position Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹H NMRHH-2~ 8.0 - 8.2dJ ≈ 2.5
HH-3~ 6.5 - 6.7dJ ≈ 2.5
HH-4~ 7.3 - 7.5ddJ ≈ 9.0, 1.5
HH-5~ 6.8 - 7.0dJ ≈ 9.0
HH-7~ 8.3 - 8.5dJ ≈ 1.5
HOHVariable (broad)s-
¹³C NMRCC-2~ 140 - 142
CC-3~ 95 - 97
CC-3a~ 148 - 150
CC-4~ 120 - 122
CC-5~ 110 - 112
CC-6~ 155 - 157
CC-7~ 130 - 132
NMR Troubleshooting and FAQs

Q1: My ¹H NMR spectrum shows broad peaks, especially for the OH proton. Is this normal?

A1: Yes, this is very common. The proton of the hydroxyl group (-OH) is acidic and can exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆) or with other molecules. This exchange process leads to peak broadening. The chemical shift of the OH proton is also highly variable and dependent on concentration, temperature, and solvent.

Q2: I see unexpected peaks in my spectrum that don't correspond to the structure. What are they?

A2: Unexpected peaks can arise from several sources:

  • Residual Solvent: The most common source. For example, DMSO-d₅ in DMSO-d₆ appears around 2.50 ppm.

  • Water: A broad peak, typically between 3.0 and 5.0 ppm in DMSO-d₆.

  • Contaminants: Impurities from the synthesis or purification steps can introduce extra signals.[1]

  • High Concentration Artifacts: If your sample is extremely concentrated, you may observe baseline artifacts or "sidebands" around very intense peaks.[2] Consider diluting the sample or adjusting the spectrometer's tip angle and receiver gain.[2]

Q3: The integrations for my aromatic protons are not clean integers. Why?

A3: This can be due to:

  • Incomplete Relaxation: Ensure the relaxation delay (d1) in your acquisition parameters is sufficient (typically 1-5 seconds) for all protons to fully relax between scans. Aromatic protons often have longer relaxation times.

  • Overlapping Signals: If peaks are not well-resolved, their integrations can be inaccurate.

  • Phasing and Baseline Correction: Poor data processing can lead to integration errors. Re-process the spectrum with careful phasing and baseline correction.

Start Unexpected Peaks in ¹H NMR Spectrum Q1 Are peaks broad and in the 3-5 ppm region? Start->Q1 A1 Likely H₂O or -OH exchange. Consider drying sample/solvent. Q1->A1 Yes Q2 Do peaks match known solvent impurities? Q1->Q2 No A2 Residual solvent peak. Confirm with solvent reference chart. Q2->A2 Yes Q3 Are peaks sharp and uncorrelated to product? Q2->Q3 No A3 Likely a synthesis byproduct or starting material. Q3->A3 Yes End Re-purify sample or identify impurity. Q3->End No (Check for grease, etc.) A3->End Plausible EI-MS Fragmentation Pathway M This compound M⁺• (m/z = 134) F1 [M - CO]⁺• (m/z = 106) M->F1 - CO F2 [M - HCN]⁺• (m/z = 107) M->F2 - HCN

References

Technical Support Center: Scaling Up Pyrazolo[1,5-a]pyridin-6-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Pyrazolo[1,5-a]pyridin-6-ol. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during experimental work, with a focus on scalable and robust synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to the Pyrazolo[1,5-a]pyridine core?

A1: The most prevalent and scalable method for constructing the Pyrazolo[1,5-a]pyridine scaffold is the cyclocondensation reaction between a 3-aminopyrazole derivative and a suitable β-dicarbonyl compound or its synthetic equivalent.[1][2] For large-scale production, one-pot, multi-component reactions, and microwave-assisted syntheses are increasingly employed to improve efficiency and reduce reaction times.[1]

Q2: How can I introduce the hydroxyl group at the 6-position of the Pyrazolo[1,5-a]pyridine ring?

A2: Direct synthesis of this compound can be achieved by selecting a β-ketoester with the appropriate substitution pattern that leads to the formation of the 6-hydroxy (or its tautomeric 6-oxo) functionality upon cyclization. An alternative, though less direct, route could involve the synthesis of a 6-halo-pyrazolo[1,5-a]pyridine followed by a nucleophilic substitution with a hydroxide source, although this may present challenges in selectivity and reaction conditions on a large scale.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: Key safety considerations for scaling up include:

  • Thermal Management: Cyclocondensation reactions can be exothermic. Ensure the reactor has adequate cooling capacity to control the reaction temperature and prevent thermal runaway.

  • Pressure Build-up: If the reaction generates gaseous byproducts, ensure the reactor is properly vented.

  • Reagent Handling: Handle all chemicals, especially corrosive acids, bases, and volatile organic solvents, in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Waste Disposal: Follow all institutional and regulatory guidelines for the disposal of chemical waste.

Q4: Are there any green chemistry approaches for the synthesis of Pyrazolo[1,5-a]pyridines?

A4: Yes, several green chemistry approaches are being explored. These include the use of sonochemical methods, which can reduce reaction times and improve yields, and conducting reactions in aqueous media or under solvent-free conditions.[1] Microwave-assisted synthesis is also considered a greener alternative due to its energy efficiency.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Cyclocondensation Reaction
Potential Cause Troubleshooting Steps
Low Reactivity of Starting Materials - Ensure high purity of the 3-aminopyrazole and β-ketoester starting materials. Impurities can inhibit the reaction. - Consider using a more activated β-dicarbonyl compound if the reaction is sluggish.
Suboptimal Reaction Conditions - Solvent: If using a solvent, ensure it is appropriate for the reaction temperature and solubility of the reactants. Acetic acid is a common choice as it can also act as a catalyst. - Catalyst: The reaction can be catalyzed by either acid or base. Optimize the catalyst and its concentration. - Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Poor Regioselectivity - The use of unsymmetrical β-dicarbonyl compounds can lead to the formation of regioisomers. Carefully select the starting materials to favor the desired isomer. - Reaction conditions such as solvent and catalyst can influence regioselectivity. A systematic screen of conditions may be necessary.
Product Degradation - The product may be unstable under the reaction conditions. Consider lowering the reaction temperature or reducing the reaction time. - Work-up conditions should also be optimized to minimize product degradation.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Optimize the reaction stoichiometry and conditions to drive the reaction to completion. - Choose a purification method that effectively separates the product from the starting materials, such as column chromatography with an optimized solvent system or recrystallization from a suitable solvent.
Formation of Tarry Byproducts - This can result from prolonged reaction times or excessively high temperatures. Optimize these parameters. - Consider performing the reaction under an inert atmosphere to prevent oxidative side reactions.
Product is Highly Polar - Pyridinols can be highly polar, making them difficult to elute from silica gel. Consider using a more polar eluent system or a different stationary phase for chromatography. - Recrystallization may be a more effective purification method for highly polar compounds.

Experimental Protocols

Proposed Scalable Synthesis of this compound

This protocol describes a two-step process starting from a generic 3-aminopyrazole and a suitable β-ketoester.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyridin-6-one Intermediate

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-aminopyrazole (1.0 eq) and an appropriate β-ketoester (e.g., a derivative of acetoacetic ester that will yield the 6-hydroxy product, 1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent such as acetic acid or a high-boiling point alcohol. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium ethoxide) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by slurry washing.

Quantitative Data for Analogous Pyrazolo[1,5-a]pyrimidine Syntheses

The following table summarizes reaction conditions and yields for the synthesis of structurally related pyrazolo[1,5-a]pyrimidines to provide a reference for optimization.

Starting Materials Reaction Conditions Yield (%) Scale Reference
3-Aminopyrazole, β-diketoneAcetic acid, reflux73-81Lab scale[3]
3-Aminopyrazole, β-ketoesterSodium ethoxide, ethanol, refluxHighNot specified[4]
3-Aminopyrazole, enaminoneAcetic acid, refluxModerateLab scale[3]
3-Aminopyrazole, β-ketoesterMicrowave irradiationGoodLab scale[1]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis start Start reactants Charge Reactor with: - 3-Aminopyrazole - β-Ketoester start->reactants conditions Add Solvent and Catalyst (e.g., Acetic Acid) reactants->conditions reaction Heat to Reflux (120-150°C) Monitor by TLC/LC-MS conditions->reaction workup Cool to Room Temperature Isolate Crude Product reaction->workup purification Purify by Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) start->optimize_conditions check_regioselectivity Investigate Regioselectivity start->check_regioselectivity check_degradation Assess Product Stability start->check_degradation solution Improved Yield check_purity->solution optimize_conditions->solution check_regioselectivity->solution check_degradation->solution

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Catalyst Selection for Efficient Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Pyrazolo[1,5-a]pyridines. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing Pyrazolo[1,5-a]pyridines?

A1: A variety of catalytic systems have been successfully employed for the synthesis of Pyrazolo[1,5-a]pyridines. The choice of catalyst often depends on the desired substitution pattern and the available starting materials. Common approaches include:

  • Palladium-catalyzed cross-coupling reactions: These are versatile for introducing diverse functional groups.[1]

  • Copper-mediated synthesis: Particularly useful for the preparation of specific derivatives like Pyrazolo[1,5-a]pyridine-3-carboxylates.

  • Rhodium-catalyzed multicomponent reactions: Efficient for the one-pot synthesis of highly substituted Pyrazolo[1,5-a]pyrimidines.

  • Acid catalysis: Acetic acid can promote cross-dehydrogenative coupling reactions for the synthesis of uniquely substituted derivatives.[2][3][4]

  • Catalyst-free approaches: Some syntheses can be achieved under catalyst-free conditions, often utilizing microwave irradiation or sonochemical methods for activation.[5][6]

Q2: How do I choose the optimal catalyst for my specific Pyrazolo[1,5-a]pyridine target?

A2: Selecting the optimal catalyst requires consideration of several factors:

  • Substrate Scope: Some catalysts are more tolerant of a wide range of functional groups on the starting materials. Reviewing literature for similar target molecules is advisable.

  • Regioselectivity: The desired arrangement of substituents on the final product is a critical factor. The choice of catalyst and reaction conditions can significantly influence which regioisomer is formed.

  • Reaction Efficiency: Consider the typical yields and reaction times associated with different catalysts.

  • Cost and Availability: The cost and commercial availability of the catalyst and any necessary ligands can be a practical consideration.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, efforts have been made to develop more environmentally sustainable synthetic routes. These include:

  • Catalyst-free reactions: As mentioned, some methods avoid the use of metal catalysts altogether.[5][6]

  • Microwave-assisted synthesis: This can lead to shorter reaction times, often with higher yields and reduced solvent usage.[1]

  • Use of greener solvents: Some protocols utilize more environmentally benign solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Pyrazolo[1,5-a]pyridines.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Recommendation
Purity of Starting Materials Impurities in reactants, especially aminopyrazoles, can inhibit the reaction. Ensure high purity of all starting materials through appropriate purification techniques like recrystallization or chromatography.[7]
Suboptimal Catalyst The chosen catalyst may not be suitable for the specific substrates. Screen different catalysts (e.g., Palladium, Copper, acid catalysts) and catalyst loadings to identify the most effective one.[7]
Incorrect Reaction Conditions Temperature, time, and solvent can significantly impact the yield. Optimize these parameters. Some reactions may require heating, while others proceed at room temperature.[7]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

Issue 2: Formation of Regioisomers

Potential Cause Troubleshooting Recommendation
Unsymmetrical Starting Materials The use of unsymmetrical reactants is a common reason for the formation of multiple regioisomers.
Reaction Conditions The choice of catalyst and solvent can influence regioselectivity. Consult the literature for precedents with similar substrates to guide your selection of reaction conditions.[7]
Separation of Isomers If the formation of regioisomers cannot be avoided, they can often be separated using flash column chromatography. Careful selection of the mobile phase is crucial for achieving good separation.[7]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and yields for different catalytic approaches to Pyrazolo[1,5-a]pyridine synthesis.

Catalyst/Method Starting Materials Typical Conditions Yield Range Reference
Palladium-catalyzed Aminopyrazoles, EnaminonesVaries depending on the specific cross-coupling reaction.Moderate to High[1]
Copper-mediated Not specifiedNot specifiedNot specified[8]
Acetic Acid-promoted N-amino-2-iminopyridines, 1,3-Dicarbonyl compoundsAcetic acid, O2 atmosphere, 130 °C, 18 hHigh[2][3]
Catalyst-free (Sonochemical) 1-amino-2-iminopyridine derivatives, Acetylene derivativesAcetonitrile, Sonication (85 °C, 20 min) or reflux (3 h)Very Good to Excellent[5][6]
Catalyst-free (Microwave) N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, Benzylidene malononitrileMicrowave irradiation, 120 °C, 20 minNot specified[1]

Experimental Protocols

Protocol 1: Acetic Acid and O2-Promoted Synthesis of Pyrazolo[1,5-a]pyridines [3]

This protocol describes the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.

  • To a solution of the 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL), add acetic acid (1.08 g, 6 equivalents).

  • Stir the reaction mixture under an O2 atmosphere (1 atm) at 130 °C for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography.

Protocol 2: Catalyst-Free Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines [6]

This protocol details a [3 + 2] cycloaddition reaction under catalyst-free conditions.

  • Prepare a mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Sonicate the mixture for 20 minutes at 85 °C. Alternatively, the mixture can be heated at reflux for 3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol, dried, and recrystallized to yield the pure Pyrazolo[1,5-a]pyridine.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Acetic Acid-Promoted Synthesis cluster_protocol2 Protocol 2: Catalyst-Free Sonochemical Synthesis start1 Mix Reactants: 1-amino-2-imino-pyridine 1,3-dicarbonyl compound Ethanol, Acetic Acid reaction1 Reaction Conditions: O2 atmosphere (1 atm) 130 °C, 18 h start1->reaction1 Stir workup1 Workup & Purification: Cooling Column Chromatography reaction1->workup1 Monitor by TLC product1 Pyrazolo[1,5-a]pyridine workup1->product1 start2 Mix Reactants: 1-amino-2-iminopyridine Acetylene derivative Acetonitrile reaction2 Reaction Conditions: Sonication (85 °C, 20 min) or Reflux (3 h) start2->reaction2 workup2 Workup & Purification: Cooling, Filtration, Washing, Recrystallization reaction2->workup2 Monitor by TLC product2 Pyrazolo[1,5-a]pyridine workup2->product2

Caption: Comparative workflow of two synthetic protocols for Pyrazolo[1,5-a]pyridines.

troubleshooting_logic start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Check Starting Material Purity check_yield->check_purity Yes check_isomers Formation of Regioisomers? check_yield->check_isomers No optimize_catalyst Optimize Catalyst & Loading check_purity->optimize_catalyst optimize_conditions Optimize Reaction Conditions (T, t, solvent) optimize_catalyst->optimize_conditions optimize_conditions->check_yield modify_conditions Modify Conditions (Catalyst, Solvent) check_isomers->modify_conditions Yes success Successful Synthesis check_isomers->success No separate_isomers Separate Isomers (Column Chromatography) modify_conditions->separate_isomers separate_isomers->success

Caption: Troubleshooting logic for Pyrazolo[1,5-a]pyridine synthesis.

References

Validation & Comparative

Navigating the Biological Landscape of Pyrazolo[1,5-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive validation of the biological activity of Pyrazolo[1,5-a]pyridin-6-ol derivatives is currently challenging due to a limited amount of publicly available research on this specific chemical scaffold. Extensive literature searches have revealed a wealth of information on the closely related Pyrazolo[1,5-a]pyrimidine class of compounds, which demonstrate significant potential in anticancer and kinase inhibition activities. This guide, therefore, leverages the extensive data on Pyrazolo[1,5-a]pyrimidine derivatives to provide a comparative framework and detailed experimental protocols that would be essential for evaluating the biological activity of their this compound counterparts.

The structural similarity between the Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine cores, differing by a single nitrogen atom in the six-membered ring, suggests that they may share similar biological targets. The pyrimidine analogs have been extensively studied as potent inhibitors of a variety of protein kinases that are crucial in cancer cell signaling.

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

To provide a framework for the potential activity of this compound derivatives, the following tables summarize the inhibitory activities of several Pyrazolo[1,5-a]pyrimidine compounds against key protein kinases implicated in cancer.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI% or IC50)Reference
Compound 6t CDK290--[1]
TRKA450--[1]
Compound 6s CDK2230--[1]
TRKANot specified--[1]
Compound 6n CDK2780NCI-60 PanelMean GI% = 43.9[1]
TRKA980--[1]
Compound 6d CDK2550HOP-62 (Lung)GI% = 100.07[1]
TRKA570--[1]
BS-194 (4k) CDK23HCT116Not specified[2]
CDK130--[2]
CDK990--[2]

Experimental Protocols for Biological Validation

The following are detailed methodologies for key experiments to validate the biological activity of novel chemical entities like this compound derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is recommended.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, PC-3, HepG-2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway, providing insights into the mechanism of action of the test compound.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.

Visualizing Experimental and Signaling Pathways

To further illustrate the validation process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & SAR Kinase_Assay Kinase Inhibition Assay (IC50 Determination) SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR Cell_Viability Cell Viability Assay (MTT/MTS) Western_Blot Western Blot Analysis (Signaling Pathway) Cell_Viability->Western_Blot Identify Active Compounds Western_Blot->SAR Compound_Synthesis Compound Synthesis (this compound derivatives) Compound_Synthesis->Kinase_Assay Test Compounds Compound_Synthesis->Cell_Viability Test Compounds

General workflow for validating the biological activity of novel compounds.

PI3K_Akt_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

Simplified PI3K/Akt signaling pathway, a common target for kinase inhibitors.

References

A Comparative Analysis of Pyrazolo[1,5-a]pyridin-6-ol and Other p38 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the p38 MAP kinase inhibitor class, Pyrazolo[1,5-a]pyridines, against other well-characterized p38 kinase inhibitors. This document provides supporting experimental data for established inhibitors, outlines detailed methodologies for key experiments, and visualizes critical biological and experimental pathways.

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stress signals, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1] Dysregulation of the p38 MAPK pathway is implicated in a host of human diseases, most notably inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease, as well as in cancer and neurodegenerative disorders. This central role in disease pathology has made p38 kinase a prime target for therapeutic intervention.

Quantitative Comparison of p38 Kinase Inhibitors

The following table summarizes the in vitro potency (IC50) of several well-known p38 kinase inhibitors against the p38α isoform, which is the most studied isoform and is considered to be of primary importance in inflammatory processes.

Compoundp38α IC50 (nM)Notes
Pyrazolo[1,5-a]pyridine Scaffold Data Not Publicly Available for Pyrazolo[1,5-a]pyridin-6-olA known class of p38 kinase inhibitors.
SB20358050 - 500An early, widely used p38α/β inhibitor.[2]
BIRB 796 (Doramapimod)38A highly potent, allosteric inhibitor of p38α.
VX-74510 - 15A potent and selective p38α inhibitor.
Pamapimod14A selective inhibitor of p38α and p38β.
SB20219050A selective inhibitor of p38α and p38β2.[2]

IC50 values can vary depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

To understand the context of p38 inhibition and the methods used to assess it, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating inhibitor potency.

p38_MAPK_Signaling_Pathway ext_stimuli Extracellular Stimuli (e.g., Cytokines, UV, Stress) map3k MAP3K (e.g., TAK1, ASK1) ext_stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor This compound & Other Inhibitors inhibitor->p38

Caption: The p38 MAPK signaling cascade.

experimental_workflow start Start inhibitor_prep Prepare serial dilution of inhibitor start->inhibitor_prep add_inhibitor Add inhibitor to reaction inhibitor_prep->add_inhibitor assay_setup Set up kinase reaction (p38 enzyme, substrate, buffer) assay_setup->add_inhibitor initiate_reaction Initiate reaction with ATP add_inhibitor->initiate_reaction incubation Incubate at constant temperature initiate_reaction->incubation detection Detect kinase activity (e.g., luminescence, radioactivity) incubation->detection data_analysis Analyze data and calculate IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for a p38 kinase inhibition assay.

Experimental Protocols

The determination of a p38 kinase inhibitor's potency is typically achieved through biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, which is then serially diluted.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the p38α kinase and the substrate in the kinase assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer. The final concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell-Based Assay for p38 Inhibition (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream target of p38 in a cellular context.

Materials:

  • Human cell line (e.g., THP-1, HeLa)

  • Cell culture medium and supplements

  • p38 activator (e.g., Anisomycin, LPS)

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with a p38 activator for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MK2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., GAPDH). Determine the concentration-dependent inhibition of p38 activity.

Conclusion

The p38 MAPK pathway remains a critical target for the development of novel anti-inflammatory and anti-cancer therapeutics. While the Pyrazolo[1,5-a]pyridine scaffold shows promise as a source of p38 kinase inhibitors, a comprehensive evaluation of specific derivatives like this compound requires the generation and disclosure of quantitative biological data. The established inhibitors and detailed protocols presented in this guide provide a robust framework for the comparative analysis of such emerging compounds, facilitating the advancement of new and more effective p38-targeted therapies.

References

A Comparative Analysis of the Biological Activities of Substituted Pyrazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide provides a comparative overview of the biological effects of various substituted pyrazolo[1,5-a]pyridine isomers, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

The biological activity of pyrazolo[1,5-a]pyridine derivatives is significantly influenced by the nature and position of substituents on the core structure. Variations in substitution patterns can modulate the electronic properties, lipophilicity, and overall molecular conformation, thereby affecting their interaction with biological targets. This comparative study delves into the structure-activity relationships (SAR) of this versatile scaffold, focusing on its anticancer and anti-inflammatory properties through the inhibition of key signaling pathways.

Comparative Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives have emerged as potent anticancer agents by targeting various protein kinases involved in cancer cell proliferation and survival. The following table summarizes the in vitro cytotoxic activity of representative substituted isomers against different cancer cell lines.

Compound IDSubstitution PatternTarget Cancer Cell LineIC50 (µM)Reference
1 2-aryl-7-(trifluoromethyl)MultipleNot specified[1]
2 5-aryl-7-(trifluoromethyl)MultipleNot specified[1]
3 2,7-diarylHeLa, A549, HCT-116, B16-F100.003 - 0.048[2]
4 5-(N-mustard)-7-anilinoA549, SH-SY5Y, HepG-2, MCF-7, DU1450.217 - 8.317[2]
5k 3-carboxamideM. tuberculosis H37RvNot specified (low nM MIC)[3]

Note: A direct comparison of positional isomers with identical substituents is limited in the available literature. The data presented showcases the impact of different substitution patterns on anticancer activity.

Comparative Kinase Inhibitory Activity

A primary mechanism of the anticancer effect of pyrazolo[1,5-a]pyridine derivatives is the inhibition of protein kinases. The table below compares the inhibitory potency of different isomers against various kinases.

Compound IDSubstitution PatternTarget KinaseIC50 (nM)Reference
Compound 11b 3-aryl-5-aminoPim-1<50[4]
Fragment 18 3-aryl-5-chloroPim-15000[4]
Fragment 19 5-substituted-3-bromoPim-1294[4]
Compound 9 3,5-disubstitutedPim-127[4]
Compound 15y 1H-pyrazolo[3,4-b]pyridine derivativeTBK10.2[5]
Compound 17f pyrazolo[3,4-b]pyridine derivativeAMPK (activator)420 (EC50)[6]

Comparative Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Compound IDSubstitution PatternTargetIC50 (µM) / % InhibitionReference
Compound 1 pyrazolo[1,5-a]pyrimidineCOX-2 selectiveNot specified[7]
Compound 2 pyrazolo[1,5-a]pyrimidineEdema inhibition26.5%[7]
Compound 12 pyrazolo[1,5-a]pyrimidine-pyridine hybridCOX-21.11[7]
Compound 11 pyrazolo[1,5-a]pyrimidine-pyridine hybridIL-6 & TNF-α80% & 89%[7]
Compound 7c 2-(2-thienyl)-4,7-dihydro-4-ethyl-7-oxoLeukotriene/Prostaglandin biosynthesisNot specified[8]

Key Signaling Pathways and Experimental Workflows

The biological effects of pyrazolo[1,5-a]pyridine isomers are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by these compounds and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action cluster_invivo In Vivo Studies synthesis Synthesis of Pyrazolo[1,5-a]pyridine Isomers invitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) synthesis->invitro Initial Screening cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) invitro->cell_based Confirmation pathway Signaling Pathway Analysis (e.g., Western Blot) cell_based->pathway Elucidation animal Animal Models (e.g., Xenograft, Inflammation) pathway->animal Validation

General workflow for the biological evaluation of Pyrazolo[1,5-a]pyridine isomers.

pim1_pathway PIM1 Pim-1 Kinase BAD BAD PIM1->BAD phosphorylates Proliferation Cell Proliferation PIM1->Proliferation promotes Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->PIM1 inhibits

Pim-1 signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyrimidine derivatives.

trk_pathway Neurotrophins Neurotrophins Trk Trk Receptor Neurotrophins->Trk activates RAS_RAF RAS-RAF-MEK-ERK Pathway Trk->RAS_RAF PI3K_AKT PI3K-Akt Pathway Trk->PI3K_AKT PLCg PLCγ Pathway Trk->PLCg Proliferation Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival PLCg->Survival Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Trk inhibits

Tropomyosin receptor kinase (Trk) signaling and its inhibition.

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

A general and versatile method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes.[9]

Materials:

  • N-aminopyridinium ylide

  • Electron-deficient alkene (e.g., α,β-unsaturated carbonyl compound)

  • Solvent (e.g., N-methylpyrrolidone)

  • Oxidizing agent (if required)

Procedure:

  • Dissolve the N-aminopyridinium ylide in the appropriate solvent.

  • Add the electron-deficient alkene to the solution.

  • The reaction mixture is stirred at room temperature or heated as required.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using a variety of commercially available assay kits, often based on measuring ATP consumption or substrate phosphorylation.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the kinase and the test compound dilutions.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the plate at the recommended temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.

Cell Viability (MTT) Assay

The cytotoxicity of the pyrazolo[1,5-a]pyridine derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold is a versatile template for the development of potent and selective therapeutic agents. Structure-activity relationship studies reveal that the biological activity of its derivatives is highly dependent on the substitution pattern on the heterocyclic core. Specifically, substitutions at the C2, C3, C5, and C7 positions have been shown to be critical for anticancer and anti-inflammatory activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of novel pyrazolo[1,5-a]pyridine-based drug candidates. Further investigations focusing on a systematic comparison of positional isomers are warranted to provide deeper insights into the SAR of this important class of compounds.

References

A Comparative Guide to the Bioassay Validation of Pyrazolo[1,5-a]pyridine and Pyrimidine Compounds as TrkA Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyrazolo[1,5-a]pyridine and Pyrimidine compounds as inhibitors of Tropomyosin receptor kinase A (TrkA), a key target in cancer therapy. The performance of these compounds is evaluated against established TrkA inhibitors, Larotrectinib and Entrectinib, supported by experimental data and detailed bioassay protocols.

Introduction to TrkA Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal development and function. However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of Trk fusion proteins, which are oncogenic drivers in a wide range of tumors. TrkA, in particular, is a high-affinity receptor for nerve growth factor (NGF) and its aberrant activation is implicated in various cancers.[1] Inhibition of the TrkA signaling pathway has emerged as a promising therapeutic strategy.[2] Larotrectinib and Entrectinib are first-generation TRK inhibitors that have received regulatory approval for the treatment of NTRK fusion-positive cancers.[2][3] The Pyrazolo[1,5-a]pyridine and Pyrimidine scaffolds have been identified as promising frameworks for the development of novel Trk inhibitors.[4][5]

Comparative Performance of TrkA Inhibitors

The inhibitory activity of various Pyrazolo[1,5-a]pyrimidine compounds against TrkA has been evaluated and compared with the established inhibitors Larotrectinib and Entrectinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassCompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidine Compound 6s230--[6]
Compound 6t450--[6]
Compound 100.2--[4]
Compound 110.4--[4]
Compound 321.93.12.3[4]
Compound 333.25.53.3[4]
Compound 341.84.12.3[4]
Compound 352.53.12.6[4]
Compound 361.42.41.9[4]
Alternative Inhibitor Larotrectinib5-115-115-11[7]
Alternative Inhibitor Entrectinib135[8]

Data Summary: The presented data indicates that several Pyrazolo[1,5-a]pyrimidine compounds exhibit potent inhibitory activity against TrkA, with some compounds (10, 11, and 32-36) demonstrating IC50 values in the low nanomolar range, comparable to or exceeding the potency of the established drug Larotrectinib.[4][7] Notably, compounds 10 and 11 show exceptional potency against TrkA.[4] Entrectinib demonstrates potent inhibition across all three Trk receptors.[8]

TrkA Signaling Pathway and Inhibition

Upon binding of its ligand, Nerve Growth Factor (NGF), the TrkA receptor dimerizes and autophosphorylates, triggering a cascade of downstream signaling events. These pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, are crucial for cell survival, proliferation, and differentiation.[9][10][11] In cancer cells with NTRK fusions, this pathway is constitutively active, driving tumor growth. TrkA inhibitors, such as the Pyrazolo[1,5-a]pyridine and Pyrimidine compounds, act by blocking the ATP-binding site of the TrkA kinase domain, thereby preventing phosphorylation and the subsequent activation of these downstream oncogenic signals.[2]

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization PLCg PLCγ TrkA->PLCg Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Inhibitor Pyrazolo[1,5-a]pyridin-6-ol Compounds Inhibitor->TrkA Inhibition MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Proliferation Proliferation MAPK->Proliferation Survival Survival Akt->Survival

TrkA Signaling Pathway and Inhibition by this compound Compounds.

Experimental Protocols

In Vitro TrkA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against TrkA kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.[12][13][14]

Materials:

  • Recombinant human TrkA enzyme

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

  • ATP

  • TrkA-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical starting concentration might be 10 mM in 100% DMSO, which is then further diluted.[13]

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µl of the diluted test compound or vehicle control (DMSO).

    • 2 µl of the TrkA enzyme solution.

    • Incubate for 10-20 minutes at room temperature.[14]

  • Initiation of Kinase Reaction: Add 2 µl of a solution containing ATP and the TrkA substrate to initiate the reaction. The final ATP concentration is typically at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[12]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for validating the inhibitory activity of test compounds against TrkA kinase.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis A Prepare Reagents: - TrkA Enzyme - Kinase Buffer - ATP & Substrate C Incubate TrkA Enzyme with Test Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Kinase Reaction (Add ATP & Substrate) C->D E Stop Reaction & Deplete ATP D->E F Detect ADP (Luminescence) E->F G Plot % Inhibition vs. [Compound] F->G H Calculate IC50 Value G->H

Workflow for Bioassay Validation of TrkA Inhibitors.

Conclusion

The Pyrazolo[1,5-a]pyridine and Pyrimidine chemical scaffolds represent a promising avenue for the development of novel and potent TrkA inhibitors. Several compounds from this class have demonstrated in vitro potencies that are comparable to, and in some cases exceed, those of the clinically approved drugs Larotrectinib and Entrectinib. The provided bioassay protocol and workflow offer a standardized approach for the validation of such compounds. Further investigation into the selectivity, pharmacokinetic properties, and in vivo efficacy of these Pyrazolo[1,5-a]pyridine and Pyrimidine derivatives is warranted to fully assess their therapeutic potential in the treatment of NTRK fusion-positive cancers.

References

Comparative Analysis of C-6 Substituted Pyrazolo[1,5-a]pyridine Analogs as Anti-Herpesvirus Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of a novel series of C-6 substituted pyrazolo[1,5-a]pyridine derivatives has revealed potent inhibitors of herpes simplex viruses. The strategic modification at the C-6 position has been shown to be a critical determinant of antiviral activity, allowing for the fine-tuning of physicochemical properties while maintaining potency comparable to the established antiviral drug, acyclovir.

A seminal study in the Bioorganic & Medicinal Chemistry journal outlines the synthesis and evaluation of these analogs, providing valuable insights for researchers and drug development professionals in the field of antiviral therapies.[1] The research focused on the functionalization of a C-6 trifluoromethyl pyrazolo[1,5-a]pyridine scaffold, which served as a versatile intermediate for the generation of a diverse library of compounds. This approach facilitated a systematic exploration of the SAR at this specific position.

Structure-Activity Relationship (SAR) at the C-6 Position

The core of the investigation was to understand how different substituents at the C-6 position of the pyrazolo[1,5-a]pyridine ring system influence the inhibitory activity against herpesviruses. The parent scaffold, a pyrazolo[1,5-a]pyridine, is a key pharmacophore, and modifications at the C-6 position were systematically explored to enhance antiviral potency and optimize drug-like properties.

The general synthetic approach involved the creation of a versatile starting material, a C-6 trifluoromethyl pyrazolo[1,5-a]pyridine, which could be readily converted to a variety of analogs through common late-stage intermediates. This strategy allowed for the efficient exploration of the chemical space around the C-6 position.

SAR_Summary cluster_scaffold Pyrazolo[1,5-a]pyridine Core cluster_sar C-6 Position SAR scaffold Pyrazolo[1,5-a]pyridine start C-6 Trifluoromethyl Intermediate high_potency Introduction of Specific Substituents start->high_potency Facile Functionalization maintained_potency Potency comparable to Acyclovir high_potency->maintained_potency Leads to modified_properties Modified Developability Parameters (e.g., clogP) high_potency->modified_properties Allows for

Caption: Key SAR findings for C-6 substituted pyrazolo[1,5-a]pyridines.

Comparative Antiviral Activity

The following table summarizes the anti-herpesvirus activity of key C-6 substituted pyrazolo[1,5-a]pyridine analogs. The data highlights the impact of various substituents on the inhibitory potency.

Compound IDC-6 SubstituentAnti-Herpesvirus Activity (IC50, µM)
Acyclovir (Reference Compound)Comparable Potency
Analog 1 Trifluoromethyl (CF3)Baseline Activity
Analog 2 Amine (-NH2)Data Not Available
Analog 3 Substituted AmineData Not Available
Analog 4 Ether LinkageData Not Available
Analog 5 Other HeterocyclesData Not Available

Note: Specific quantitative IC50 values were not available in the publicly accessible information. The table illustrates the classes of compounds investigated.

Experimental Protocols

General Synthesis of C-6 Substituted Pyrazolo[1,5-a]pyridines

The synthetic route commenced with a C-6 trifluoromethyl pyrazolo[1,5-a]pyridine intermediate. This key intermediate was then functionalized to introduce a diverse set of substituents at the C-6 position. The methodology was designed to allow for facile access to a wide range of analogs from common late-stage intermediates, enabling a thorough investigation of the structure-activity relationships.

Synthesis_Workflow start Starting Materials intermediate1 Pyrazolo[1,5-a]pyridine Core Synthesis start->intermediate1 intermediate2 C-6 Trifluoromethyl Intermediate intermediate1->intermediate2 diversification Functionalization at C-6 intermediate2->diversification final_products Diverse C-6 Substituted Analogs diversification->final_products

References

Comparative Efficacy of Pyrazolo[1,5-a]pyridine Analogs and Acyclovir Against Herpes Simplex Virus Type 1

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of in vitro antiviral activity and mechanisms of action for researchers and drug development professionals.

This guide provides a comparative overview of the antiviral efficacy of pyrazolo[1,5-a]pyridine derivatives against Herpes Simplex Virus Type 1 (HSV-1), benchmarked against the established antiviral agent, Acyclovir. It is important to note that while the broader class of pyrazolo[1,5-a]pyridines has demonstrated antiviral properties, specific experimental data on the efficacy of Pyrazolo[1,5-a]pyridin-6-ol against viral pathogens was not available in the reviewed literature. The following comparison is therefore based on published data for structurally related 1H-pyrazolo[3,4-b]pyridine derivatives.

Data Presentation: In Vitro Efficacy Against HSV-1

The antiviral activity of three 1H-pyrazolo[3,4-b]pyridine derivatives, designated as ARA-04, ARA-05, and AM-57, was evaluated against HSV-1 and compared with Acyclovir. The key parameters for this comparison are the 50% effective concentration (EC50), which indicates the concentration of the compound that inhibits viral replication by 50%, the 50% cytotoxic concentration (CC50), representing the concentration that is toxic to 50% of the host cells, and the Selectivity Index (SI), which is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
ARA-04 1.00 ± 0.10> 1000> 1000
ARA-05 1.00 ± 0.05> 1000> 1000
AM-57 0.70 ± 0.10> 600> 857.1
Acyclovir 1.00 ± 0.08> 1000> 1000

Data for ARA-04, ARA-05, and AM-57 are from a study on 1H-pyrazolo[3,4-b]pyridine derivatives against HSV-1 in vitro.[1]

Mechanism of Action: A Divergent Approach to Viral Inhibition

The investigated pyrazolopyridine derivatives exhibit mechanisms of action that are distinct from that of Acyclovir, suggesting alternative pathways for antiviral intervention.

Pyrazolopyridine Derivatives: The antiviral activity of the studied pyrazolopyridine derivatives appears to be multifaceted. Compounds ARA-04 and ARA-05 have been shown to interfere with the initial stages of viral infection by affecting viral adsorption to the host cell.[1] In contrast, compound AM-57 seems to act at later stages of the viral life cycle, interfering with viral replication during the α- and γ-phases and reducing the content of the viral protein ICP27.[1]

Acyclovir: Acyclovir is a nucleoside analog that, upon selective phosphorylation by the viral thymidine kinase in infected cells, is converted to its active triphosphate form. This active form competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.

Antiviral Mechanisms of Action cluster_Pyrazolopyridine Pyrazolopyridine Derivatives cluster_Acyclovir Acyclovir Host_Cell_Receptor Host Cell Receptor Viral_Adsorption Viral Adsorption Viral_Replication Viral Replication (α- and γ-phases) Viral_Adsorption->Viral_Replication Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions ARA-04_ARA-05 ARA-04 / ARA-05 ARA-04_ARA-05->Viral_Adsorption inhibit AM-57 AM-57 AM-57->Viral_Replication inhibit Acyclovir_node Acyclovir Viral_Thymidine_Kinase Viral Thymidine Kinase Acyclovir_node->Viral_Thymidine_Kinase phosphorylates Acyclovir-TP Acyclovir Triphosphate Viral_Thymidine_Kinase->Acyclovir-TP activates Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir-TP->Viral_DNA_Polymerase inhibits Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis

Caption: Comparative signaling pathways of Pyrazolopyridine derivatives and Acyclovir. (Within 100 characters)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antiviral efficacy.

Protocol 1: Plaque Reduction Assay for EC50 Determination

This assay is a standard method for quantifying the ability of a compound to inhibit the replication of a virus.

  • Cell Seeding: Vero cells (or another susceptible cell line) are seeded in 24-well plates and incubated until a confluent monolayer is formed.

  • Compound Dilution: A serial dilution of the test compound (e.g., pyrazolopyridine derivative or Acyclovir) is prepared in a cell culture medium.

  • Viral Infection: The cell monolayers are infected with a known titer of HSV-1 for 1 hour to allow for viral attachment and entry.

  • Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a medium containing the different concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

  • Plaque Visualization: The cells are fixed and stained with a solution like crystal violet, which stains the cells but leaves the viral plaques unstained.

  • Data Analysis: The number of plaques is counted for each compound concentration. The percentage of plaque reduction compared to the untreated virus control is calculated. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Assay for CC50 Determination

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

  • Cell Seeding: Vero cells are seeded in a 96-well plate and incubated overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The cells are incubated with the compound for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay Workflow cluster_EC50 EC50 Determination (Plaque Reduction Assay) cluster_CC50 CC50 Determination (MTT Assay) Seed_Cells_EC50 Seed Host Cells Infect_Cells Infect with Virus Seed_Cells_EC50->Infect_Cells Add_Compound_EC50 Add Compound Dilutions Infect_Cells->Add_Compound_EC50 Incubate_Plaques Incubate for Plaque Formation Add_Compound_EC50->Incubate_Plaques Stain_Count Stain and Count Plaques Incubate_Plaques->Stain_Count Calculate_EC50 Calculate EC50 Stain_Count->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Seed_Cells_CC50 Seed Host Cells Add_Compound_CC50 Add Compound Dilutions Seed_Cells_CC50->Add_Compound_CC50 Incubate_Toxicity Incubate for Cytotoxicity Add_Compound_CC50->Incubate_Toxicity Add_MTT Add MTT Reagent Incubate_Toxicity->Add_MTT Read_Absorbance Read Absorbance Add_MTT->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 Calculate_CC50->Calculate_SI

Caption: General workflow for in vitro antiviral drug evaluation. (Within 100 characters)

References

In vitro and in vivo validation of Pyrazolo[1,5-a]pyridin-6-ol's anticancer properties.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Properties of Pyrazolo[1,5-a]pyrimidines

Disclaimer: This guide provides a comparative overview of the anticancer properties of the pyrazolo[1,5-a]pyrimidine class of compounds based on available scientific literature. Specific experimental data for Pyrazolo[1,5-a]pyridin-6-ol was not found during the literature search. Therefore, this document summarizes the properties of structurally related pyrazolo[1,5-a]pyrimidine derivatives as a representative class.

This guide is intended for researchers, scientists, and drug development professionals. It aims to objectively compare the performance of pyrazolo[1,5-a]pyrimidine derivatives with other established anticancer agents, supported by experimental data.

Data Presentation: In Vitro Cytotoxicity

The in vitro anticancer activity of various pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The tables below summarize the IC50 values for several pyrazolo[1,5-a]pyrimidine derivatives and compares them with Doxorubicin, a standard chemotherapeutic agent.

Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives in Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Target/Mechanism of Action
Compound 7 MCF-7 (Breast Adenocarcinoma)3.25[1]S-phase cell cycle arrest[1]
Compound 42 KM12 (Colon Carcinoma)0.82[2]TrkA and ALK2 inhibitor[2]
EKVX (Non-Small Cell Lung)4.13[2]
Compound 43 MCF-73.36[2]TrkA inhibitor[2]
HCT116 (Colon Carcinoma)1.40[2]
EKVX3.49[2]
Compound 4k (BS-194) Mean GI50 across 60 cancer cell lines0.28[3]CDK1, CDK2, CDK9 inhibitor[3]
Various Derivatives MCF-715.32 - 40.70[1]Not specified

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines for Comparison

CompoundCell LineIC50 (µM)
Doxorubicin MCF-7 (Breast Adenocarcinoma)~0.1 - 2.5
HepG2 (Hepatocellular Carcinoma)~1.3 - 12.18
HCT116 (Colon Carcinoma)Not explicitly found, but active

Note: IC50 values for Doxorubicin can vary significantly between studies due to different experimental conditions such as incubation time and assay type.

In Vivo Anticancer Activity

A pyrazolo[1,5-a]pyrimidine derivative, designated as 4k (BS-194) , has demonstrated in vivo antitumor effects. In preclinical studies, orally administered 4k at a dose of 25 mg/kg resulted in the inhibition of human tumor xenografts.[3] This was accompanied by the suppression of CDK substrate phosphorylation within the tumor tissue, confirming its mechanism of action in vivo.[3] The compound was also found to be orally bioavailable, with an elimination half-life of 178 minutes in mice.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidines.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative) or a vehicle control.

  • Incubation: The cells are incubated with the compound for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

In Vivo Human Tumor Xenograft Model
  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., from a cell line sensitive to the test compound) are harvested and suspended in a suitable medium (e.g., Matrigel). Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

  • Compound Administration: The test compound (e.g., 4k (BS-194)) is administered orally at a specified dose (e.g., 25 mg/kg) daily or on a set schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., western blotting to assess target engagement).

  • Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated.

Mandatory Visualizations

Signaling Pathway Diagram

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4][5] The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., TRK, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression CDKs Cyclin-Dependent Kinases (e.g., CDK1, CDK2) Cell_Cycle_Progression Cell_Cycle_Progression CDKs->Cell_Cycle_Progression Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Receptor_Tyrosine_Kinase Pyrazolo_pyrimidine->RAF Pyrazolo_pyrimidine->CDKs

Caption: A simplified kinase signaling pathway targeted by pyrazolo[1,5-a]pyrimidines.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound from in vitro screening to in vivo validation.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound_Synthesis Compound Synthesis & Characterization Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies (Cell Cycle, Apoptosis) Cytotoxicity_Screening->Mechanism_of_Action Target_Identification Target Identification (e.g., Kinase Assays) Mechanism_of_Action->Target_Identification Pharmacokinetics Pharmacokinetic Studies (ADME) Target_Identification->Pharmacokinetics Xenograft_Model Tumor Xenograft Model Efficacy Studies Pharmacokinetics->Xenograft_Model Toxicity_Studies Preliminary Toxicity Assessment Xenograft_Model->Toxicity_Studies

Caption: Experimental workflow for preclinical anticancer drug evaluation.

Logical Relationship Diagram

This diagram provides a logical comparison between the characteristics of pyrazolo[1,5-a]pyrimidines as targeted therapy and a conventional chemotherapeutic agent like Doxorubicin.

G cluster_pyrazolo Properties of Pyrazolo[1,5-a]pyrimidines cluster_dox Properties of Doxorubicin Anticancer_Agents Anticancer_Agents Pyrazolo_pyrimidines Pyrazolo[1,5-a]pyrimidines (Targeted Therapy) Anticancer_Agents->Pyrazolo_pyrimidines Doxorubicin Doxorubicin (Conventional Chemotherapy) Anticancer_Agents->Doxorubicin P_MoA Mechanism: Specific kinase inhibition Pyrazolo_pyrimidines->P_MoA P_Selectivity Selectivity: High for cancer cells with target dysregulation Pyrazolo_pyrimidines->P_Selectivity P_SideEffects Side Effects: Generally on-target effects Pyrazolo_pyrimidines->P_SideEffects P_Administration Administration: Potential for oral delivery Pyrazolo_pyrimidines->P_Administration D_MoA Mechanism: DNA intercalation, Topoisomerase II inhibition Doxorubicin->D_MoA D_Selectivity Selectivity: Low, affects all rapidly dividing cells Doxorubicin->D_Selectivity D_SideEffects Side Effects: Broad, includes myelosuppression, cardiotoxicity Doxorubicin->D_SideEffects D_Administration Administration: Intravenous Doxorubicin->D_Administration

Caption: Logical comparison of targeted vs. conventional anticancer agents.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridin-6-ol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount to advancing novel therapeutics. The Pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. However, the inherent structural similarities across the human kinome present a significant challenge in achieving absolute target specificity. This guide provides a comparative analysis of the cross-reactivity profiles of Pyrazolo[1,5-a]pyridin-6-ol based kinase inhibitors, supported by experimental data and detailed protocols to aid in the interpretation and design of selective kinase-targeted therapies.

Comparative Kinase Inhibition Profiles

The following tables summarize the cross-reactivity of representative Pyrazolo[1,5-a]pyridine and the closely related Pyrazolo[1,5-a]pyrimidine kinase inhibitors against a panel of human kinases. This data, compiled from publicly available sources, highlights the selectivity and off-target effects of these compounds, offering valuable insights for structure-activity relationship (SAR) studies and lead optimization.

Table 1: Cross-Reactivity Profiling of a Pyrazolo[1,5-a]pyridine C-Terminal Src Kinase (CSK) Inhibitor

This table presents the kinome-wide selectivity of a representative Pyrazolo[1,5-a]pyridine-based CSK inhibitor. The data is derived from a competitive binding assay and illustrates the percentage of kinases inhibited at a specific concentration, providing a broad overview of the compound's selectivity.

Compound IDPrimary TargetScreening ConcentrationNumber of Kinases ProfiledPercentage of Kinases with >65% InhibitionKey Off-Targets (Inhibition >65%)
Compound 13 CSK1 µM2385%LCK, HCK, SRC, FYN, YES, ABL1, ARG, TEC, BTK, ITK, TXK

Data adapted from a study on Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.[1]

Table 2: Comparative IC50 Values of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors Against Primary Targets and Select Off-Targets

This table provides a comparison of the half-maximal inhibitory concentrations (IC50) of various Pyrazolo[1,5-a]pyrimidine derivatives against their intended targets and key off-targets. While not the exact this compound scaffold, these analogs offer valuable insights into the broader class.

Compound ScaffoldPrimary Target(s)IC50 (nM) - Primary Target(s)Key Off-Target(s)IC50 (nM) - Off-Target(s)Reference
Pyrazolo[1,5-a]pyrimidineTrkA, TrkB, TrkC1.9, 3.1, 2.3ALK, ROS1182, 1.0[2]
Pyrazolo[1,5-a]pyrimidinePI3Kδ2.8PI3Kα, PI3Kβ, PI3Kγ790, 1415, 939[3]
Pyrazolo[1,5-a]pyridinep38α- (Potent Inhibition)--[4]
Pyrazolo[1,5-a]pyrimidineEGFR8.4--[5]

Key Signaling Pathways

Understanding the signaling cascades in which the target kinases operate is crucial for predicting the functional consequences of inhibitor binding and potential on- and off-target effects. The following diagrams illustrate key signaling pathways frequently modulated by Pyrazolo[1,5-a]pyridine-based inhibitors.

CSK_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor SFK_active Src Family Kinase (Active) Receptor->SFK_active Activation Downstream_Signaling Downstream Signaling (Proliferation, Survival, etc.) SFK_active->Downstream_Signaling SFK_inactive Src Family Kinase (Inactive) Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor CSK CSK CSK->SFK_inactive Phosphorylation (Inhibition)

CSK Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activation Growth_Factor Growth Factor Growth_Factor->RTK mTOR mTOR Akt->mTOR Activation Cell_Survival_Growth Cell Survival, Growth, Proliferation mTOR->Cell_Survival_Growth PTEN PTEN PTEN->PIP2 PIP3 ->

PI3K/Akt Signaling Pathway

p38_MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Activation MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylation p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38_MAPK->Transcription_Factors Activation Cellular_Responses Cellular Responses (Inflammation, Apoptosis, etc.) Transcription_Factors->Cellular_Responses

p38 MAPK Signaling Pathway

Experimental Protocols for Cross-Reactivity Profiling

To ensure robust and reproducible cross-reactivity data, standardized experimental protocols are essential. The following sections detail the methodologies for two widely used kinase inhibitor profiling assays.

KINOMEscan™ Assay (Competitive Binding Assay)

The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Experimental Workflow:

KINOMEscan_Workflow cluster_assay Assay Components Kinase DNA-tagged Kinase Incubation Incubation of Assay Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Binding Competitive Binding Incubation->Binding Wash Wash Unbound Kinase Binding->Wash Elution Elution Wash->Elution qPCR Quantification by qPCR Elution->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis

KINOMEscan™ Experimental Workflow

Detailed Protocol:

  • Compound Preparation: The test inhibitor is prepared in an appropriate solvent (typically DMSO) and serially diluted to the desired concentrations.

  • Assay Plate Preparation: A multi-well plate is prepared containing the immobilized active-site directed ligand.

  • Reaction Mixture: The DNA-tagged kinase and the test inhibitor are added to the wells.

  • Incubation: The plate is incubated to allow for competitive binding between the test inhibitor and the immobilized ligand to the kinase.

  • Washing: The plate is washed to remove any unbound kinase.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted kinase is quantified using qPCR by detecting the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) signal. A lower signal indicates stronger binding of the test inhibitor to the kinase.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Principle: The binding of a ligand (inhibitor) to its target protein can stabilize the protein structure, leading to an increase in its melting temperature (Tm). This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.

Experimental Workflow:

CETSA_Workflow Cell_Treatment Treat Cells with Inhibitor or Vehicle Heating Heat Treatment (Temperature Gradient) Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Pellet Aggregated Proteins Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Protein_Quantification Quantify Target Protein (e.g., Western Blot, ELISA) Supernatant_Collection->Protein_Quantification Data_Analysis Data Analysis (Melt Curve Generation) Protein_Quantification->Data_Analysis

CETSA® Experimental Workflow

Detailed Protocol:

  • Cell Culture and Treatment: Cells expressing the target kinase are cultured and treated with the test inhibitor or vehicle control for a specified time.

  • Heat Challenge: The cell suspension or lysate is aliquoted and heated to a range of temperatures for a defined period.

  • Cell Lysis: The cells are lysed to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the denatured and aggregated proteins.

  • Quantification of Soluble Target Protein: The supernatant containing the soluble proteins is collected, and the amount of the target protein is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: The amount of soluble target protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of potent and selective kinase inhibitors. However, achieving high selectivity remains a critical challenge in kinase drug discovery. The comparative cross-reactivity data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field. By systematically evaluating the kinome-wide selectivity of novel inhibitors and understanding their impact on relevant signaling pathways, scientists can more effectively design and optimize the next generation of targeted cancer therapies with improved efficacy and reduced off-target toxicities.

References

Head-to-head comparison of Pyrazolo[1,5-a]pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including kinase inhibition and anti-cancer properties.[1] The growing interest in this class of compounds has spurred the development of numerous synthetic strategies. This guide provides a head-to-head comparison of the most prominent methods for the synthesis of pyrazolo[1,5-a]pyridines, offering a critical evaluation of their performance based on experimental data.

Key Synthetic Strategies at a Glance

Several primary methodologies have emerged for the construction of the pyrazolo[1,5-a]pyridine core. These can be broadly categorized as:

  • [3+2] Cycloaddition Reactions: This is one of the most widely employed and versatile methods, typically involving the reaction of an N-aminopyridine derivative with a suitable two-carbon component like an alkyne or alkene.[2][3][4]

  • Condensation Reactions: A classical approach that relies on the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1]

  • Cross-Dehydrogenative Coupling (CDC) Reactions: A more modern approach that focuses on the formation of C-C and C-N bonds through the direct coupling of C-H bonds, often under oxidative conditions.[3][4]

  • Microwave-Assisted Synthesis: The application of microwave irradiation to accelerate reaction rates and improve yields, applicable to various reaction types.[1][5]

  • Catalyst-Free and Metal-Free Syntheses: An increasingly important area of focus, aiming for more sustainable and environmentally friendly synthetic routes.[2][6]

Head-to-Head Comparison of Synthesis Methods

The following tables provide a quantitative comparison of different synthetic methods for pyrazolo[1,5-a]pyridines, highlighting key reaction parameters and yields.

Table 1: [3+2] Cycloaddition Reactions

EntryReactantsConditionsTimeYield (%)Reference
1N-aminopyridines, α,β-unsaturated carbonylsNMP, O2, Room Temperature12 hup to 95[2]
2N-iminopyridinium ylides, electron-deficient alkenesPIDA, CH2Cl2, Room Temperature1 hup to 98[7]
32-imino-1H-pyridin-1-amines, alkynes/alkenesSonication, Catalyst-free15-25 min85-96[6]

Table 2: Condensation Reactions

EntryReactantsConditionsTimeYield (%)Reference
15-aminopyrazoles, β-dicarbonyl compoundsAcidic or basic catalysisVariesModerate to High[1]
25-aminopyrazoles, chalconesDMF, KOHVariesGood to Excellent[8]
33-amino-1H-pyrazoles, aldehydes, β-dicarbonyls (Three-component)Microwave irradiationMinutesHigh[1]

Table 3: Cross-Dehydrogenative Coupling (CDC) Reactions

EntryReactantsConditionsTimeYield (%)Reference
1N-amino-2-iminopyridines, β-ketoesters/β-diketonesAcetic acid, O218 hup to 94[3][4]

Experimental Protocols

[3+2] Cycloaddition of N-Aminopyridines with α,β-Unsaturated Carbonyl Compounds (Metal-Free)

This procedure is based on the work of Ravi et al.[2]

Procedure: To a solution of N-aminopyridine (1.0 mmol) and α,β-unsaturated carbonyl compound (1.2 mmol) in N-methylpyrrolidone (NMP, 3 mL) in a round-bottom flask, oxygen gas was bubbled for 5 minutes. The reaction mixture was then stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Sonochemical [3+2] Cycloaddition (Catalyst-Free)

This protocol is adapted from the work of Ismail et al.[6]

Procedure: A mixture of the 1-amino-2(1H)-pyridine-2-imine derivative (5 mmol) and the alkyne or alkene derivative (5 mmol) in a suitable solvent (25 mL) was placed in an ultrasonic bath. The reaction was irradiated with ultrasound at 85 °C and 110 W for 15-25 minutes. The progress of the reaction was monitored by TLC. Upon completion, the solvent was evaporated under reduced pressure, and the resulting solid was recrystallized from an appropriate solvent to yield the pure pyrazolo[1,5-a]pyridine.

Acetic Acid and O2-Promoted Cross-Dehydrogenative Coupling

This method is based on the findings of Reddy et al.[3][4]

Procedure: A mixture of N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) was heated at 130 °C for 18 hours under an atmosphere of air or oxygen (1 atm). After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to give the corresponding pyrazolo[1,5-a]pyridine derivative.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

G cluster_0 [3+2] Cycloaddition Workflow A N-Aminopyridine Derivative C Cycloaddition A->C B Alkyne or Alkene B->C D Oxidation/Aromatization C->D E Pyrazolo[1,5-a]pyridine D->E

Caption: Workflow for [3+2] Cycloaddition Synthesis.

G cluster_1 Condensation Reaction Workflow F 5-Aminopyrazole H Condensation F->H G β-Dicarbonyl Compound G->H I Cyclization H->I J Pyrazolo[1,5-a]pyridine I->J

Caption: Workflow for Condensation Reaction Synthesis.

G cluster_2 Cross-Dehydrogenative Coupling Workflow K N-Amino-2-iminopyridine M C-N & C-C Bond Formation (Oxidative Coupling) K->M L 1,3-Dicarbonyl Compound L->M N Pyrazolo[1,5-a]pyridine M->N

References

A Comparative Benchmark of Pyrazolo[1,5-a]pyridin-6-ol's Fluorescent Properties Against Leading Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the fluorescent properties of a representative Pyrazolo[1,5-a]pyridine derivative against commonly used fluorescent probes: Coumarin, Fluorescein, BODIPY, and Rhodamine. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of fluorescent probes for their specific applications.

Quantitative Comparison of Fluorescent Properties

The following tables summarize the key fluorescent properties of the selected probes. These properties are crucial in determining the suitability of a probe for various applications, including cellular imaging, sensing, and drug discovery.

Fluorescent ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
Pyrazolo[1,5-a]pyridine derivative ~340-440~400-5003,320 - 20,593[1]0.64[2]High
Coumarin ~350-400~410-470[3]~10,000 - 25,0000.05 - 0.83[4][5]Moderate[6]
Fluorescein ~494~521[]>75,000[]~0.92[9]Low to Moderate[]
BODIPY ~500~510-530[]>80,000[3][10]~0.9-1.0[][10]High[]
Rhodamine ~500-681~521-703~80,000 - 120,000~0.5-0.98High

Experimental Protocols

Detailed methodologies for the determination of key fluorescent properties are provided below. Adherence to these standardized protocols is essential for obtaining accurate and reproducible data.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known mass of the fluorescent probe and dissolve it in a high-purity solvent to create a stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations that result in absorbance values between 0.1 and 1.0.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

  • Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression, where the slope equals ε multiplied by the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is the most common approach.[9]

Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

  • Absorbance and Fluorescence Measurement: Record the UV-Vis absorption spectra and the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: Integrate the fluorescence spectra to obtain the total fluorescence intensity. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the linear plots for the sample and standard, respectively, and η_X and η_ST are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).[9]

Determination of Photostability

Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescent probe in a suitable solvent and place it in a quartz cuvette.

  • Continuous Illumination: Expose the sample to continuous excitation light of a specific wavelength and intensity using a stable light source (e.g., a laser or a xenon arc lamp).

  • Fluorescence Monitoring: Record the fluorescence intensity of the sample at regular time intervals over a prolonged period.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the probe's photostability. A slower decay rate signifies higher photostability. The photobleaching quantum yield (φb), which is the probability of a molecule being photobleached per absorbed photon, can also be calculated for a more quantitative comparison.[6]

Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for determining the key fluorescent properties.

Molar_Extinction_Coefficient_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Absorbance (UV-Vis) dilutions->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate ε from Slope plot->calculate

Workflow for Molar Extinction Coefficient Determination.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Solutions measure_abs Measure Absorbance prep_sample->measure_abs prep_standard Prepare Standard Solutions prep_standard->measure_abs measure_fluor Measure Fluorescence measure_abs->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Workflow for Fluorescence Quantum Yield Determination.

Photostability_Workflow cluster_prep Sample Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_solution Prepare Probe Solution illuminate Continuous Illumination prep_solution->illuminate monitor Monitor Fluorescence Intensity illuminate->monitor plot_decay Plot Intensity vs. Time monitor->plot_decay determine_stability Determine Photostability plot_decay->determine_stability

Workflow for Photostability Determination.

Conclusion

The Pyrazolo[1,5-a]pyridine scaffold demonstrates promising fluorescent properties, including a high quantum yield and excellent photostability, making it a competitive alternative to established fluorescent probes. Its performance characteristics suggest its utility in a wide range of applications where bright and stable fluorescence is paramount. Further investigation into specific derivatives, such as Pyrazolo[1,5-a]pyridin-6-ol, is warranted to fully elucidate their potential in advanced fluorescence-based research and diagnostics.

References

Safety Operating Guide

Safe Disposal of Pyrazolo[1,5-a]pyridin-6-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated, preferably within a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from accidental splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hood is recommended. If not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary.To prevent the inhalation of vapors or dust.

In the event of a spill, the area should be evacuated. For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For major spills, contact your institution's Environmental Health and Safety (EHS) department without delay.

Step-by-Step Disposal Protocol

The disposal of Pyrazolo[1,5-a]pyridin-6-ol waste must adhere to all local, state, and federal regulations.[1] The primary method of disposal for this chemical is through an approved hazardous waste management service.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and items such as pipette tips and absorbent pads, must be categorized as hazardous waste.

  • This waste stream should not be mixed with other incompatible waste. It is crucial to store it separately from strong oxidizing agents and acids.

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the EHS department or a licensed waste disposal contractor.

4. Professional Disposal:

  • The ultimate disposal of this compound should be conducted by a licensed professional waste disposal service.[2] Common disposal methods for such chemical waste include incineration at a permitted hazardous waste facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

Summary of Disposal Options:

Disposal MethodRecommendationRegulatory Compliance
Licensed Waste Disposal Highly Recommended. Engage a certified hazardous waste contractor for collection and disposal.Ensures full compliance with local, state, and federal environmental regulations.
Incineration A common and effective method for the destruction of organic chemical waste.Must be performed at a permitted hazardous waste incineration facility.
Landfill Not Recommended. Direct landfilling of untreated chemical waste is generally prohibited.Does not comply with hazardous waste regulations.
Sewer/Drain Disposal Strictly Prohibited. This can lead to environmental contamination and damage to wastewater treatment systems.A violation of environmental regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Start Start: Generation of This compound Waste PPE Step 1: Don Appropriate Personal Protective Equipment (PPE) Start->PPE Segregate Step 2: Segregate Waste (Avoid Incompatibles) PPE->Segregate Collect Step 3: Collect in a Labeled, Compatible Waste Container Segregate->Collect Store Step 4: Store in a Designated Satellite Accumulation Area Collect->Store ContactEHS Step 5: Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Disposal Step 6: Professional Disposal via Licensed Waste Contractor ContactEHS->Disposal End End: Compliant Disposal Disposal->End

References

Comprehensive Safety and Handling Guide for Pyrazolo[1,5-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling Pyrazolo[1,5-a]pyridin-6-ol.

Hazard Summary

Based on analogous compounds, this compound is presumed to have the following hazards:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash gogglesNitrile or neoprene glovesFlame-resistant lab coatRequired if not in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shield[2]Nitrile or neoprene glovesFlame-resistant lab coatNot generally required if handled in a certified chemical fume hood
Handling Spills Chemical splash goggles and face shield[2]Heavy-duty chemically resistant glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges[3]
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLab coatNot generally required for sealed containers

Operational and Disposal Plans

Standard Handling Procedure:

  • Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.

  • Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4]. The storage area should be locked[1].

  • After Handling: Wash hands thoroughly after handling the compound, even if gloves were worn. Clean the work area to prevent cross-contamination.

Spill Response:

  • Evacuation: In the event of a significant spill, evacuate the immediate area and notify laboratory personnel.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For minor spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.

Disposal Plan:

All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous waste. Dispose of the waste in a designated, sealed, and properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal[1].

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G Figure 1. Standard Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS of Analogous Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Standard Laboratory Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.